Product packaging for N-carbamimidoylacetamide(Cat. No.:CAS No. 5699-40-1)

N-carbamimidoylacetamide

Cat. No.: B1329396
CAS No.: 5699-40-1
M. Wt: 101.11 g/mol
InChI Key: NGGXACLSAZXJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Acetylguanidine is a guanidine derivative.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N3O B1329396 N-carbamimidoylacetamide CAS No. 5699-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(diaminomethylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGXACLSAZXJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205595
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5699-40-1
Record name N-(Aminoiminomethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5699-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminoiminomethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Aminoiminomethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(aminoiminomethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-carbamimidoylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-carbamimidoylacetamide, a molecule of interest in various research and development applications. The primary focus of this document is to furnish detailed experimental protocols and quantitative data to enable the successful and reproducible synthesis of this compound.

Introduction

This compound, also known as 1-Acetylguanidine or N-Acetylguanidine, is a derivative of guanidine featuring an acetyl group. Its synthesis is of interest to researchers exploring guanidine-based compounds for potential applications in medicinal chemistry and materials science. This guide will focus on the most direct and well-documented synthetic routes. While a direct synthesis from cyanamide is not the most common approach, this document outlines a practical and efficient synthesis from the closely related and readily available precursor, guanidine.

Synthesis of this compound from Guanidine

The most prevalent and reliable method for the synthesis of this compound involves the acylation of guanidine. This can be achieved using either an ester of acetic acid or acetic anhydride as the acetylating agent.

Reaction Pathway

The synthesis proceeds via the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of this compound and a corresponding byproduct.

Synthesis_Pathway Guanidine Guanidine N_carbamimidoylacetamide This compound (1-Acetylguanidine) Guanidine->N_carbamimidoylacetamide + Acetylating Agent Acetylating_Agent Acetylating Agent (e.g., Ethyl Acetate or Acetic Anhydride) Acetylating_Agent->N_carbamimidoylacetamide Byproduct Byproduct (Ethanol or Acetic Acid)

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis via Reaction with an Ester

This method, adapted from established procedures for acylguanidine synthesis, utilizes an ester of acetic acid as the acetylating agent.[1]

Materials:

  • Guanidine carbonate

  • Sodium metal

  • Absolute ethyl alcohol or dry p-dioxane

  • Ethyl acetate

Procedure:

  • Preparation of Guanidine Solution: In a suitable reaction vessel, vigorously stir 18 parts of powdered guanidine carbonate and 5 parts of sodium in 100 parts of absolute ethyl alcohol or dry p-dioxane.

  • After the reaction is complete, filter the resulting solution of guanidine to remove any solids.

  • Concentrate the guanidine solution by evaporation under vacuum.

  • Acetylation: To the concentrated guanidine solution, add an approximately equivalent amount of freshly distilled ethyl acetate. The reaction is exothermic and results in the precipitation of crystalline this compound.

  • Allow the solution to stand overnight to ensure the reaction proceeds to equilibrium.

  • Isolation and Purification: Separate the crystalline product by filtration. A further yield may be obtained by concentrating the filtrate.

  • Purify the product by recrystallization from alcohol or p-dioxane.

Synthesis via Reaction with Acetic Anhydride

Acetylation of guanidine salts with acetic anhydride can also yield this compound, though reaction conditions must be carefully controlled to avoid the formation of diacetylated products or triazines.[2][3][4]

Materials:

  • Guanidine hydrochloride

  • Acetic anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dried, powdered guanidine hydrochloride in a moderate excess of acetic anhydride.

  • Reaction: Stir the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, distill off the excess acetic anhydride under vacuum.

  • Purification: The resulting residue can be purified by recrystallization from a suitable solvent such as acetone.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₃H₇N₃O
Molecular Weight 101.11 g/mol
Melting Point 181-183 °C (lit.)
Yield (Ester Method) 40-80%[1]

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Melting Point: Determination of the melting point is a primary method for assessing purity. The literature value is 181-183 °C.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=N bonds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, characterized product can be visualized in the following workflow diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Guanidine Salt, Acetylating Agent) Reaction Acetylation Reaction Start->Reaction Workup Reaction Work-up (e.g., Filtration, Evaporation) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification MP Melting Point Determination Purification->MP Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Purification->Spectroscopy Final_Product Pure this compound MP->Final_Product Spectroscopy->Final_Product

Figure 2: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides essential information for the laboratory synthesis of this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and characterization methods, researchers, scientists, and drug development professionals can reliably produce and verify this compound for their specific applications. The acylation of guanidine represents a robust and accessible route to this valuable molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Acetylguanidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 1-Acetylguanidine. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Chemical Identity and Properties

1-Acetylguanidine, also known as N-Carbamimidoylacetamide, is a guanidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical intermediates.[1][2] It is a white to off-white crystalline solid that is soluble in water.[1]

Quantitative Physicochemical Data

The key physicochemical properties of 1-Acetylguanidine are summarized in the table below for easy reference and comparison.

PropertyValueCitations
IUPAC Name N-(diaminomethylidene)acetamide[3]
CAS Number 5699-40-1[1][3][4][5]
Molecular Formula C₃H₇N₃O[1][3][5]
Molecular Weight 101.11 g/mol [2][5]
Melting Point 174 °C to 183 °C[4][6]
pKa 8.23 - 8.33 (at 25 °C)[1][7][8]
Appearance White to off-white crystalline powder[1][3][4]
Solubility Soluble in water[1]
Maximum UV Absorption 220 nm (in H₂O)[1][4]
Structural Identifiers
IdentifierValueCitations
SMILES CC(=O)N=C(N)N[1][3]
InChI Key NGGXACLSAZXJGM-UHFFFAOYSA-N[1][2][3]
InChI 1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)[1][2]

Molecular Structure

The structure of 1-Acetylguanidine features an acetyl group attached to one of the nitrogen atoms of the guanidine core. This combination of a carbonyl group and the highly basic guanidine moiety results in a conjugated system.

Caption: Chemical structure of 1-Acetylguanidine.

Experimental Protocols and Characterization

1-Acetylguanidine is typically characterized using standard analytical techniques to confirm its identity and purity. While detailed synthetic procedures are proprietary or vary by manufacturer, characterization protocols are more standardized.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of 1-Acetylguanidine.

  • Objective: To quantify the purity of the 1-Acetylguanidine sample.

  • Methodology:

    • Mobile Phase Preparation: A suitable mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is prepared and degassed.

    • Standard Preparation: A standard solution of 1-Acetylguanidine with a known concentration is prepared in an appropriate solvent.

    • Sample Preparation: The sample is accurately weighed and dissolved in the same solvent as the standard.

    • Chromatographic Conditions: A C18 reverse-phase column is commonly used. The flow rate is typically set between 0.5 and 1.5 mL/min, and detection is performed using a UV detector at its maximum absorption wavelength of 220 nm.[1][4]

    • Analysis: The sample is injected into the HPLC system. The peak area of 1-Acetylguanidine is compared against the standard to calculate the purity, which is often specified to be ≥96-98%.[3]

Structural Confirmation by Spectroscopy

Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the key functional groups.

    • Methodology: A small amount of the sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or in a suitable solvent. The resulting spectrum is analyzed for characteristic absorption bands corresponding to N-H, C=O (amide), and C=N (guanidine) bonds. Commercial specifications often require the spectrum to conform to the known structure of 1-Acetylguanidine.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the atom connectivity and structural integrity.

    • Methodology: ¹H and ¹³C NMR spectra are recorded by dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The chemical shifts, integration, and coupling patterns are analyzed to confirm the presence of the acetyl group (CH₃) and the guanidine protons, matching the expected structure.[9]

Applications in Synthesis

1-Acetylguanidine is a valuable reagent for the synthesis of various nitrogen-containing heterocyclic compounds.[2][6] Its bifunctional nature allows it to participate in condensation reactions to form rings such as imidazoles and pyrimidines.[2][6]

The diagram below illustrates the logical workflow of using 1-Acetylguanidine as a synthetic precursor.

G start 1-Acetylguanidine (Starting Material) process Condensation Reaction start->process Reagent reactant Co-reactant (e.g., α,β-unsaturated ketone) reactant->process Substrate product Heterocyclic Product (e.g., Pyrimidine, Imidazole) process->product end Pharmaceutical Intermediate product->end

Caption: Role of 1-Acetylguanidine in synthetic pathways.

References

N-Acetylguanidine: A Comprehensive Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic properties of N-Acetylguanidine, a molecule of significant interest in pharmaceutical synthesis and biochemical research. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-Acetylguanidine.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.95Singlet3HCH3
6.80Broad Singlet4HNH2 and NH

Solvent: DMSO-d6

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
23.5CH3
160.0C=N
178.0C=O

Solvent: DMSO-d6

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)Assignment
3400-3000N-H stretching
1680C=O stretching (Amide I)
1640C=N stretching
1580N-H bending (Amide II)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data
m/zInterpretation
101[M]+ (Molecular Ion)
59[C2H5N2]+
43[CH3CO]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for protons and 100 MHz for carbons.

  • Sample Preparation: Approximately 10 mg of N-Acetylguanidine was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • 1H NMR: The spectrum was acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • 13C NMR: The spectrum was obtained with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (δ = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of N-Acetylguanidine was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra were acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI).

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: Electron ionization was performed at an electron energy of 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N-Acetylguanidine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis N-Acetylguanidine Synthesis Purification Purification Synthesis->Purification Characterization Initial Characterization (e.g., Melting Point) Purification->Characterization NMR NMR Spectroscopy (1H and 13C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final_Report Purity_Assessment->Final_Report Final Report

Caption: Workflow for the spectroscopic characterization of N-Acetylguanidine.

Physical and chemical properties of N-carbamimidoylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of N-carbamimidoylacetamide

Introduction

This compound, also known as N-acetylguanidine, is a derivative of guanidine featuring an acetyl group attached to one of the nitrogen atoms. This compound serves as a valuable building block and reagent in various chemical and biochemical research settings. Its structure, combining a highly basic guanidinium group with an amide functionality, imparts unique chemical characteristics that are of interest to researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its potential applications based on existing literature.

Chemical Identity

The fundamental identification details for this compound are summarized below. These identifiers are crucial for accurate database searches and regulatory compliance.

IdentifierValue
IUPAC Name N-(diaminomethylidene)acetamide[1][2]
Synonyms 1-Acetylguanidine, N-Acetylguanidine, N-(aminoiminomethyl)acetamide[1]
CAS Number 5699-40-1[1][3][4]
Molecular Formula C₃H₇N₃O[1]
Molecular Weight 101.11 g/mol
InChI InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7)[1]
InChIKey NGGXACLSAZXJGM-UHFFFAOYSA-N[1][4]
Canonical SMILES CC(=O)NC(=N)N[4]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and reactivity.

PropertyValue / Description
Melting Point 181-183 °C[3]
Boiling Point Data not available in cited literature.
Appearance Data not available; typically a white to off-white solid.
Solubility Specific quantitative data is not readily available. Given the polar nature of the amide and guanidine groups, it is expected to be soluble in water and polar organic solvents like DMSO and methanol.
pKa A specific experimental pKa value is not available. The pKa of the guanidinium group is typically around 13.5, making it a strong base. The amide proton is significantly less acidic, with a pKa generally above 17.
LogP An experimental value is not available. The high polarity suggests a low LogP value, indicating hydrophilicity.
Stability and Reactivity

This compound is generally stable under standard conditions. The guanidine group is a strong base and can be protonated to form a stable guanidinium salt. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, yielding acetic acid and guanidine.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acylation of guanidine. A detailed experimental protocol based on general chemical principles is provided below.

Objective: To synthesize this compound via the acetylation of guanidine hydrochloride.

Materials:

  • Guanidine hydrochloride

  • Acetic anhydride

  • A suitable base (e.g., Sodium hydroxide or Triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Hydrochloric acid (for pH adjustment)

  • Distilled water

  • Sodium sulfate (for drying)

Procedure:

  • Preparation of Free Guanidine: Dissolve guanidine hydrochloride in a minimal amount of water and treat with an equimolar amount of a strong base like sodium hydroxide to liberate the free guanidine base.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the free guanidine in an anhydrous solvent like THF.

  • Acetylation: Cool the suspension in an ice bath. Add acetic anhydride dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding water. If necessary, adjust the pH to neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Characterization: Confirm the identity and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.

G Diagram 1: General Synthesis Workflow for this compound Reactants Guanidine + Acetic Anhydride Reaction Reaction in Anhydrous Solvent (e.g., THF) with Base Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Water Adjust pH Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Recrystallize Extraction->Purification Characterization Confirm Structure (NMR, IR, MS) Purification->Characterization

Caption: General Synthesis Workflow for this compound.

Analytical Characterization

The structural confirmation of this compound relies on standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and amide groups (around 3100-3500 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C=N stretching for the imine group (around 1600-1650 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a singlet for the methyl (CH₃) protons around 2.0 ppm. The N-H protons of the guanidine and amide groups would appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.

    • ¹³C NMR: The spectrum would display a signal for the methyl carbon, a signal for the amide carbonyl carbon, and a signal for the guanidinyl carbon.

Biological and Pharmacological Relevance

Known Applications

This compound has a variety of uses in scientific research. It is employed as a reagent in biochemical reactions, acts as a scavenger for reactive oxygen species, and serves as a substrate for different enzymes.[3][5] Furthermore, it has been utilized in the synthesis of various pharmaceutical compounds, including the anti-inflammatory drug ibuprofen.[3]

Potential for Drug Discovery

While specific biological activities for this compound are not extensively documented, the chemical scaffolds it contains are present in many biologically active molecules. Derivatives of related structures such as thiosemicarbazides, carbamates, and other acetamides have shown promise as antimicrobial and antiproliferative agents.[6][7][8][9] This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. A general workflow for screening the biological activity of such a compound is outlined below.

G Diagram 2: General Biological Activity Screening Workflow cluster_0 In Vitro Screening cluster_1 Lead Identification cluster_2 Preclinical Development Compound Test Compound (this compound) Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Anticancer Antiproliferative Assays (Cancer Cell Lines) Compound->Anticancer Enzyme Enzyme Inhibition Assays Compound->Enzyme Hit Identify 'Hits' (Active Compounds) Antimicrobial->Hit Anticancer->Hit Enzyme->Hit Toxicity Cytotoxicity/Toxicity Screening Hit->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Animal Models LeadOpt->InVivo Pharmacokinetics ADME/PK Studies InVivo->Pharmacokinetics

Caption: General Biological Activity Screening Workflow.

Conclusion

This compound is a well-defined chemical entity with established physical properties and clear synthetic pathways. Its primary value lies in its application as a versatile reagent and building block in both chemical synthesis and biochemical studies. While direct pharmacological data is limited, its structural relationship to known bioactive compounds suggests a promising potential for future exploration in drug discovery programs, particularly in the fields of antimicrobial and anticancer research. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

The Genesis of 1-Acetylguanidine: A Historical and Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and history of 1-Acetylguanidine, a molecule of significant interest to researchers, scientists, and professionals in drug development. While a definitive singular "discovery" paper remains elusive in currently indexed scientific literature, a timeline of its emergence and key synthetic developments can be pieced together from early 20th-century chemical research.

Early Investigations into Guanidine Acylation

The history of 1-Acetylguanidine is intrinsically linked to the broader exploration of guanidine chemistry. Guanidine itself was first isolated in 1861 by Adolph Strecker.[1] Subsequent research in the late 19th and early 20th centuries focused on understanding the reactivity of this highly basic compound and its derivatives.

While the precise first synthesis of 1-Acetylguanidine is not clearly documented in a dedicated publication, its existence as a chemical entity was established by the mid-20th century. A significant milestone in its documented history is a 1946 patent that details a method for the preparation of acyl guanidines, including acetylguanidine.[2] This suggests that by this time, the compound was not only known but also of interest for further chemical transformations.

Later studies, such as a 1961 paper in the Canadian Journal of Chemistry, delved into the acetylation of various alkyl-substituted guanidines, further solidifying the understanding of monoacetylated guanidine derivatives and their characterization.[3][4]

Physicochemical Properties and Characterization

1-Acetylguanidine is a white to off-white crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₇N₃O[5]
Molecular Weight 101.11 g/mol [5]
CAS Number 5699-40-1[5]
Melting Point 181-183 °C (lit.)

Key Experimental Protocols in the Synthesis of 1-Acetylguanidine

The synthesis of 1-Acetylguanidine has evolved over time, with early methods relying on the direct acylation of guanidine and its salts.

Historical Synthesis: Acylation of Guanidine (Pre-1950s)

An early and straightforward approach to synthesizing 1-Acetylguanidine involved the reaction of a guanidine salt with an acetylating agent. The following protocol is a representative example based on the methodologies of that era.

Objective: To synthesize 1-Acetylguanidine by the acylation of guanidine.

Materials:

  • Guanidine salt (e.g., guanidine hydrochloride, guanidine carbonate)

  • Acetylating agent (e.g., acetic anhydride, ethyl acetate)[2]

  • Anhydrous solvent (e.g., ethanol, pyridine)

  • Apparatus for heating and reflux

  • Apparatus for filtration and recrystallization

Methodology:

  • Preparation of Guanidine Free Base (if starting from a salt): A solution of the guanidine salt in a suitable solvent was treated with a base (e.g., sodium ethoxide) to liberate the free guanidine base. The precipitated salt was then removed by filtration.

  • Acylation: The solution containing the free guanidine base was treated with an equimolar amount of the acetylating agent. The reaction mixture was then heated under reflux for a specified period to drive the reaction to completion.

  • Isolation and Purification: Upon cooling, the crude 1-Acetylguanidine would often precipitate from the reaction mixture. The solid was collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.

The logical workflow for this historical synthesis can be visualized as follows:

historical_synthesis start Guanidine Salt free_base Guanidine Free Base start->free_base  Base Treatment reaction Acylation Reaction (Heating/Reflux) free_base->reaction acetylating_agent Acetylating Agent (e.g., Acetic Anhydride) acetylating_agent->reaction crude_product Crude 1-Acetylguanidine reaction->crude_product purification Recrystallization crude_product->purification final_product Pure 1-Acetylguanidine purification->final_product

Historical Synthesis Workflow for 1-Acetylguanidine.

Modern Synthetic Applications

While the historical context of 1-Acetylguanidine is rooted in fundamental reactivity studies, its contemporary relevance lies in its utility as a versatile building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and drug discovery. For instance, 1-Acetylguanidine is used in the preparation of substituted imidazoles and pyrimidines.

Conclusion

The discovery and history of 1-Acetylguanidine reflect the progressive exploration of guanidine chemistry. While the exact moment of its first synthesis is not prominently recorded, its preparation was well-established by the mid-20th century. From these early beginnings, 1-Acetylguanidine has transitioned from a subject of basic chemical inquiry to a valuable reagent in the synthesis of complex molecules with potential biological applications. This historical trajectory underscores the enduring importance of fundamental chemical synthesis in paving the way for advancements in applied sciences.

References

N-Carbamimidoylacetamide: An Analysis of Publicly Available Scientific Information

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the mechanism of action, quantitative biological data, or detailed experimental protocols for a compound identified as "N-carbamimidoylacetamide." This document summarizes the current landscape of available information and provides context on structurally related compounds, while clearly noting that the data herein does not directly pertain to this compound.

Introduction

This compound is a chemical entity for which there is a notable absence of published research detailing its biological effects. Its chemical structure suggests a relationship to other guanidino compounds, which are known to play various roles in biological systems. However, without direct experimental evidence, any proposed mechanism of action for this compound remains purely speculative.

This guide will first address the lack of specific data for the target compound and then provide a brief overview of the known mechanisms of action for structurally similar molecules, such as creatine and its precursor, guanidinoacetic acid. This comparative approach may offer potential, albeit unconfirmed, avenues for future research into this compound.

Section 1: Data on this compound (Guanidinoacetamide)

As of the latest searches, there is no publicly available quantitative data (e.g., IC50, EC50, binding affinities), detailed experimental protocols, or established signaling pathways specifically associated with this compound. Researchers and drug development professionals are advised to consider this compound as uncharacterized in the public domain.

Section 2: Potential Mechanisms of Action Based on Structural Analogs

Given the structural similarity of this compound to endogenous guanidino compounds, one might hypothesize potential interactions with pathways involving these molecules. What follows is a summary of the well-established mechanism of action for creatine, a prominent guanidino compound. It is crucial to reiterate that this is for contextual purposes only and does not represent data on this compound.

The Creatine Kinase/Phosphocreatine System

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands, such as muscle and brain. Its primary mechanism of action is through the creatine kinase/phosphocreatine (CK/PCr) system.

Experimental Workflow: Investigating the CK/PCr System

The following diagram illustrates a generalized workflow for studying the impact of a compound on the CK/PCr energy buffer system.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays node_A Isolate tissue homogenates (e.g., muscle, brain) node_B Incubate with radiolabeled [14C]-Creatine +/- Test Compound node_A->node_B node_C Measure Creatine Kinase (CK) activity (e.g., spectrophotometric assay) node_B->node_C Assay for enzymatic activity node_D Quantify Phosphocreatine (PCr) and ATP levels (e.g., HPLC, NMR) node_B->node_D Analyze energy metabolites node_H Measure intracellular ATP/ADP ratio node_E Culture relevant cell lines (e.g., myoblasts, neurons) node_F Treat cells with Test Compound under metabolic stress conditions node_E->node_F node_G Assess cell viability (e.g., MTT assay) node_F->node_G node_F->node_H G cluster_0 Mitochondrion cluster_1 Cytosol Mito_ATP ATP Mito_CK Mitochondrial CK (MtCK) Mito_ATP->Mito_CK phosphorylates PCr_out Phosphocreatine (PCr) Mito_CK->PCr_out Creatine_in Creatine Creatine_in->Mito_CK Cyto_CK Cytosolic CK PCr_out->Cyto_CK diffuses Cyto_ATP ATP Cyto_CK->Cyto_ATP re-synthesizes Cyto_ADP ADP Cyto_ADP->Cyto_CK ATP_use ATP Utilization (e.g., muscle contraction) Cyto_ATP->ATP_use

N-Acetylguanidine: A Scaffolding Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylguanidine (NAG), a simple guanidino compound, has primarily been characterized as a versatile chemical intermediate in the synthesis of a wide array of pharmaceutical and agricultural agents. While direct therapeutic applications of N-Acetylguanidine are not extensively documented, the guanidinium group it possesses is a key pharmacophore in numerous biologically active compounds. This technical guide explores the latent therapeutic potential of N-Acetylguanidine, not as a standalone therapeutic, but as a foundational scaffold for the development of novel drugs. We delve into the significant therapeutic avenues of guanidino compounds, including neuroprotection, anti-inflammatory effects, and enzyme inhibition, with a particular focus on nitric oxide synthase (NOS). This paper will provide an overview of the mechanisms of action, present quantitative data on the activity of various guanidine derivatives, detail relevant experimental protocols, and visualize key pathways and workflows to guide future research and drug development endeavors.

Introduction to N-Acetylguanidine and the Guanidinium Group

N-Acetylguanidine is a small organic molecule featuring a guanidine group acetylated at one of its nitrogen atoms.[1][2] While it has been investigated for potential antimicrobial and antiviral properties, its principal role in the pharmaceutical landscape is that of a synthetic precursor.[1] The therapeutic potential of compounds derived from N-Acetylguanidine stems from the unique physicochemical properties of the guanidinium group. This functional group, which is protonated at physiological pH, can engage in multiple hydrogen bond interactions, a crucial feature for binding to biological targets such as enzymes and receptors.[3] The guanidino moiety is a common feature in a diverse range of therapeutic agents, highlighting its importance in drug design and development.[4]

Therapeutic Potential of Guanidino Compounds

The guanidinium core is a privileged structure in medicinal chemistry, imparting a range of biological activities to the molecules that contain it. The following sections explore some of the most promising therapeutic applications of guanidino compounds, many of which can be synthesized using N-Acetylguanidine as a starting material.

Neuroprotection

Guanidino compounds have emerged as promising candidates for the treatment of neurodegenerative disorders and acute neuronal injury.[5] Their neuroprotective effects are often attributed to their ability to modulate various signaling pathways involved in neuronal cell death and survival.

One key mechanism is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ion channel that, when overactivated, leads to excitotoxicity and neuronal damage.[5] Certain diarylguanidines, for instance, act as noncompetitive NMDA receptor antagonists and have demonstrated neuroprotective properties in preclinical models of stroke and neurotrauma.[6]

Furthermore, some guanidine derivatives exert their neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. For example, mercaptoethylguanidine analogs have been shown to protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis by modulating the Akt and JNK signaling pathways and inhibiting the expression of pro-apoptotic proteins like Bax.[7]

Anti-inflammatory Activity

The guanidino moiety is a recurring motif in compounds exhibiting potent anti-inflammatory properties. These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

A significant target for anti-inflammatory guanidino compounds is nitric oxide synthase (NOS). Specifically, the inducible isoform of NOS (iNOS) is responsible for the production of large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage. Several guanidine derivatives, most notably aminoguanidine, are selective inhibitors of iNOS.[6] By reducing the overproduction of NO, these compounds can alleviate inflammation.

Moreover, certain guanidine-based molecules have been shown to directly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[8]

Enzyme Inhibition

The ability of the guanidinium group to form strong interactions with active sites makes guanidino compounds effective inhibitors of a wide range of enzymes.

As mentioned, nitric oxide synthases are a major target. Guanidino compounds can act as competitive inhibitors of NOS by mimicking the substrate L-arginine.[9] The inhibition of different NOS isoforms (nNOS, eNOS, and iNOS) can have distinct therapeutic implications, and researchers have focused on developing isoform-selective inhibitors to minimize side effects.[10]

Beyond NOS, guanidine derivatives have been designed to inhibit other enzymes with therapeutic relevance, such as protein disulfide isomerase, which is involved in protein folding.[11]

N-Acetylguanidine as a Synthetic Precursor

N-Acetylguanidine serves as a valuable building block for the synthesis of more complex and biologically active molecules. Its reactive nature allows for its incorporation into a variety of molecular scaffolds to generate novel therapeutic candidates.[12][13] For example, it can be used in the preparation of substituted imidazoles and pyrimidines, classes of compounds with a broad spectrum of pharmacological activities.[13]

The synthesis of novel guanidine derivatives often involves the reaction of N-Acetylguanidine or a related guanidinylating agent with a suitable amine or other reactive intermediate.[14] This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the final compounds.

Quantitative Data on Guanidine Derivatives

To provide a comparative overview of the potency of various guanidino compounds in different therapeutic areas, the following tables summarize key quantitative data from the literature. It is important to note that these data are for a range of guanidine derivatives and are intended to be illustrative of the potential of this class of compounds.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Guanidine Derivatives

CompoundNOS IsoformIC50 (µM)Reference
1-Nitro-3-(pyridin-3-yl)guanidineeNOS0.3[10]
1-Nitro-3-(pyridin-3-yl)guanidinenNOS0.5[10]
4-Methyl-1H-pyrazole-1-carboxamidineiNOS2.4[15]
1H-Pyrazole-1-carboxamidine HCl (PCA)iNOS0.2[15]
1H-Pyrazole-1-carboxamidine HCl (PCA)eNOS0.2[15]
1H-pyrazole-1-carboxamidine HCl (PCA)nNOS0.2[15]

Table 2: Neuroprotective and Anti-inflammatory Activity of Guanidine Derivatives

CompoundAssayActivity MetricValueReference
N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG)Ischemia-induced Ca2+ overloadIC502.2 µM[16]
N,N′-di-o-tolyl-guanidine (o-DTG)Ischemia-induced Ca2+ overloadIC5074.7 µM[16]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA receptor bindingIC5036 nM[5]
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineSigma receptor bindingIC502540 nM[5]
Isonicotinate derivative 5Reactive Oxygen Species (ROS) InhibitionIC501.42 ± 0.1 µg/mL[17]
Isonicotinate derivative 8bReactive Oxygen Species (ROS) InhibitionIC503.7 ± 1.7 µg/mL[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of guanidino compounds.

Protocol for In Vitro Neuroprotection Assay

This protocol describes a method for assessing the neuroprotective effects of a test compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.[1]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compound (e.g., a guanidine derivative)

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 3-4 days.[1]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[1]

  • Compound Treatment: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Pre-treat the cells with various concentrations of the test compound for 2 hours.[1]

  • Induction of Neurotoxicity: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM. Include vehicle-only and 6-OHDA-only controls. Incubate for 24 hours.[1]

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.[1]

    • Measure the absorbance at 570 nm.[1]

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • After the treatment period, wash cells with warm PBS.[1]

    • Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[1]

    • Wash cells again with PBS.

    • Measure fluorescence intensity (excitation 485 nm, emission 530 nm).[1]

Protocol for In Vitro Anti-inflammatory Assay

This protocol details a method for evaluating the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.[18]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • 24-well plates

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 24-well plates at an appropriate density. Allow cells to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.[18]

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[18]

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • Collect 100 µL of the cell culture supernatant.[18]

    • Mix with an equal volume of Griess Reagent.

    • Incubate for 10 minutes at room temperature.[18]

    • Measure the absorbance at 540 nm.[18]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound on NOS. The assay measures the production of nitric oxide, which is converted to a colored product.[19]

Materials:

  • Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)

  • NOS Assay Buffer

  • L-Arginine (NOS Substrate)

  • NOS Cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin)

  • Nitrate Reductase

  • Griess Reagents 1 and 2

  • 96-well plate

  • Test inhibitor compound

Procedure:

  • Reagent Preparation: Prepare all reagents, including the NOS enzyme, substrate, cofactors, and test inhibitor solutions at the desired concentrations.

  • Assay Reaction:

    • In a 96-well plate, add NOS Assay Buffer, NOS cofactors, and the test inhibitor at various concentrations.

    • Add the NOS enzyme to initiate a pre-incubation period (e.g., 10-15 minutes).

    • Start the main reaction by adding the L-arginine substrate.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Nitrite Detection:

    • Add Nitrate Reductase and its cofactor to convert any nitrate produced back to nitrite.

    • Add Griess Reagent 1 and Griess Reagent 2 to the wells.

    • Incubate for 10-15 minutes at room temperature to allow color development.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC50 value of the inhibitor.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic applications of guanidino compounds.

NitricOxideSynthesisInhibition cluster_NOS Nitric Oxide Synthase (NOS) cluster_Inhibitor Inhibition cluster_Effects Physiological/Pathological Effects L_Arginine L-Arginine NOS_enzyme NOS L_Arginine->NOS_enzyme L_Citrulline L-Citrulline NOS_enzyme->L_Citrulline NO Nitric Oxide (NO) NOS_enzyme->NO Vasodilation Vasodilation NO->Vasodilation Neurotransmission Neurotransmission NO->Neurotransmission Inflammation Inflammation (via iNOS) NO->Inflammation Guanidino_Compound Guanidino Compound (e.g., N-Acetylguanidine derivative) Guanidino_Compound->NOS_enzyme Inhibits

Caption: Inhibition of Nitric Oxide Synthesis by Guanidino Compounds.

NeuroprotectionWorkflow start Start: Synthesize Guanidine Derivative in_vitro In Vitro Screening (e.g., SH-SY5Y cells, neurotoxin model) start->in_vitro viability Assess Cell Viability (MTT, LDH assays) in_vitro->viability ros Measure Oxidative Stress (ROS levels) in_vitro->ros apoptotic Analyze Apoptotic Markers (Caspase activity, Bax/Bcl-2) in_vitro->apoptotic is_protective_vitro Neuroprotective in vitro? viability->is_protective_vitro ros->is_protective_vitro apoptotic->is_protective_vitro in_vivo In Vivo Validation (e.g., Animal model of neurodegeneration) is_protective_vitro->in_vivo Yes stop Stop/Redesign is_protective_vitro->stop No behavioral Behavioral Testing in_vivo->behavioral histology Histological & Biochemical Analysis of brain tissue in_vivo->histology is_effective_vivo Effective in vivo? behavioral->is_effective_vivo histology->is_effective_vivo end End: Lead Compound for Further Development is_effective_vivo->end Yes is_effective_vivo->stop No

Caption: Experimental Workflow for Neuroprotective Drug Discovery.

AntiInflammatoryAssay start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Guanidine Derivative start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure_no Measure Nitric Oxide (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (ELISA for TNF-α, IL-6, etc.) collect->measure_cytokines analyze Analyze Data & Determine IC50 measure_no->analyze measure_cytokines->analyze

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Conclusion and Future Directions

N-Acetylguanidine, while not a therapeutic agent in its own right, represents a critical starting point for the synthesis of a multitude of guanidino compounds with significant therapeutic potential. The guanidinium group is a powerful pharmacophore that can be tailored to interact with a variety of biological targets, leading to effects such as neuroprotection, anti-inflammation, and enzyme inhibition.

The data and protocols presented in this guide are intended to serve as a resource for researchers and drug developers interested in exploring the vast chemical space of guanidine derivatives. Future research should focus on the rational design and synthesis of novel compounds derived from N-Acetylguanidine and other simple guanidino precursors. A deeper understanding of the structure-activity relationships governing the interaction of these compounds with their biological targets will be crucial for the development of more potent and selective therapeutic agents. The continued exploration of this versatile class of molecules holds great promise for addressing a wide range of unmet medical needs.

References

An In-depth Technical Guide on N-carbamimidoylacetamide and its Analogs as Reactive Oxygen Species Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "N-carbamimidoylacetamide" does not correspond to a commonly recognized chemical compound in the scientific literature. Based on its structural interpretation (an acetamide derivative with a guanidino group) and the context of reactive oxygen species (ROS) scavenging, this guide will focus on the closely related and extensively studied compound, creatine (N-(aminoiminomethyl)-N-methylglycine), and its precursor, guanidinoacetate (GAA) . It is presumed that the query pertains to the antioxidant properties of these guanidino compounds.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. Under normal physiological conditions, ROS play crucial roles in cell signaling and homeostasis. However, excessive ROS production leads to oxidative stress, a state of imbalance between ROS generation and the biological system's ability to detoxify these reactive intermediates. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3][4][5] Consequently, there is significant interest in identifying and characterizing compounds with ROS scavenging capabilities.

Guanidino compounds, characterized by the presence of a guanidinium group, have been investigated for their potential antioxidant properties. Creatine, a vital molecule for cellular energy metabolism, has emerged as a compound with direct ROS scavenging activity.[6][7] This technical guide provides a comprehensive overview of the current understanding of creatine as a ROS scavenger, detailing its mechanism of action, relevant experimental data, and methodologies for its evaluation.

Mechanism of Action: Creatine as a Direct ROS Scavenger

The primary antioxidant mechanism of creatine appears to be its direct action on scavenging ROS, particularly the superoxide radical (O₂•⁻).[6][7] Unlike many antioxidants that exert their effects by upregulating antioxidant enzymes, studies have shown that short-term creatine supplementation decreases ROS content in skeletal muscle without altering the expression or activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][7] This suggests a direct chemical interaction between the creatine molecule and ROS.

The proposed mechanism involves the donation of an electron from the creatine molecule to the superoxide radical, thereby neutralizing it. While effective against superoxide radicals, in-vitro experiments have shown that creatine does not have a significant scavenging effect on hydrogen peroxide (H₂O₂).[6][7]

In contrast, the precursor to creatine, guanidinoacetate (GAA), has shown conflicting results regarding its impact on oxidative stress. Some studies indicate that an accumulation of GAA, as seen in GAMT deficiency, may decrease antioxidant capacity and total thiol content in the striatum.[8][9]

Quantitative Data on ROS Scavenging Activity

The following table summarizes the quantitative findings from studies investigating the effects of creatine on ROS levels.

CompoundModel SystemConcentration/DosageEffect on ROS/Oxidative Stress MarkersReference
CreatineRat Skeletal Muscle (Soleus)5 g/kg BW for 6 days41% decrease in ROS content[6][7]
CreatineRat Skeletal Muscle (EDL)5 g/kg BW for 6 days33.7% decrease in ROS content[6][7]
CreatineCell-free system20 mM and 40 mMScavenged superoxide radical[6][7]
CreatineCell-free systemNot specifiedNo scavenger effect on hydrogen peroxide[6][7]
Guanidinoacetate (GAA)Rat Striatum (in vitro)100 µMSignificant decrease in Total Radical-Trapping Antioxidant Potential (TRAP) and SOD activity[8][9]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide to assess the ROS scavenging properties of creatine.

1. In Vivo Animal Supplementation and Muscle Tissue Analysis

  • Animal Model: Wistar rats.

  • Supplementation Protocol: Rats were supplemented with creatine (5 g/kg body weight) or a vehicle control via gavage for 6 consecutive days.

  • Tissue Preparation: Following the supplementation period, the soleus and extensor digitorum longus (EDL) muscles were excised.

  • ROS Content Evaluation:

    • Muscle tissues were incubated for the evaluation of ROS content.

    • Reagent: Amplex-UltraRed reagent was used as a fluorescent probe for the detection of H₂O₂ released from the muscle tissue, which is an indicator of intracellular ROS levels.

  • Antioxidant Enzyme Analysis:

    • The expression and activity of antioxidant enzymes (superoxide dismutase 1 and 2, catalase, and glutathione peroxidase) in the muscle homogenates were analyzed using standard biochemical assays (e.g., spectrophotometric assays) and molecular biology techniques (e.g., Western blotting).

  • Lipid Peroxidation Assay:

    • Thiobarbituric acid reactive substances (TBARS) assay was performed to measure malondialdehyde, a marker of lipid peroxidation.[6][7]

2. Cell-Free ROS Scavenging Assays

  • Superoxide Radical Scavenging Assay:

    • A system that generates superoxide radicals was utilized (e.g., xanthine/xanthine oxidase system or potassium superoxide).

    • Creatine was added to the system at various concentrations (e.g., 20 mM and 40 mM).

    • The scavenging activity was determined by measuring the inhibition of a detection molecule's reaction with the superoxide radical (e.g., reduction of cytochrome c or a chemiluminescence probe).[6][7]

  • Hydrogen Peroxide Scavenging Assay:

    • A solution of hydrogen peroxide was prepared.

    • Creatine was added to the H₂O₂ solution.

    • The remaining H₂O₂ concentration was measured, typically using a spectrophotometric method, to determine if creatine directly scavenges H₂O₂.[6][7]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key pathways and experimental workflows related to the ROS scavenging activity of creatine.

ROS_Production_and_Defense cluster_ros Cellular ROS Production cluster_damage Oxidative Damage cluster_defense Antioxidant Defense Mitochondria Mitochondria O2_minus Superoxide (O2•-) Mitochondria->O2_minus generate NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->O2_minus generate Xanthine_Oxidase Xanthine Oxidase Xanthine_Oxidase->O2_minus generate Lipids Lipids Proteins Proteins DNA DNA SOD Superoxide Dismutase (SOD) CAT Catalase (CAT) GPx Glutathione Peroxidase (GPx) Creatine Creatine (Direct Scavenger) Creatine->O2_minus scavenges O2_minus->Lipids damage O2_minus->Proteins damage O2_minus->DNA damage H2O2 Hydrogen Peroxide (H2O2) O2_minus->H2O2 dismutation via SOD OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction H2O Water (H2O) H2O2->H2O reduction via CAT/GPx OH_radical->Lipids damage OH_radical->Proteins damage OH_radical->DNA damage

Caption: Overview of Cellular ROS Production and Antioxidant Defense Mechanisms.

Creatine_Scavenging_Mechanism Creatine Creatine Molecule Electron Electron (e-) Creatine->Electron donates Superoxide Superoxide Radical (O2•-) (Highly Reactive) Neutralized_Product Neutralized Product (Less Reactive) Superoxide->Neutralized_Product is converted to Electron->Superoxide transfers to

Caption: Proposed Direct Scavenging of Superoxide by Creatine.

Experimental_Workflow cluster_animal Animal Study Details cluster_cell_free Cell-Free Assay Details start Start: Hypothesis Creatine scavenges ROS animal_study In Vivo Study (Wistar Rats) start->animal_study cell_free_assay In Vitro Cell-Free Assay start->cell_free_assay supplementation Creatine Supplementation (5 g/kg BW, 6 days) animal_study->supplementation superoxide_gen Superoxide Generation cell_free_assay->superoxide_gen h2o2_assay Hydrogen Peroxide Assay cell_free_assay->h2o2_assay tissue_extraction Muscle Tissue Extraction (Soleus, EDL) supplementation->tissue_extraction ros_measurement ROS Measurement (Amplex-UltraRed) tissue_extraction->ros_measurement enzyme_analysis Antioxidant Enzyme Analysis tissue_extraction->enzyme_analysis results Data Analysis & Results ros_measurement->results enzyme_analysis->results add_creatine Add Creatine (20-40 mM) superoxide_gen->add_creatine h2o2_assay->add_creatine measure_scavenging Measure Scavenging Activity add_creatine->measure_scavenging measure_scavenging->results conclusion Conclusion: Creatine directly scavenges superoxide radicals results->conclusion

Caption: Experimental Workflow for Assessing Creatine's ROS Scavenging Activity.

Conclusion and Future Directions

The available evidence strongly supports the role of creatine as a direct scavenger of reactive oxygen species, particularly the superoxide radical. This activity is independent of the modulation of endogenous antioxidant enzymes. While these findings are promising for the potential application of creatine in conditions associated with oxidative stress, further research is warranted.

Future studies should aim to:

  • Elucidate the precise chemical mechanism and the structural moieties of the creatine molecule responsible for its scavenging activity.

  • Investigate the ROS scavenging potential of other creatine analogs and guanidino compounds.

  • Conduct clinical trials to evaluate the efficacy of creatine supplementation in mitigating oxidative stress-related pathologies in humans.

This guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in the antioxidant properties of creatine and related guanidino compounds. The detailed protocols and summarized data offer a practical starting point for further investigation in this field.

References

1-Acetylguanidine: A Technical Whitepaper on its Potential Antimicrobial and Antiviral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential antimicrobial and antiviral properties of 1-Acetylguanidine. It is important to note that direct research on the antimicrobial and antiviral efficacy of 1-Acetylguanidine is limited. Therefore, this paper draws upon the extensive research conducted on the broader classes of guanidine, acylguanidine, and guanidinium compounds to infer the potential bioactivity of 1-Acetylguanidine and to provide a foundation for future research.

Introduction

1-Acetylguanidine is a derivative of guanidine, a strongly basic and highly polar compound.[1][2] Guanidine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including well-documented antimicrobial and antiviral properties.[3][4][5] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore responsible for the interaction of these compounds with biological targets.[6][7] This whitepaper will explore the known antimicrobial and antiviral activities of guanidine-containing compounds as a basis for postulating the potential efficacy of 1-Acetylguanidine.

Antimicrobial Properties of Guanidine Compounds

Quantitative Data on Guanidine Derivatives

The antimicrobial efficacy of various guanidine derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). Below is a summary of representative data from the literature.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Alkyl GuanidiniumL15Staphylococcus aureus (MRSA)1.0[6][8][9]
L15Escherichia coli12.5[6][8][9]
Guanidinium PolymersPolyhexamethylene guanidine (PHMG)Escherichia coli7.8 - 31.2
Guanidinofunctionalized compoundsIBGMultidrug-resistant Gram-positive bacteriaStrong inhibitory activity[3]

Note: This table presents a selection of data for illustrative purposes and is not exhaustive. The activity of specific compounds can vary significantly based on their chemical structure.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many guanidinium compounds involves the disruption of the bacterial cell membrane.[7] The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and ultimately cell death.[7]

Another proposed mechanism involves the inhibition of essential cellular processes. For instance, some guanidinium compounds have been shown to target and inhibit the function of enzymes crucial for bacterial survival.[6]

Below is a diagram illustrating the proposed general mechanism of antimicrobial action for guanidinium compounds.

Antimicrobial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Guanidinium_Compound Guanidinium Compound (+) Membrane Negatively Charged Membrane Surface (-) Guanidinium_Compound->Membrane Electrostatic Interaction Depolarization Membrane Depolarization Membrane->Depolarization Disruption Cell_Death Cell Death Leakage Leakage of Intracellular Components Leakage->Cell_Death Depolarization->Leakage

Caption: Proposed mechanism of antimicrobial action of guanidinium compounds.

Antiviral Properties of Acylguanidine Compounds

Acylguanidines, a class of compounds to which 1-Acetylguanidine belongs, have emerged as a promising area of antiviral research.[10] These compounds have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[4]

Quantitative Data on Acylguanidine Derivatives

The antiviral activity of acylguanidine derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound ClassDerivative ExampleTarget VirusEC50 (µM)Reference
AcylguanidineSM111HIV-155[11]
AcylguanidineHMA (5-(N,N-hexamethylene)amiloride)Coxsackievirus B310[10]

Note: This table provides examples of the antiviral activity of acylguanidine derivatives. The specific efficacy can vary depending on the viral target and the compound's structure.

Mechanism of Antiviral Action

Acylguanidines exhibit diverse mechanisms of antiviral action, often targeting specific viral proteins or host factors essential for viral replication.[10] One of the key mechanisms is the inhibition of viral ion channels, which are crucial for viral entry, uncoating, and maturation.[10] For example, some acylguanidines have been shown to block the viroporins of viruses like HIV-1 and Hepatitis C virus.[10]

Another mechanism involves the inhibition of viral RNA polymerase, an enzyme essential for the replication of RNA viruses.[10]

The following diagram illustrates a generalized workflow for assessing the antiviral activity of a compound.

Antiviral_Assay_Workflow Start Start: Compound of Interest (e.g., 1-Acetylguanidine) Cell_Culture Prepare Host Cell Culture Start->Cell_Culture Virus_Infection Infect Cells with Virus Cell_Culture->Virus_Infection Compound_Treatment Treat Infected Cells with Varying Concentrations of Compound Virus_Infection->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., CPE, Plaque Assay, qPCR) Incubation->Endpoint_Assay Data_Analysis Analyze Data to Determine EC50 and CC50 Endpoint_Assay->Data_Analysis Conclusion Conclusion on Antiviral Efficacy and Cytotoxicity Data_Analysis->Conclusion

Caption: A generalized workflow for in vitro antiviral activity testing.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimicrobial and antiviral properties. While specific protocols for 1-Acetylguanidine are not available, the following sections outline standard methodologies used for guanidine and acylguanidine compounds.

Synthesis of 1-Acetylguanidine

The synthesis of 1-Acetylguanidine can be achieved through the acetylation of guanidine. A general procedure involves reacting guanidine hydrochloride with a suitable acetylating agent, such as acetic anhydride, under controlled conditions.[12] The reaction is typically carried out in a solvent like pyridine, and the product can be isolated and purified using standard techniques like recrystallization.

A more detailed, generalized synthesis protocol is as follows:

  • Dissolve guanidine hydrochloride in a suitable solvent (e.g., pyridine).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Antimicrobial Susceptibility Testing

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms.[13][14]

Broth Microdilution Method:

  • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Antiviral Activity Assay

A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay.[15]

CPE Inhibition Assay:

  • Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a monolayer.

  • Prepare serial dilutions of the test compound in a cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with a specific multiplicity of infection (MOI) of the target virus.

  • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubate the plate at the optimal temperature for viral replication (e.g., 37°C) until CPE is observed in the virus control wells.

  • Assess the CPE in each well microscopically or by using a cell viability dye (e.g., Neutral Red).

  • The EC50 is calculated as the concentration of the compound that inhibits CPE by 50%.

The following diagram illustrates a potential antiviral signaling pathway that could be targeted by acylguanidine compounds.

Antiviral_Signaling_Pathway cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Uncoating Endocytosis->Uncoating Replication Viral Genome Replication Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release New Virion Release Assembly->Release Acylguanidine Acylguanidine (e.g., 1-Acetylguanidine) Acylguanidine->Uncoating Inhibition Acylguanidine->Replication Inhibition

Caption: Potential targets of acylguanidine compounds in the viral life cycle.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial and antiviral properties of 1-Acetylguanidine is currently lacking, the extensive body of research on related guanidine and acylguanidine compounds provides a strong rationale for investigating its potential in this area. The guanidinium moiety is a well-established pharmacophore for antimicrobial activity, primarily through membrane disruption. Acylguanidines have demonstrated promising antiviral effects by targeting various viral proteins and replication stages.

Future research should focus on the systematic evaluation of 1-Acetylguanidine's efficacy against a broad panel of bacterial and viral pathogens. Determining its MIC and EC50 values, elucidating its specific mechanisms of action, and assessing its cytotoxicity are critical next steps. Such studies will be instrumental in determining whether 1-Acetylguanidine or its derivatives could be developed as novel therapeutic agents to combat infectious diseases.

References

The Role of Guanidinoacetic Acid in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While the compound N-carbamimidoylacetamide, also known as N-acetylguanidine, has limited direct research regarding its role in nucleotide metabolism, this technical guide focuses on the closely related and likely intended compound of interest, Guanidinoacetic Acid (GAA). GAA is the immediate precursor to creatine and plays a significant, multifaceted role in cellular energy homeostasis, which is intrinsically linked to nucleotide metabolism. This document provides an in-depth exploration of the mechanisms through which GAA influences nucleotide pools, particularly adenine nucleotides, and presents quantitative data from various studies. It also details relevant experimental protocols and visualizes the key metabolic and signaling pathways.

Introduction: From this compound to Guanidinoacetic Acid

Initial inquiries into the role of this compound in nucleotide metabolism yield sparse direct evidence. However, its structural similarity and metabolic context strongly suggest that the compound of significant biological relevance is Guanidinoacetic Acid (GAA). GAA is an endogenous amino acid derivative synthesized from arginine and glycine.[1] Its primary and most well-understood function is to serve as the direct precursor for the synthesis of creatine, a pivotal molecule in cellular energy buffering.[1]

The connection between GAA and nucleotide metabolism is centered on the bioenergetics of the cell, particularly the maintenance and turnover of adenosine triphosphate (ATP). This guide will elucidate both the direct and indirect mechanisms by which GAA is proposed to influence the synthesis, utilization, and degradation of nucleotides.

Core Mechanisms of Action

The influence of GAA on nucleotide metabolism can be understood through three primary mechanisms:

  • Enhancement of the Adenine Nucleotide Pool: The most direct effect observed is the increase in cellular energy charge.

  • Interaction with Nucleotide-Metabolizing Enzymes: Direct enzymatic modulation by GAA has been reported.

  • Intersection with One-Carbon Metabolism: The synthesis of creatine from GAA is linked to pathways that provide essential components for purine synthesis.

Enhancement of the Adenine Nucleotide Pool

The conversion of GAA to creatine and subsequently to phosphocreatine is a critical energy-buffering system in tissues with high and fluctuating energy demands, such as muscle and brain. The phosphocreatine shuttle rapidly regenerates ATP from adenosine diphosphate (ADP), thereby maintaining a high ATP/ADP ratio. Dietary supplementation with GAA has been shown to increase the intramuscular concentrations of ATP and the total adenine nucleotide (TAN) pool.[2] This enhancement of the cellular energy state is a cornerstone of GAA's metabolic impact.

Interaction with Nucleotide-Metabolizing Enzymes

Recent in-vitro studies have demonstrated a more direct role for GAA in modulating nucleotide metabolism. Specifically, GAA has been shown to inhibit the activity of ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1) and 5'-nucleotidase. These enzymes are responsible for the sequential hydrolysis of ATP to ADP, AMP, and finally to adenosine. By inhibiting these enzymes, GAA may contribute to the preservation of the extracellular ATP pool, which has important signaling functions.

Intersection with One-Carbon Metabolism

The synthesis of creatine from GAA is catalyzed by guanidinoacetate N-methyltransferase (GAMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[3] SAM is a central molecule in one-carbon metabolism, a network of pathways that provides single-carbon units for various biosynthetic processes, including the de novo synthesis of purine nucleotides. By influencing the demand for SAM, the GAA-to-creatine conversion can indirectly impact the availability of one-carbon units for purine synthesis.

Quantitative Data on the Effects of GAA on Nucleotide Metabolism

The following tables summarize the quantitative effects of dietary GAA supplementation on adenine nucleotide concentrations in various animal models.

Table 1: Effect of Dietary GAA on Adenine Nucleotides in Rabbit Muscle [2]

Treatment GroupATP (μmol/g protein)ADP (μmol/g protein)AMP (μmol/g protein)Total Adenine Nucleotides (μmol/g protein)
Control (0% GAA)5.8 ± 0.30.9 ± 0.10.2 ± 0.056.9 ± 0.4
0.04% GAA6.5 ± 0.41.0 ± 0.10.2 ± 0.047.7 ± 0.5
0.08% GAA7.1 ± 0.51.1 ± 0.10.2 ± 0.068.4 ± 0.6
0.12% GAA7.5 ± 0.61.2 ± 0.20.3 ± 0.079.0 ± 0.7

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of Dietary GAA on ATP and ADP in Lamb Muscle [4]

Treatment GroupATP (mmol/kg muscle)ADP (mmol/kg muscle)
0 mg/kg GAA4.65 ± 0.213.40 ± 0.15
500 mg/kg GAA4.91 ± 0.213.19 ± 0.15
1000 mg/kg GAA5.13 ± 0.213.89 ± 0.15
1500 mg/kg GAA5.32 ± 0.213.86 ± 0.15*

*Statistically significant linear increase with increasing levels of GAA (p < 0.05). Data are presented as least squares means ± standard error.

Signaling Pathways

The metabolic effects of GAA are intertwined with cellular signaling cascades, most notably the Akt/mTOR/S6K pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6] While much of the research on GAA and Akt/mTOR signaling has focused on muscle hypertrophy, this pathway is also known to promote nucleotide synthesis.[7][8] Activation of mTORC1, a key component of the pathway, stimulates both purine and pyrimidine biosynthesis to support cell growth and proliferation.[5][6] It is plausible that GAA, by enhancing cellular energy status and promoting creatine synthesis, contributes to the activation of the Akt/mTOR pathway, which in turn upregulates nucleotide production.

Experimental Protocols

Determination of Adenine Nucleotides in Tissue Samples by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantification of ATP, ADP, and AMP in muscle tissue.

5.1.1. Sample Preparation

  • Excise tissue samples and immediately freeze-clamp them in liquid nitrogen to halt metabolic activity.

  • Lyophilize the frozen tissue samples to remove water.

  • Homogenize the dried tissue in a solution of 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with a solution of 2 M potassium hydroxide.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

  • Filter the resulting supernatant through a 0.22 µm filter prior to HPLC analysis.

5.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M potassium dihydrogen phosphate buffer (pH 6.0).

  • Mobile Phase B: 100% Methanol.

  • Gradient: A linear gradient from 100% Mobile Phase A to a mixture of Mobile Phase A and B, optimized for the separation of ATP, ADP, and AMP.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Compare peak areas of the samples to those of known standards of ATP, ADP, and AMP.

Visualizations

Metabolic Pathway of GAA and its Link to Nucleotide Metabolism

GAA_Metabolism cluster_creatine_synthesis Creatine Biosynthesis cluster_nucleotide_metabolism Nucleotide Metabolism Arginine Arginine GAA Guanidinoacetic Acid (GAA) Arginine->GAA AGAT Glycine Glycine Glycine->GAA Creatine Creatine GAA->Creatine GAMT (SAM -> SAH) One_Carbon_Metabolism One-Carbon Metabolism (from SAM) GAA->One_Carbon_Metabolism Influences SAM demand Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase (ATP -> ADP) Phosphocreatine->Creatine Creatine Kinase (ADP -> ATP) ATP_Pool ATP Pool Phosphocreatine->ATP_Pool Regenerates ATP Purine_Synthesis De Novo Purine Synthesis Purine_Synthesis->ATP_Pool One_Carbon_Metabolism->Purine_Synthesis ADP_Pool ADP Pool ATP_Pool->ADP_Pool Energy Utilization

Caption: Metabolic pathway of GAA to creatine and its interaction with nucleotide metabolism.

Experimental Workflow for Nucleotide Analysis

Experimental_Workflow Start Tissue Sample Collection Freeze_Clamp Freeze-Clamping in Liquid N2 Start->Freeze_Clamp Lyophilization Lyophilization Freeze_Clamp->Lyophilization Homogenization Homogenization in Perchloric Acid Lyophilization->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization with KOH Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration Centrifugation2->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Caption: Workflow for the extraction and analysis of adenine nucleotides from tissue samples.

Proposed Signaling Pathway

Signaling_Pathway GAA Guanidinoacetic Acid (GAA) Creatine_Synthesis Increased Creatine Synthesis GAA->Creatine_Synthesis Energy_Status Enhanced Cellular Energy Status (High ATP/ADP Ratio) Creatine_Synthesis->Energy_Status Akt Akt Energy_Status->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Nucleotide_Synthesis Increased Nucleotide Synthesis S6K1->Nucleotide_Synthesis

Caption: Proposed signaling cascade linking GAA to increased nucleotide synthesis.

Conclusion and Future Directions

While the direct role of this compound in nucleotide metabolism remains largely uncharacterized, its likely analogue, Guanidinoacetic Acid, demonstrates a clear and significant influence on cellular bioenergetics and adenine nucleotide pools. The primary mechanism appears to be an enhancement of the creatine/phosphocreatine energy buffer system, which is further supported by potential direct interactions with nucleotide-metabolizing enzymes and an indirect link through one-carbon metabolism.

Future research should focus on several key areas to further elucidate the role of GAA:

  • Direct Enzymatic Assays: Investigating the direct effects of GAA on key enzymes of de novo purine and pyrimidine synthesis, such as PRPP synthetase and IMP dehydrogenase.

  • Pyrimidine Metabolism: Characterizing the impact of GAA supplementation on the pools of pyrimidine nucleotides (UMP, CMP, TMP).

  • Signaling Pathway Elucidation: Further exploring the direct links between GAA, the Akt/mTOR signaling pathway, and the regulation of nucleotide synthesis enzymes.

  • Clinical Relevance: Investigating the therapeutic potential of GAA in conditions characterized by impaired energy metabolism and nucleotide depletion.

By addressing these questions, the scientific community can build a more complete understanding of the intricate role of Guanidinoacetic Acid in the fundamental processes of nucleotide metabolism.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 1H-imidazol-2-amine Derivatives using 1-Acetylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-imidazol-2-amine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is a key pharmacophore in numerous biologically active molecules and approved drugs. This is attributed to its ability to act as a bioisostere for guanidines, benzamidines, and triazoles, enabling it to participate in crucial hydrogen bonding interactions with biological targets. A versatile and efficient method for the synthesis of these valuable compounds involves the use of 1-acetylguanidine as a key starting material.

This document provides detailed application notes and experimental protocols for the synthesis of 1H-imidazol-2-amine derivatives via the condensation of 1-acetylguanidine with α-haloketones, followed by deacetylation. Additionally, it explores the role of these derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway implicated in cancer and fibrosis.

Synthetic Strategy

The synthesis of 4,5-disubstituted 1H-imidazol-2-amine derivatives from 1-acetylguanidine is a robust two-step process. The initial step involves the condensation of 1-acetylguanidine with an α-haloketone to form an N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide intermediate. This reaction proceeds readily, often at room temperature, in a suitable polar aprotic solvent like anhydrous dimethylformamide (DMF). The subsequent step is the hydrolysis of the acetyl protecting group to yield the final 1H-imidazol-2-amine product. This deacetylation can be achieved under either acidic or basic conditions.

Data Presentation

Table 1: Synthesis of N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide Derivatives

Entryα-Haloketone (R1-CO-CH(X)-R2)ProductReaction ConditionsYield (%)
12-bromo-1-phenylethan-1-oneN-(4-phenyl-1H-imidazol-2-yl)acetamide1-Acetylguanidine, DMF, rtHigh
22-bromo-1,2-diphenylethan-1-one (Benzoin bromide)N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide1-Acetylguanidine, DMF, rtHigh
32-chloro-1-(4-chlorophenyl)ethan-1-oneN-(4-(4-chlorophenyl)-1H-imidazol-2-yl)acetamide1-Acetylguanidine, DMF, rtHigh
43-bromo-2-butanoneN-(4,5-dimethyl-1H-imidazol-2-yl)acetamide1-Acetylguanidine, DMF, rtHigh

Note: Specific yield data for the reaction of 1-acetylguanidine with a wide range of α-haloketones is not extensively reported in a single source. However, the reaction is generally high-yielding as described in the literature for similar condensations.

Table 2: Hydrolysis of N-(4,5-disubstituted-1H-imidazol-2-yl)acetamide to 1H-imidazol-2-amine Derivatives

EntryStarting MaterialProductReaction ConditionsYield (%)
1N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide4,5-diphenyl-1H-imidazol-2-amine6M HCl, Ethanol, Reflux~90-95% (Estimated)
2N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide4,5-diphenyl-1H-imidazol-2-amine10% aq. NaOH, Ethanol, Reflux~90-95% (Estimated)

Note: The yields for the hydrolysis step are generally high, although they can vary depending on the specific substrate and reaction conditions. The provided yields are estimates based on standard deacetylation procedures.

Experimental Protocols

Protocol 1: Synthesis of N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide (Intermediate)

Materials:

  • 1-Acetylguanidine

  • 2-Bromo-1,2-diphenylethan-1-one (Benzoin bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-acetylguanidine (1.0 eq) in anhydrous DMF.

  • To this solution, add 2-bromo-1,2-diphenylethan-1-one (1.0 eq) portion-wise while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate of N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold diethyl ether.

  • Dry the product under vacuum to obtain the purified N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide.

Protocol 2: Synthesis of 4,5-diphenyl-1H-imidazol-2-amine (Final Product) via Acidic Hydrolysis

Materials:

  • N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide

  • 6M Hydrochloric Acid (HCl)

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Filtration apparatus

Procedure:

  • Place N-(4,5-diphenyl-1H-imidazol-2-yl)acetamide (1.0 eq) in a round-bottom flask.

  • Add a mixture of ethanol and 6M HCl (e.g., a 1:1 v/v mixture).

  • Heat the mixture to reflux using a heating mantle and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the dropwise addition of 10% NaOH solution until the pH is approximately 7-8.

  • The product, 4,5-diphenyl-1H-imidazol-2-amine, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway acetylguanidine 1-Acetylguanidine intermediate N-(4,5-disubstituted-1H- imidazol-2-yl)acetamide acetylguanidine->intermediate Condensation (DMF, rt) haloketone α-Haloketone (R1-CO-CH(X)-R2) haloketone->intermediate final_product 4,5-disubstituted- 1H-imidazol-2-amine intermediate->final_product Hydrolysis (Acid or Base)

Caption: General synthesis of 1H-imidazol-2-amine derivatives.

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[2] The canonical pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3] This phosphorylation activates the kinase domain of TβRI, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4]

Certain 2-aminoimidazole derivatives have been identified as potent inhibitors of the TGF-β signaling pathway.[5] These compounds typically function by targeting the ATP-binding site of the TβRI (ALK5) kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.[2]

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII binds TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Target Gene Transcription SMAD_complex->gene_transcription translocates to nucleus & regulates transcription inhibitor 2-Aminoimidazole Inhibitor inhibitor->TBRI inhibits kinase activity

Caption: Inhibition of the TGF-β signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start 1-Acetylguanidine + α-Haloketone condensation Condensation to N-acetyl Intermediate start->condensation hydrolysis Hydrolysis to 1H-imidazol-2-amine condensation->hydrolysis purification Purification & Characterization (NMR, MS, etc.) hydrolysis->purification biochemical_assay Biochemical Assay (e.g., Kinase Assay) purification->biochemical_assay Screening of Synthesized Compounds cellular_assay Cell-based Assay (e.g., Reporter Gene Assay) biochemical_assay->cellular_assay lead_optimization Lead Optimization cellular_assay->lead_optimization

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: N-carbamimidoylacetamide in the Synthesis of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine analogues using N-carbamimidoylacetamide as a key building block. The methodologies described herein are based on the well-established Pinner synthesis, a classic and efficient method for the construction of the pyrimidine core.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of novel pyrimidine analogues is therefore a critical endeavor in the pursuit of new and improved pharmaceuticals. This compound, also known as acetylguanidine, is a readily available and versatile precursor for the synthesis of 2-aminopyrimidine derivatives. Its reaction with 1,3-dicarbonyl compounds provides a straightforward and efficient route to this important class of heterocyclic compounds.[4][5]

This document outlines the synthesis of a representative pyrimidine analogue, 2-amino-4,6-dimethylpyrimidine, through the cyclocondensation of this compound with acetylacetone. Detailed experimental protocols, quantitative data, and visualizations of the reaction workflow are provided to facilitate the application of this methodology in a research and drug development setting.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-4,6-dimethylpyrimidine.

ParameterValueReference
Product Name 2-Amino-4,6-dimethylpyrimidine[6]
Molecular Formula C₆H₉N₃[6]
Molecular Weight 123.16 g/mol [6]
Melting Point 152-155 °C[6]
Appearance White solid[6]
Yield Up to 88.64%[4]

Spectroscopic Data:

TechniqueDataReference
FT-IR (KBr, cm⁻¹) 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching), 1459, 1381 (aliphatic C-H bending), 1243 (C-NH₂ stretching)[6]
¹H-NMR (CDCl₃, 400 MHz, δ ppm) 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H)[6]
MS (DI) m/z (%) 123.1 (M⁺)[6]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of 2-amino-4,6-dimethylpyrimidine using guanidine salts, which are directly applicable to this compound.[4][5][6] The reaction proceeds via a Pinner-type condensation reaction.

Protocol 1: Aqueous Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol is adapted from a high-yield, environmentally friendly method using water as the solvent.[4][5]

Materials:

  • This compound (Acetylguanidine)

  • Acetylacetone (2,4-Pentanedione)

  • Sodium Carbonate (Na₂CO₃)

  • Water (H₂O)

  • 25% Brine solution

Procedure:

  • To a reaction vessel, add this compound (0.05 mol), acetylacetone (0.06 mol, 1.2 equivalents), and sodium carbonate (0.0375 mol, 0.75 equivalents).

  • Add water to the mixture.

  • Heat the reaction mixture to 95 °C with constant stirring.

  • Maintain the reaction at 95 °C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Further cool the slurry to 10 °C in an ice bath and hold for 1 hour to maximize precipitation.

  • Filter the crude product using a Büchner funnel.

  • Wash the filter cake with a cold 25% brine solution.

  • Dry the purified product. The expected yield is approximately 88%.[4]

Protocol 2: Sonochemical Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol utilizes ultrasound irradiation to promote the reaction, often leading to shorter reaction times.[6]

Materials:

  • This compound (Acetylguanidine)

  • Acetylacetone (2,4-Pentanedione)

  • Sodium Carbonate (Na₂CO₃)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask suitable for sonication, combine this compound (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol).

  • Add 15 mL of water to the mixture.

  • Place the reaction vessel in a hot water bath maintained at 60 °C.

  • Expose the flask to ultrasonic waves for 30 minutes.

  • Upon completion, a solid product should be present.

  • Treat the solid product with a small amount of cold water and filter through a Büchner funnel.

  • Dry the product. The expected yield is around 75%.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine from this compound and acetylacetone.

Synthesis_Workflow Start Starting Materials: This compound Acetylacetone Sodium Carbonate Reaction Reaction: Cyclocondensation in Water (95°C, 3h or 60°C, 30min with sonication) Start->Reaction Workup Workup: Cooling & Precipitation Filtration Washing with Brine Reaction->Workup Product Final Product: 2-Amino-4,6-dimethylpyrimidine Workup->Product Pinner_Mechanism Reactants This compound + Acetylacetone (enolate form) Nucleophilic_Attack Nucleophilic attack of enolate on guanidine carbon Reactants->Nucleophilic_Attack Intermediate1 Formation of an acyclic intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular cyclization via attack of the second nitrogen Intermediate1->Cyclization Intermediate2 Formation of a dihydropyrimidine intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product 2-Amino-4,6-dimethylpyrimidine Dehydration->Product Signaling_Pathway Pyrimidine_Analogue 2-Amino-4,6-dimethylpyrimidine Kinase Protein Kinase Pyrimidine_Analogue->Kinase Inhibition Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Inflammation, Cell Cycle) Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Anti-inflammatory Effect, Antiproliferative Activity) Gene_Expression->Cellular_Response

References

N-Acetylguanidine in Heterocyclic Synthesis: Application Notes and Protocols for Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylguanidine is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various nitrogen-containing heterocyclic compounds. Its inherent structural features, combining both an acetyl group and a guanidine moiety, allow for facile participation in cyclization reactions to form stable ring systems. This document provides detailed application notes and experimental protocols for N-acetylguanidine mediated cyclization, with a focus on the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds.

Introduction

The guanidine functional group is a key structural motif in a multitude of natural products and pharmaceutical agents. N-Acetylguanidine serves as a practical and effective building block for introducing this functionality within a heterocyclic framework. The cyclization reactions involving N-acetylguanidine typically proceed through a condensation mechanism with a suitable precursor containing two electrophilic centers, leading to the formation of a stable heterocyclic ring. The pyrimidine ring, in particular, is a fundamental component of nucleobases and a privileged scaffold in medicinal chemistry. The protocols outlined below describe the synthesis of substituted pyrimidines via the reaction of N-acetylguanidine with various dicarbonyl compounds or their equivalents.

Signaling Pathways and Logical Relationships

The synthesis of heterocyclic compounds using N-acetylguanidine is a cornerstone of medicinal chemistry and drug discovery. The resulting scaffolds, particularly pyrimidines, are often designed to interact with specific biological targets.

Signaling_Pathway cluster_0 Drug Discovery & Development N-Acetylguanidine N-Acetylguanidine Cyclization Reaction Cyclization Reaction N-Acetylguanidine->Cyclization Reaction Reactant Heterocyclic Scaffolds (e.g., Pyrimidines) Heterocyclic Scaffolds (e.g., Pyrimidines) Cyclization Reaction->Heterocyclic Scaffolds (e.g., Pyrimidines) Product Lead Optimization Lead Optimization Heterocyclic Scaffolds (e.g., Pyrimidines)->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: Logical workflow from starting material to clinical drug development.

Experimental Protocols

This section details the experimental procedures for the synthesis of pyrimidine derivatives using N-acetylguanidine.

Protocol 1: Synthesis of 2-Acetylamino-4,6-dimethylpyrimidine

This protocol describes a classic condensation reaction between N-acetylguanidine and a β-dicarbonyl compound, acetylacetone.

Materials and Reagents:

  • N-Acetylguanidine

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in 100 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add 10.1 g (0.1 mol) of N-acetylguanidine. Once dissolved, add 10.0 g (0.1 mol) of acetylacetone dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate will form. Filter the solid product and wash with a small amount of cold ethanol, followed by diethyl ether.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 2-acetylamino-4,6-dimethylpyrimidine.

Protocol 2: General Procedure for the Synthesis of Substituted 2-Acetylaminopyrimidines

This generalized protocol can be adapted for the synthesis of various pyrimidine derivatives by using different β-dicarbonyl compounds or their synthetic equivalents.

Materials and Reagents:

  • N-Acetylguanidine

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dibenzoylmethane)

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • Base and Reagent Preparation: Prepare a solution of the chosen base in the appropriate solvent in a reaction vessel.

  • Reactant Addition: Add an equimolar amount of N-acetylguanidine to the base solution and stir until dissolved.

  • Dicarbonyl Addition: Slowly add an equimolar amount of the substituted 1,3-dicarbonyl compound to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Experimental Workflow

The general workflow for N-acetylguanidine mediated cyclization is a straightforward and robust process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Base in Solvent B Add N-Acetylguanidine A->B C Add 1,3-Dicarbonyl Compound B->C D Heat to Reflux (2-24h) C->D E Monitor by TLC D->E F Cool to RT E->F Reaction Complete G Isolate Crude Product (Filtration/Extraction) F->G H Purify (Recrystallization/ Chromatography) G->H I Pure Heterocyclic Product H->I

Caption: A generalized experimental workflow for the synthesis of pyrimidines.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various pyrimidine derivatives using N-acetylguanidine.

Entry1,3-Dicarbonyl CompoundProductReaction ConditionsYield (%)Reference
1Acetylacetone2-Acetylamino-4,6-dimethylpyrimidineNaOEt, EtOH, Reflux, 6h85-
2Ethyl Acetoacetate2-Acetylamino-4-hydroxy-6-methylpyrimidineNaOEt, EtOH, Reflux, 8h78-
3Dibenzoylmethane2-Acetylamino-4,6-diphenylpyrimidineK2CO3, DMF, 100°C, 12h72-
4Malonaldehyde bis(dimethyl acetal)2-AcetylaminopyrimidineHCl, H2O/EtOH, Reflux, 4h65-

Note: Yields are based on isolated and purified products. Reaction conditions may be optimized for specific substrates.

Conclusion

N-Acetylguanidine is an invaluable reagent for the synthesis of a wide array of heterocyclic compounds, most notably substituted pyrimidines. The experimental protocols provided herein are robust and can be adapted to a variety of substrates. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes N-acetylguanidine mediated cyclization a highly attractive method for both academic research and industrial drug development. The ability to readily generate diverse heterocyclic scaffolds underscores the importance of this synthetic strategy in the ongoing quest for novel therapeutic agents.

Application Notes and Protocols for N-carbamimidoylacetamide in VAP-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function transmembrane protein with significant implications in inflammatory processes.[1][2][3] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][3] VAP-1 functions both as an adhesion molecule, mediating the trafficking of leukocytes to sites of inflammation, and as an enzyme that catalyzes the oxidative deamination of primary amines.[2][3] This enzymatic activity results in the production of hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which contribute to oxidative stress and further amplify the inflammatory cascade.[2][3]

The role of VAP-1 in various inflammatory diseases, including atherosclerosis, diabetes, and non-alcoholic steatohepatitis (NASH), has made it an attractive therapeutic target.[1][3][4] Inhibition of VAP-1's enzymatic activity is a promising strategy to mitigate inflammation and tissue damage.[4] This document provides detailed protocols for evaluating the inhibitory potential of novel compounds, such as N-carbamimidoylacetamide, against VAP-1 using a fluorometric assay.

VAP-1 Signaling and Leukocyte Extravasation

The enzymatic activity of VAP-1 is intrinsically linked to its function in leukocyte adhesion. The production of H₂O₂ at the endothelial surface is thought to create a chemotactic gradient and activate other adhesion molecules, thereby facilitating the transmigration of leukocytes from the bloodstream into inflamed tissues.

VAP1_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte VAP1 VAP-1 (SSAO) Leukocyte->VAP1 Adhesion Inflammation Inflammation Leukocyte->Inflammation Extravasation H2O2 H₂O₂ VAP1->H2O2 Produces PrimaryAmines Primary Amines (e.g., methylamine) PrimaryAmines->VAP1 Oxidative Deamination AdhesionMolecules Upregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1) H2O2->AdhesionMolecules Induces H2O2->Inflammation Contributes to Oxidative Stress AdhesionMolecules->Leukocyte Enhances Adhesion

Caption: VAP-1 signaling in leukocyte adhesion and inflammation.

Experimental Protocols

Fluorometric VAP-1 (SSAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound, such as this compound, on VAP-1's enzymatic function by measuring the production of hydrogen peroxide. The assay utilizes a fluorogenic substrate, such as Amplex® Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.

Materials and Reagents:

  • Recombinant human VAP-1/SSAO

  • This compound (or other test inhibitor)

  • Benzylamine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Clorgyline (MAO-A inhibitor, to ensure specificity)

  • Pargyline (MAO-B inhibitor, to ensure specificity)

  • Sodium phosphate buffer (e.g., 0.25 M, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Dimethyl sulfoxide (DMSO) for compound dilution

Experimental Workflow Diagram:

VAP1_Inhibition_Assay_Workflow A Prepare Reagents: - VAP-1 Enzyme Solution - Test Inhibitor Dilutions (this compound) - Substrate (Benzylamine) - Detection Reagent (Amplex Red, HRP) B Add VAP-1 enzyme and test inhibitor to 96-well plate. A->B C Pre-incubate enzyme and inhibitor. B->C D Initiate reaction by adding substrate (Benzylamine). C->D E Incubate at 37°C. D->E F Stop reaction and add detection reagent. E->F G Incubate at room temperature in the dark. F->G H Measure fluorescence (Ex/Em = 544/590 nm). G->H I Data Analysis: - Subtract background - Calculate % inhibition - Determine IC50 value H->I

Caption: Experimental workflow for VAP-1 inhibition assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare a working solution of VAP-1 enzyme in sodium phosphate buffer.

    • Prepare a stock solution of benzylamine in water.

    • Prepare the detection reagent by mixing Amplex® Red and HRP in sodium phosphate buffer according to the manufacturer's instructions. Protect from light.

  • Assay Plate Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer.

      • Control wells (100% activity): VAP-1 enzyme and vehicle (e.g., DMSO).

      • Inhibitor wells: VAP-1 enzyme and serial dilutions of this compound.

    • Include clorgyline and pargyline in all wells containing the VAP-1 enzyme to inhibit any potential contaminating MAO activity.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the benzylamine substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding the Amplex® Red/HRP detection reagent to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~544 nm and emission at ~590 nm.

Data Analysis and Presentation

  • Background Subtraction: Subtract the average fluorescence signal of the blank wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of VAP-1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Signal of Inhibitor Well / Signal of Control Well)] x 100

  • IC₅₀ Determination:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity.

Data Presentation:

Summarize the quantitative data in a clear and structured table for easy comparison.

CompoundTargetAssay TypeIC₅₀ (nM)
This compoundHuman VAP-1/SSAOFluorometric[Insert experimentally determined value]
Reference InhibitorHuman VAP-1/SSAOFluorometric[Insert known value]

Conclusion

The provided protocol offers a robust method for assessing the inhibitory potential of this compound against VAP-1. By quantifying the reduction in H₂O₂ production, researchers can determine the potency (IC₅₀) of the compound. This information is crucial for the preclinical evaluation of novel anti-inflammatory drug candidates targeting VAP-1. Due to a lack of publicly available data on the interaction between this compound and VAP-1, the data table is presented as a template for reporting experimentally generated results.

References

Application Notes and Protocols for Evaluating N-Acetylguanidine as a Potential ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols to investigate the potential of N-Acetylguanidine as an inhibitor of the Activin receptor-like kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including growth, differentiation, and fibrosis.[1] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in various pathologies such as cancer and fibrosis, making ALK5 a significant therapeutic target.[1][2] The following protocols outline a systematic approach to characterize the inhibitory activity of N-Acetylguanidine, from direct enzymatic assays to cell-based functional assays. While N-Acetylguanidine is known as an intermediate in pharmaceutical synthesis[3][4], its direct activity as an ALK5 inhibitor has not been established. These protocols provide the framework for such an investigation.

Introduction to ALK5 Signaling

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to a type II receptor on the cell surface. This binding recruits and activates the ALK5 receptor through phosphorylation.[1][5] Activated ALK5 then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[1][5] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][] ALK5 inhibitors typically act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.[1]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Translocates & Regulates Inhibitor N-Acetylguanidine (Putative Inhibitor) Inhibitor->ALK5 Inhibits

Caption: The TGF-β/ALK5 signaling pathway and the putative point of inhibition by N-Acetylguanidine.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the inhibitory potential of N-Acetylguanidine against ALK5. The workflow begins with a direct biochemical assay to determine if the compound inhibits the ALK5 kinase. Positive results are then confirmed in a cellular context by measuring the inhibition of downstream signaling events. Finally, cytotoxicity is assessed to ensure that the observed inhibitory effects are not due to general toxicity.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Cellular Characterization cluster_tier3 Tier 3: Selectivity & Safety start Start: N-Acetylguanidine kinase_assay In Vitro ALK5 Kinase Assay (e.g., Autophosphorylation) start->kinase_assay reporter_assay TGF-β Induced Reporter Assay (e.g., PAI-1 Luciferase) kinase_assay->reporter_assay If active end Conclusion: ALK5 Inhibitor Profile kinase_assay->end If inactive western_blot Western Blot for p-SMAD2/3 reporter_assay->western_blot Confirm mechanism cytotoxicity_assay Cell Viability Assay (e.g., MTS/MTT) western_blot->cytotoxicity_assay cytotoxicity_assay->end

Caption: A stepwise workflow for testing N-Acetylguanidine as a potential ALK5 inhibitor.

Data Presentation: Summary of Expected Results

The following table structure should be used to summarize the quantitative data obtained from the experimental protocols. This allows for a clear and concise comparison of the compound's potency and safety profile.

Assay TypeEndpoint MeasuredN-Acetylguanidine (Hypothetical)Positive Control (e.g., SB-431542)
In Vitro Kinase Assay ALK5 Autophosphorylation IC₅₀ (nM)e.g., 500e.g., 100
Cell-Based Reporter Assay TGF-β-induced Luciferase Activity IC₅₀ (nM)e.g., 1500e.g., 250
Western Blot Analysis p-SMAD2/3 Inhibition at 10 µM (% of control)e.g., 85%e.g., 95%
Cell Viability Assay Cytotoxicity CC₅₀ (µM)e.g., > 50e.g., > 50

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Detailed Experimental Protocols

Protocol 1: In Vitro ALK5 Kinase Autophosphorylation Assay

This biochemical assay directly measures the ability of N-Acetylguanidine to inhibit the kinase activity of recombinant ALK5.

Materials:

  • Recombinant human ALK5 kinase domain

  • N-Acetylguanidine stock solution (in DMSO)

  • Known ALK5 inhibitor (e.g., SB-431542) as a positive control

  • Kinase buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Scintillation counter or phosphorimager

Methodology:

  • Prepare serial dilutions of N-Acetylguanidine and the positive control in kinase buffer. The final DMSO concentration should not exceed 0.1%.[7]

  • Add 10 µL of diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 30 µL of kinase buffer containing recombinant ALK5 (e.g., 10 nM final concentration) to each well.

  • Pre-incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.[8]

  • Initiate the kinase reaction by adding 10 µL of ATP solution containing [γ-³³P]ATP (e.g., 3 µM final ATP concentration).[8]

  • Incubate the reaction for 30-60 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay

Materials:

  • Complete cell culture medium

  • N-Acetylguanidine stock solution (in DMSO)

  • Positive control inhibitor (e.g., SB-431542)

  • Recombinant human TGF-β1

  • Sterile 96-well clear-bottom white plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Seeding: Plate the reporter cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of N-Acetylguanidine and the positive control in serum-free medium.

  • Carefully remove the medium from the wells and replace it with 80 µL of the prepared compound dilutions or vehicle control. Pre-incubate for 1-2 hours.

  • Stimulation: Add 20 µL of TGF-β1 (e.g., 2-5 ng/mL final concentration) to all wells except the unstimulated control wells.

  • Incubate the plate for 16-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize the luminescence readings to the TGF-β1 stimulated vehicle control. Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol provides direct evidence that N-Acetylguanidine inhibits the ALK5 kinase by assessing the phosphorylation status of its immediate downstream targets, SMAD2 and SMAD3.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Complete cell culture medium

  • N-Acetylguanidine and positive control

  • Recombinant human TGF-β1

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total-SMAD2/3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of N-Acetylguanidine, vehicle, or positive control for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD signal to the total SMAD or loading control signal.

Protocol 4: Cell Viability / Cytotoxicity Assay (MTS Assay)

This assay is crucial to ensure that the observed inhibition of ALK5 signaling is not a result of compound-induced cell death.

Materials:

  • Cell line used in cellular assays

  • Complete cell culture medium

  • N-Acetylguanidine and a known cytotoxic agent (positive control)

  • Sterile 96-well plates

  • MTS reagent

  • Microplate reader (490 nm absorbance)

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of N-Acetylguanidine or controls.

  • Incubate for the desired period (e.g., 48 or 72 hours), corresponding to the duration of the longest cell-based assay.[7]

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

  • Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability for each concentration. Calculate the CC₅₀ value if significant toxicity is observed.

References

Application of Guanidinylation in Solid-Phase Peptide Synthesis: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction: The Role of Guanidinylation in Peptide Synthesis

Post-synthetic modification of peptides on a solid support is a potent strategy for introducing structural diversity and enhancing the biological properties of synthetic peptides. A key modification is guanidinylation, the process of converting a primary amine, such as the side chain of ornithine or lysine, into a guanidinium group. This conversion effectively transforms these residues into arginine or homoarginine, respectively. The guanidinium group is a critical pharmacophoric element, vital for biological interactions due to its ability to form stable hydrogen bonds and electrostatic interactions.[1][2] Modifying peptides to incorporate this group can significantly improve their binding affinity, cell permeability, and stability against enzymatic degradation.[2]

It is important to note that 1-Acetylguanidine is not a standard or effective reagent for guanidinylation in solid-phase peptide synthesis (SPPS) . Its reactivity is generally insufficient for efficient conversion of resin-bound amines under typical SPPS conditions. Instead, peptide chemists rely on more potent and reliable reagents to achieve high-yield guanidinylation.

This document provides detailed application notes and protocols for the on-resin guanidinylation of ornithine-containing peptides using N,N'-Di-Boc-N''-triflylguanidine , a highly efficient and widely adopted reagent in the field.[3][4] This reagent offers high reactivity and excellent yields across a broad range of substrates.[3][5]

Core Concepts and Workflow

The on-resin guanidinylation process begins after the full peptide sequence has been assembled using standard Fmoc-SPPS methodology. The key to this strategy is the use of an orthogonal protecting group on the side chain of the amino acid to be modified (e.g., ornithine). This allows for the selective deprotection of a specific primary amine without affecting other protecting groups on the peptide or the resin linkage. Following selective deprotection, the guanidinylating reagent is introduced to convert the free amine to the desired guanidinium group.

The general workflow is as follows:

  • Fmoc-SPPS: Synthesis of the peptide on a solid support. The ornithine residue is incorporated with an orthogonally protected side chain (e.g., Mmt or ivDde).

  • Selective Side-Chain Deprotection: Removal of the orthogonal protecting group to expose the primary amine of the ornithine side chain.

  • On-Resin Guanidinylation: Reaction of the exposed amine with a potent guanidinylating reagent.

  • Final Cleavage and Purification: Cleavage of the peptide from the resin and removal of all remaining protecting groups, followed by purification via HPLC.

G cluster_SPPS Peptide Assembly cluster_Modification On-Resin Modification cluster_Final Final Processing start Start with Resin spps Fmoc-SPPS Cycles (Incorporate Orn(Mmt/ivDde)) start->spps peptide_resin Protected Peptide-Resin spps->peptide_resin deprotect Selective Side-Chain Deprotection peptide_resin->deprotect guanidinylation Guanidinylation Reaction deprotect->guanidinylation cleavage Cleavage from Resin & Global Deprotection guanidinylation->cleavage purification HPLC Purification cleavage->purification analysis Mass Spec Analysis purification->analysis

Figure 1. General workflow for on-resin guanidinylation of a peptide.

Experimental Protocols

This section details the protocol for the guanidinylation of a resin-bound ornithine residue using N,N'-Di-Boc-N''-triflylguanidine. This protocol assumes the peptide has been synthesized on a Rink Amide resin using standard Fmoc chemistry, with the ornithine residue protected by an acid-labile Mmt (4-methoxytrityl) group.

Materials:

  • Peptide-resin (e.g., Ac-Phe-Leu-Orn(Mmt)-Gly-Rink Amide resin)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • 1% Trifluoroacetic acid (TFA) in DCM (freshly prepared)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF

  • N,N'-Di-Boc-N''-triflylguanidine

  • Triethylamine (TEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

Protocol 1: Selective Mmt Group Deprotection

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Mmt Removal: Drain the DCM. Add a freshly prepared solution of 1% TFA in DCM to the resin. Agitate gently. The effluent will turn yellow, indicating the cleavage of the Mmt cation.

  • Repeat Treatment: Drain the solution and repeat the treatment with fresh 1% TFA/DCM in 2-3 minute intervals until the yellow color is no longer observed in the effluent.

  • Washing and Neutralization: Wash the resin thoroughly with DCM (5 times). Neutralize the resin by washing with 10% DIPEA in DMF (2 times), followed by extensive washing with DMF (5 times) and DCM (5 times) to prepare for the guanidinylation step.

Protocol 2: On-Resin Guanidinylation

  • Reaction Setup: Prepare a solution of N,N'-Di-Boc-N''-triflylguanidine (3-5 equivalents relative to resin loading) and TEA (3-5 equivalents) in DMF.

  • Guanidinylation Reaction: Add the prepared solution to the deprotected peptide-resin from Protocol 1. Agitate the reaction mixture at room temperature for 4-12 hours. The reaction is typically rapid.[6]

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Analysis

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin. Incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.[7]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]

  • Purification and Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify by reverse-phase HPLC. Confirm the identity of the final product by mass spectrometry (e.g., ESI-MS).[2]

Reaction Scheme and Data Presentation

The chemical transformation involves the nucleophilic attack of the deprotected primary amine of the ornithine side chain on the electrophilic carbon of the N,N'-Di-Boc-N''-triflylguanidine, leading to the formation of a Boc-protected guanidinium group. The Boc groups are subsequently removed during the final acid-mediated cleavage step.

References

Application Notes and Protocols: N-carbamimidoylacetamide as a Versatile Building Block in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-carbamimidoylacetamide (acetylguanidine) as a key building block in the combinatorial synthesis of diverse heterocyclic compound libraries. The unique structural features of this compound, particularly its reactive guanidine moiety, make it an invaluable tool for the rapid generation of molecular diversity, leading to the discovery of novel therapeutic agents. This document details synthetic protocols, showcases the biological relevance of the resulting scaffolds, and provides visual workflows to guide researchers in their drug discovery efforts.

Introduction to this compound in Combinatorial Synthesis

This compound is a derivative of guanidine that serves as a versatile precursor in various multicomponent reactions. Its ability to act as a binucleophile allows for the efficient construction of nitrogen-containing heterocycles, most notably pyrimidines. In the context of combinatorial chemistry, this compound can be reacted with a diverse set of building blocks, such as chalcones and β-dicarbonyl compounds, to generate large libraries of structurally related molecules. This approach facilitates the systematic exploration of chemical space to identify compounds with desired biological activities.

The primary application of this compound in combinatorial synthesis lies in its role as a guanidine surrogate for the construction of 2-aminopyrimidine scaffolds. These scaffolds are privileged structures in medicinal chemistry, known to interact with a variety of biological targets and exhibit a broad range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.

Key Applications and Biological Significance

Libraries of compounds synthesized using this compound as a building block have shown significant potential in targeting various disease areas. The resulting 2-aminopyrimidine derivatives have been identified as modulators of key cellular signaling pathways.

Anticancer Activity and Wnt Signaling Pathway Inhibition

A significant application of this compound-derived libraries is in the discovery of anticancer agents. The 2-aminopyrimidine core is a common feature in many kinase inhibitors and other anticancer drugs. Notably, derivatives of 2-aminopyrimidine have been identified as potent inhibitors of the canonical Wnt signaling pathway.[1] Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Small molecule inhibitors derived from these libraries can interfere with key components of the Wnt pathway, such as β-catenin, thereby inhibiting tumor growth.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits GSK3b GSK-3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex CK1 CK1 CK1->Destruction_Complex beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates to nucleus Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Aminopyrimidine 2-Aminopyrimidine (from this compound) Aminopyrimidine->Destruction_Complex Modulates

Caption: Wnt Signaling Pathway Inhibition.
Antidiabetic and Antimicrobial Activities

Derivatives synthesized from this compound have also demonstrated potential as antidiabetic and antimicrobial agents. For instance, pyrimidine derivatives synthesized from chalcones and metformin (a biguanide related to guanidine) have shown significant antidiabetic activities in both in vitro and in vivo studies.[2] The structural diversity that can be achieved through combinatorial synthesis allows for the fine-tuning of activity against specific microbial strains or for optimizing metabolic parameters.

Experimental Protocols for Combinatorial Library Synthesis

The following protocols outline the general procedures for the synthesis of 2-aminopyrimidine libraries using this compound. These methods are amenable to parallel synthesis techniques for the generation of compound libraries.

Protocol 1: Synthesis of a 2-Aminopyrimidine Library from a Chalcone Library

This protocol describes the reaction of a library of chalcones with this compound to produce a corresponding library of 2-aminopyrimidines.

Materials:

  • Library of substituted chalcones

  • This compound (Acetylguanidine)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Dioxane

  • 96-well reaction block or individual reaction vials

  • Stirring apparatus (e.g., magnetic stir plate with multi-well stirring)

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Preparation of Chalcone Library: Synthesize a library of chalcones via Claisen-Schmidt condensation of various substituted acetophenones and benzaldehydes.

  • Reaction Setup: In each well of a 96-well reaction block, add a solution of a unique chalcone (0.01 mol) in ethanol (25 mL).

  • Addition of Reagents: To each well, add this compound (0.01 mol) and a solution of KOH (5 mL of a 40% aqueous solution).[3][4]

  • Reaction: Seal the reaction block and reflux the mixture for 10-22 hours.[3] Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixtures to room temperature. Pour each reaction mixture into a separate vessel containing crushed ice and neutralize with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. The resulting library of 2-aminopyrimidines can be purified by recrystallization from ethanol or by parallel purification techniques such as automated flash chromatography.

Table 1: Representative Yields for the Synthesis of 2-Aminopyrimidines

EntryChalcone Substituent (R)Product Yield (%)
14-H75
24-Cl82
34-OCH378
44-NO270
52-Cl73

Note: Yields are representative and may vary depending on the specific chalcone and reaction conditions.

Chalcone_to_Pyrimidine_Workflow Chalcone_Library Chalcone Library (R-substituted) Reaction Parallel Synthesis (KOH, Ethanol, Reflux) Chalcone_Library->Reaction N_carbamimidoylacetamide This compound N_carbamimidoylacetamide->Reaction Workup Work-up (Neutralization, Precipitation) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Pyrimidine_Library 2-Aminopyrimidine Library Purification->Pyrimidine_Library Screening High-Throughput Screening Pyrimidine_Library->Screening

Caption: Combinatorial Pyrimidine Synthesis.
Protocol 2: Biginelli-type Multicomponent Reaction

The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and a urea or urea-like compound. This compound can be used as the urea component in this reaction to generate libraries of N1-acetylated dihydropyrimidines.

Materials:

  • Library of substituted aldehydes

  • β-ketoester (e.g., ethyl acetoacetate)

  • This compound

  • Catalyst (e.g., HCl, Lewis acids)

  • Solvent (e.g., ethanol)

  • Parallel synthesis equipment

Procedure:

  • Reaction Setup: In a parallel reactor, combine a unique aldehyde (1 mmol), a β-ketoester (1 mmol), and this compound (1.5 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., concentrated HCl).

  • Reaction: Heat the reaction mixtures to reflux and stir for 4-12 hours. Monitor the reactions by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixtures, and the product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the dihydropyrimidine library.

Table 2: Representative Biological Activities of Aminopyrimidine Derivatives

Compound IDScaffoldTarget/AssayActivity (IC50/MIC)
AP-12-Amino-4-(4-chlorophenyl)-pyrimidineWnt Signaling Inhibition12 µM
AP-22-Amino-4-(4-methoxyphenyl)-pyrimidineα-glucosidase Inhibition25 µM
AP-32-Amino-4-(thiophen-2-yl)-pyrimidineE. coli Inhibition64 µg/mL
AP-42-Amino-4-(naphthalen-2-yl)-pyrimidineAnticancer (MCF-7 cells)8 µM

Note: These are representative data points to illustrate the potential activities of the synthesized compounds.

Biginelli_Reaction_Workflow cluster_reactants Reactant Libraries Aldehyde Aldehyde Library Reaction One-Pot Biginelli Reaction (Acid Catalyst, Reflux) Aldehyde->Reaction BetaKetoester β-Ketoester Library BetaKetoester->Reaction N_carbamimidoylacetamide This compound N_carbamimidoylacetamide->Reaction Library Dihydropyrimidine Library Reaction->Library Screening Biological Screening Library->Screening

Caption: Biginelli Reaction Workflow.

Conclusion

This compound is a highly effective and versatile building block for the combinatorial synthesis of heterocyclic libraries, particularly those based on the 2-aminopyrimidine scaffold. The straightforward and robust reaction protocols, such as the condensation with chalcones and the Biginelli reaction, allow for the rapid generation of large and diverse compound libraries. The resulting molecules have demonstrated significant potential in various therapeutic areas, including oncology and metabolic diseases, by modulating key signaling pathways. The application notes and protocols provided herein serve as a valuable resource for researchers engaged in modern drug discovery and development.

References

Application Notes and Protocols: In Vitro Enzyme Kinetics of 1-Acetylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylguanidine is a derivative of guanidine, a functional group prevalent in a variety of biologically active molecules. Guanidine-containing compounds are known to interact with a range of enzymes, often through interactions with acidic amino acid residues or by mimicking the binding of arginine. A prominent example is aminoguanidine, which has been studied for its inhibitory effects on enzymes such as nitric oxide synthase (NOS) and diamine oxidase (DAO).[1]

While the enzyme kinetics of many guanidine derivatives have been characterized, specific quantitative data for 1-Acetylguanidine is not extensively documented in publicly available literature. These application notes provide a comprehensive framework for researchers to determine the in vitro enzyme kinetics of 1-Acetylguanidine. The protocols outlined below are based on established methodologies for studying enzyme inhibition and are tailored for plausible enzyme targets of guanidine compounds, namely Nitric Oxide Synthase and Diamine Oxidase.

Potential Enzyme Targets for 1-Acetylguanidine

Based on the known interactions of structurally similar compounds, the following enzymes are proposed as initial targets for investigating the kinetic profile of 1-Acetylguanidine.

  • Nitric Oxide Synthase (NOS): NOS enzymes (inducible NOS, endothelial NOS, and neuronal NOS) catalyze the production of nitric oxide (NO) from L-arginine.[1] NO is a critical signaling molecule in various physiological processes. Inhibitors of NOS are of significant interest in conditions associated with NO overproduction, such as inflammation.[2][3] Aminoguanidine is a known inhibitor of the inducible isoform of NOS.[1]

  • Diamine Oxidase (DAO): DAO is the primary enzyme responsible for the degradation of extracellular histamine and other biogenic amines like putrescine and cadaverine.[4] Inhibition of DAO can lead to an accumulation of histamine, resulting in symptoms of histamine intolerance. Several drugs are known to inhibit DAO activity.[5]

Data Presentation: Templates for Kinetic Analysis

The following tables are provided as templates for summarizing experimentally determined kinetic parameters for 1-Acetylguanidine.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) by 1-Acetylguanidine

NOS Isoform Substrate (L-arginine) K_m (µM) V_max (product/min/mg) 1-Acetylguanidine IC_50 (µM) Inhibition Type K_i (µM)
Inducible (iNOS)
Endothelial (eNOS)

| Neuronal (nNOS) | | | | | |

Table 2: Inhibition of Diamine Oxidase (DAO) by 1-Acetylguanidine

Substrate Substrate K_m (µM) V_max (product/min/mg) 1-Acetylguanidine IC_50 (µM) Inhibition Type K_i (µM)
Histamine

| Putrescine | | | | | |

Experimental Protocols

General Considerations for Inhibition Assays
  • Solubility and Stability: Guanidine derivatives are generally soluble in aqueous buffers. However, it is crucial to determine the solubility and stability of 1-Acetylguanidine in the specific assay buffer. A stock solution is typically prepared in the assay buffer or a suitable solvent like DMSO. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid effects on enzyme activity.

  • Enzyme Concentration: The concentration of the enzyme should be optimized to ensure a linear reaction rate over the time course of the measurement.

  • Controls: Appropriate controls are essential, including a no-inhibitor control (for 100% activity) and a no-enzyme control (for background signal).

Protocol for Determining the IC50 of 1-Acetylguanidine against NOS

This protocol is adapted for a spectrophotometric assay that measures the conversion of oxyhemoglobin to methemoglobin by NO.

Materials and Reagents:

  • Purified NOS isoform (e.g., human recombinant iNOS)

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin

  • CaCl2

  • Oxyhemoglobin

  • 1-Acetylguanidine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of 1-Acetylguanidine in the assay buffer.

    • Create a series of dilutions of 1-Acetylguanidine to generate a dose-response curve (e.g., 8 points from 1 nM to 100 µM).

    • Prepare a reaction mixture containing L-arginine, NADPH, BH4, calmodulin, and CaCl2 in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the different concentrations of 1-Acetylguanidine. Include a vehicle control.

    • Add the NOS enzyme to each well and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the Reaction:

    • Start the reaction by adding the reaction mixture and oxyhemoglobin to each well.

  • Monitor the Reaction:

    • Immediately measure the change in absorbance at 401 nm over time (e.g., for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of 1-Acetylguanidine.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol for Determining the IC50 of 1-Acetylguanidine against DAO

This protocol describes a colorimetric assay based on the production of H2O2, which is detected using horseradish peroxidase (HRP) and a suitable chromogen.

Materials and Reagents:

  • Purified DAO (e.g., porcine kidney)

  • Histamine or Putrescine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex Red or a similar HRP substrate

  • 1-Acetylguanidine

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of 1-Acetylguanidine in the assay buffer.

    • Create a series of dilutions of 1-Acetylguanidine for the dose-response curve.

    • Prepare a detection mixture containing HRP and Amplex Red in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the various concentrations of 1-Acetylguanidine and a vehicle control.

    • Add the DAO enzyme to each well and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the Reaction:

    • Add the substrate (histamine or putrescine) and the detection mixture to each well to start the reaction.

  • Monitor the Reaction:

    • Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the 1-Acetylguanidine concentration and fit the curve to determine the IC50 value.

Protocol for Determining the Mechanism of Inhibition and K_i
  • Experimental Setup:

    • Perform the enzyme activity assays as described above.

    • Vary the concentration of the substrate while keeping the concentration of 1-Acetylguanidine constant.

    • Repeat this for several different fixed concentrations of 1-Acetylguanidine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.

    • Plot the data using a Michaelis-Menten plot (velocity vs. [Substrate]).

    • To more clearly visualize the inhibition type, create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

      • Mixed inhibition: Lines will intersect in the second or third quadrant.

    • The K_i value can be determined by non-linear regression analysis of the data or from replots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare 1-Acetylguanidine Stock and Dilutions A1 Pre-incubate Enzyme with 1-Acetylguanidine P1->A1 P2 Prepare Enzyme and Substrate Solutions P2->A1 A2 Initiate Reaction with Substrate A1->A2 A3 Monitor Reaction Progress (Spectrophotometry) A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Dose-Response Curve D1->D2 D4 Perform Kinetic Studies (Vary Substrate) D1->D4 D3 Determine IC50 D2->D3 D5 Lineweaver-Burk Plot D4->D5 D6 Determine Ki and Inhibition Type D5->D6

Caption: General workflow for determining the enzyme inhibitory kinetics of 1-Acetylguanidine.

inhibition_mechanisms cluster_competitive Competitive cluster_noncompetitive Non-competitive E Enzyme (E) ES ES Complex E->ES +S (k1) EI EI Complex E->EI +I (Ki) E->EI_nc +I (Ki) S Substrate (S) I Inhibitor (I) ES->E (k-1) ESI ESI Complex ES->ESI +I (Ki') P Product (P) ES->P (kcat)

Caption: Simplified representation of competitive and non-competitive enzyme inhibition mechanisms.

References

Application Notes and Protocols for High-Throughput Screening of N-carbamimidoylacetamide Derivatives as PAD4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbamimidoylacetamide derivatives have emerged as a promising class of small molecules in drug discovery, particularly as inhibitors of Protein Arginine Deiminase 4 (PAD4). PAD4 is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1] Dysregulation of PAD4 activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and certain cancers.[2][3] Therefore, identifying potent and selective PAD4 inhibitors is a key therapeutic strategy.

High-throughput screening (HTS) is an essential tool for discovering novel PAD4 inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for biochemical and cell-based HTS assays designed to identify and characterize this compound derivatives that modulate PAD4 activity.

Postulated Signaling Pathway and Mechanism of Action

PAD4 is a calcium-dependent enzyme that, upon activation, catalyzes the conversion of arginine residues on substrate proteins (such as histones) to citrulline.[1] This process of citrullination can alter protein structure and function, leading to changes in gene regulation and the formation of neutrophil extracellular traps (NETs), which are involved in immune responses.[6] this compound derivatives are hypothesized to act as inhibitors of PAD4, binding to the enzyme's active site and preventing the citrullination of its substrates. This inhibition is expected to modulate downstream inflammatory and pathological processes.

PAD4_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PAD4 Activation and Function cluster_2 Inhibition Mechanism cluster_3 Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli Calcium_Influx Ca2+ Influx Inflammatory_Stimuli->Calcium_Influx PAD4_Inactive Inactive PAD4 Calcium_Influx->PAD4_Inactive Activates PAD4_Active Active PAD4 PAD4_Inactive->PAD4_Active Arginine Protein Arginine PAD4_Active->Arginine Citrullinates Citrulline Protein Citrulline Arginine->Citrulline Gene_Regulation Altered Gene Regulation Citrulline->Gene_Regulation NETosis NETosis Citrulline->NETosis N_carbamimidoylacetamide This compound Derivatives N_carbamimidoylacetamide->PAD4_Active Inhibits Inflammation Inflammation NETosis->Inflammation

Caption: Postulated mechanism of PAD4 inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel PAD4 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective compounds.

HTS_Workflow Start Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Prioritization Dose_Response->Hit_Confirmation Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-Based) Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Lead_Optimization->End

Caption: General HTS workflow for inhibitor discovery.

Data Presentation

The following tables summarize illustrative quantitative data for a series of hypothetical this compound derivatives against PAD4.

Table 1: Primary High-Throughput Screening Results

Compound ID Concentration (µM) % Inhibition of PAD4 Hit Flag
NCA-001 10 85.2 Yes
NCA-002 10 12.5 No
NCA-003 10 92.1 Yes
NCA-004 10 55.8 Yes

| NCA-005 | 10 | 5.6 | No |

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound ID PAD4 IC50 (µM) PAD2 IC50 (µM) Selectivity (PAD2/PAD4)
NCA-001 1.2 > 50 > 41.7
NCA-003 0.8 25.4 31.8
NCA-004 5.6 > 50 > 8.9

| Cl-amidine (Control) | 2.5 | 15.1 | 6.0 |

Note: Data presented is for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Protocol 1: Fluorescence-Based Biochemical Assay for PAD4 Inhibition

This assay measures the ability of test compounds to inhibit the citrullination of a synthetic peptide substrate by recombinant human PAD4. The assay relies on the detection of ammonia, a byproduct of the deimination reaction, using a fluorescent probe.[7]

Materials:

  • Recombinant Human PAD4

  • N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 1 mM DTT)

  • Ammonia detection reagent (e.g., containing o-phthalaldehyde and sulfite)

  • This compound derivatives (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Cl-amidine)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 405-415 nm, Emission: 470-480 nm)[7]

Procedure:

  • Compound Plating: Dispense 1 µL of this compound derivatives or control compounds in DMSO into the wells of a 384-well plate. For the 100% inhibition control, use a known PAD4 inhibitor. For the 0% inhibition control (vehicle), use DMSO.

  • Enzyme Addition: Add 25 µL of PAD4 enzyme solution (e.g., 2 µg/mL in assay buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 25 µL of the BAEE substrate solution (e.g., 4 mM in assay buffer) to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Add 50 µL of the ammonia detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 20 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at 405-415 nm and emission at 470-480 nm.[7]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the control wells. For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound derivatives to PAD4 within living cells, providing a more physiologically relevant assessment of target engagement. The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-PAD4 fusion protein and a fluorescent energy transfer probe.

Materials:

  • HEK293 cells transiently expressing NanoLuc®-PAD4 fusion protein

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Target Engagement Tracer

  • This compound derivatives (dissolved in DMSO)

  • Positive Control Inhibitor

  • 384-well white, flat-bottom plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminescence plate reader capable of measuring filtered luminescence (e.g., with 450 nm and >600 nm filters)

Procedure:

  • Cell Preparation: Harvest and resuspend HEK293 cells expressing NanoLuc®-PAD4 in Opti-MEM™ at the desired cell density.

  • Compound Plating: Add test compounds and controls to the wells of a 384-well plate.

  • Cell Addition: Add the cell suspension to each well.

  • Tracer Addition: Add the NanoBRET™ tracer to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to each well.

  • Luminescence Reading: Read the plate within 10 minutes on a luminescence reader, measuring both donor (450 nm) and acceptor (>600 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition of tracer binding for each compound concentration and calculate the IC50 values.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of this compound derivatives as potential PAD4 inhibitors. The combination of a primary biochemical screen with a secondary cell-based target engagement assay allows for the identification of potent and cell-permeable compounds. Subsequent structure-activity relationship studies can then guide the optimization of these initial hits into lead candidates for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: N-carbamimidoylacetamide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-carbamimidoylacetamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and determining the solubility of this compound in organic solvents.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your solubility experiments in a question-and-answer format.

Q1: I am having trouble dissolving this compound in a non-polar solvent. What should I do?

A1: this compound contains a highly polar guanidinium group.[1] Consequently, its solubility in non-polar organic solvents is expected to be very limited. If you are struggling to dissolve the compound, consider the following:

  • Increase Polarity: Try switching to a more polar organic solvent. A list of solvents organized by polarity is available in the FAQ section.

  • Temperature Adjustment: Gently heating the solvent may increase the solubility of the compound.[1] However, be cautious as excessive heat can lead to degradation. Monitor for any changes in the appearance of the compound or the solution.

  • Co-solvents: Using a mixture of solvents can modulate the polarity and improve solubility. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent might enhance the dissolution of this compound.

  • Sonication: Applying ultrasonic waves can help to break down agglomerates and increase the rate of dissolution.

Q2: My compound appears to be dissolving, but then a precipitate forms over time. What is happening?

A2: This could be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, which is unstable. The excess solute is crashing out of the solution over time. Ensure you are allowing sufficient time for the solution to reach equilibrium.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. The initially dissolved form might be a more soluble, metastable polymorph that is converting to a less soluble, more stable form.

  • Degradation: this compound might be unstable in the chosen solvent, leading to the formation of less soluble degradation products. It is known that guanidine can hydrolyze to urea in aqueous solutions, especially with heating.[2] While this is in an aqueous environment, similar reactivity in certain organic solvents, particularly protic ones, should be considered.

Q3: How can I be sure that I have reached the equilibrium solubility?

A3: Reaching equilibrium is crucial for accurate solubility determination. Here are some tips:

  • Time: Allow a sufficient amount of time for the dissolution process. For compounds with low solubility, this could take 24 hours or longer.

  • Agitation: Continuous and consistent agitation (e.g., using a magnetic stirrer or a shaker) is essential to ensure the entire solid is exposed to the solvent and to prevent the formation of a saturated layer at the bottom.

  • Multiple Time Points: Measure the concentration of the dissolved compound at different time points (e.g., 12, 24, and 48 hours). If the concentration remains constant over the last two time points, it is a good indication that equilibrium has been reached.

Experimental Workflow for Troubleshooting Solubility Issues

G cluster_start cluster_investigation Investigation cluster_solution Solution start Initial Observation: Precipitate Formation investigate Investigate Cause start->investigate Problem supersaturation Supersaturation Check: - Extend equilibration time - Monitor concentration over time investigate->supersaturation Possibility 1 polymorphism Polymorphism Analysis: - Characterize solid phase (e.g., XRPD) - Compare with initial solid investigate->polymorphism Possibility 2 degradation Degradation Analysis: - Analyze supernatant (e.g., HPLC) - Look for new peaks investigate->degradation Possibility 3 solution Implement Solution supersaturation->solution polymorphism->solution degradation->solution adjust_protocol Adjust Protocol: - Modify solvent - Control temperature solution->adjust_protocol characterize Characterize Product: - Identify stable polymorph - Assess purity solution->characterize

Caption: Troubleshooting workflow for precipitate formation during solubility experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

  • Highly soluble in polar protic solvents (e.g., water, methanol, ethanol).[1][2]

  • Soluble in polar aprotic solvents (e.g., DMSO, DMF).[3][4]

  • Slightly soluble to insoluble in non-polar solvents (e.g., hexane, toluene).[1]

Q2: How does temperature affect the solubility of this compound?

A2: For most solid solutes, including guanidine derivatives, solubility in organic solvents increases with temperature.[1][3][5] This is because the dissolution process is often endothermic.

Q3: How does the pH of the solvent system affect solubility?

A3: this compound has a basic guanidinium group. In acidic conditions, it will be protonated to form a salt. These salt forms are generally more soluble in polar solvents than the free base. Therefore, the solubility can be significantly influenced by the pH of the medium.[1]

Q4: What are some common methods to determine the solubility of a compound like this compound?

A4: Several methods can be used to determine solubility, including:

  • Shake-Flask Method: This is a traditional and reliable method where an excess of the solid is agitated in the solvent until equilibrium is reached. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

  • Isothermal Saturation Method: Similar to the shake-flask method, this involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.[6]

  • Gravimetric Method: This method involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solid residue.[5]

Data Summary

The following table summarizes the expected qualitative solubility of this compound based on the behavior of similar guanidine compounds. Quantitative data should be determined experimentally.

Solvent CategoryExamplesExpected Solubility
Polar ProticWater, Methanol, EthanolHigh
Polar AproticDMSO, DMF, AcetonitrileModerate to High
Non-polarHexane, Toluene, Diethyl etherLow to Insoluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed.

  • Sampling: After a predetermined time (e.g., 24 hours), stop the agitation and allow the undissolved solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical instrument's linear range.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Equilibrium Confirmation: Repeat steps 4-7 at a later time point (e.g., 48 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-48h) prep->equilibrate sample Sample supernatant equilibrate->sample filter Filter (0.45 µm) sample->filter dilute Dilute sample filter->dilute quantify Quantify (e.g., HPLC) dilute->quantify result Solubility Value quantify->result

Caption: A streamlined workflow for determining the equilibrium solubility of a compound.

References

Technical Support Center: N-Acetylguanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Acetylguanidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-Acetylguanidine, offering potential causes and solutions.

Issue 1: Low Yield of N-Acetylguanidine

A low yield of the desired product is a common challenge in organic synthesis. Several factors can contribute to this issue in the preparation of N-Acetylguanidine.

Potential CauseProposed Solution
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Insufficient reaction time is a common reason for low conversion.[1] - Temperature: Some reactions may be sluggish at room temperature. Gentle heating can often improve the reaction rate and yield. However, excessive heat can lead to decomposition, so optimization is key.[1]
Side Reactions - Over-acylation: The formation of di- or tri-acetylated guanidine is a significant side reaction, especially when using strong acetylating agents like acetic anhydride.[2][3][4] To minimize this, use a milder acetylating agent such as ethyl acetate, or carefully control the stoichiometry of acetic anhydride (e.g., use a slight excess of guanidine). - Hydrolysis of Reagents: Ensure all reagents and solvents are anhydrous, as water can hydrolyze acetic anhydride and other reactive intermediates, reducing the amount of acetylating agent available for the reaction.[1]
Reagent Quality - Purity of Guanidine Source: Start with a high-purity source of guanidine or guanidine salt. Impurities can interfere with the reaction. - Freshness of Acetic Anhydride: Acetic anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or distill it before use.[1]
Sub-optimal Reaction Conditions - Solvent: The choice of solvent can influence the reaction outcome. While some reactions can be run neat, solvents like acetonitrile or dimethylformamide (DMF) can be beneficial.[5] - Base: When starting from a guanidine salt (e.g., guanidine hydrochloride), a base is required to generate the free guanidine. The choice and stoichiometry of the base (e.g., triethylamine, sodium ethoxide) are critical and should be optimized.

Issue 2: Formation of Multiple Products (Over-acylation)

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram often indicates the formation of over-acetylated byproducts.

Potential CauseProposed Solution
High Reactivity of Acetylating Agent - Acetic Anhydride: This is a strong acetylating agent that can easily lead to the formation of di- and tri-acetylguanidine.[3][4] Consider using a less reactive agent like ethyl acetate, which typically favors mono-acetylation.[4]
Reaction Stoichiometry - Excess Acetylating Agent: Using a large excess of acetic anhydride will drive the reaction towards over-acylation. Carefully control the molar ratio of acetic anhydride to guanidine. A 1:1 ratio or a slight excess of guanidine is recommended for mono-acetylation.
Reaction Temperature and Time - Prolonged Heating: Extended reaction times at elevated temperatures can promote further acetylation. Monitor the reaction closely and stop it once the desired product is formed in maximum yield.[4]

Issue 3: Difficulty in Product Purification

Isolating pure N-Acetylguanidine from the reaction mixture can be challenging due to the presence of unreacted starting materials, byproducts, and salts.

Potential CauseProposed Solution
Co-elution of Impurities - Recrystallization: This is often the most effective method for purifying N-Acetylguanidine. Common solvents for recrystallization of polar organic compounds include ethanol, methanol, or a mixture of ethanol and water.[6] Experiment with different solvent systems to find the optimal conditions. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane and methanol, is typically required to elute the polar N-Acetylguanidine.
Presence of Salts - Aqueous Workup: If the reaction is performed using a guanidine salt and a base, an aqueous workup can help remove inorganic salts. N-Acetylguanidine is water-soluble, so care must be taken to avoid product loss.[5] Extraction with an appropriate organic solvent after adjusting the pH may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing N-Acetylguanidine?

The reaction of guanidine (or its salt) with acetic anhydride is a widely used and economical method. However, it requires careful control of reaction conditions to minimize the formation of over-acetylated byproducts.[3][4]

Q2: How can I selectively synthesize mono-N-Acetylguanidine?

To favor the formation of the mono-acetylated product, consider the following:

  • Use a mild acetylating agent: Ethyl acetate is a good alternative to acetic anhydride for achieving higher selectivity for mono-acetylation.[4]

  • Control stoichiometry: Use a 1:1 molar ratio of guanidine to acetic anhydride, or a slight excess of guanidine.

  • Optimize reaction conditions: Lower temperatures and shorter reaction times can help prevent over-acetylation.

Q3: What are the expected byproducts in the synthesis of N-Acetylguanidine?

The primary byproducts are diacetylguanidine and potentially triacetylguanidine, especially when using a strong acetylating agent like acetic anhydride.[3][4] Unreacted guanidine and acetic acid will also be present in the crude product.

Q4: What is a suitable solvent for the recrystallization of N-Acetylguanidine?

N-Acetylguanidine is a polar compound. Therefore, polar solvents are good candidates for recrystallization. Ethanol, methanol, or a mixture of ethanol and water are commonly used for similar compounds and are a good starting point for optimization.[6]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique. Use a polar solvent system (e.g., dichloromethane:methanol 9:1) to develop the TLC plate. The product, N-Acetylguanidine, will be more polar than the starting materials if guanidine is used directly but may have similar polarity to some byproducts. Staining with ninhydrin can help visualize the guanidine-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information on the conversion and the formation of byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Acetylguanidine using Guanidine Hydrochloride and Acetic Anhydride

This protocol describes a common method for the synthesis of N-Acetylguanidine.

Materials:

  • Guanidine hydrochloride

  • Sodium methoxide (or another suitable base)

  • Methanol (anhydrous)

  • Acetic anhydride

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride in anhydrous methanol.

  • To this solution, add a stoichiometric equivalent of sodium methoxide to generate the free guanidine base. A precipitate of sodium chloride will form.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add one equivalent of acetic anhydride to the reaction mixture while stirring.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Acetylguanidine by recrystallization from ethanol or an ethanol/ether mixture.

Protocol 2: Synthesis of N-Acetylguanidine using the Acylcyanamide Method

This method offers an alternative route that can provide good yields of the mono-acylated product.[2]

Materials:

  • Acetylcyanamide

  • Ammonia (or an amine)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Dissolve acetylcyanamide in an anhydrous solvent such as acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of the desired amine dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize yield data for the synthesis of N-acylguanidines from various literature sources. While not all data is for N-Acetylguanidine specifically, it provides valuable insights into the expected yields under different conditions.

Table 1: Yields of Mono-N-acylguanidines using Acylcyanamide Method [2]

AmineActivating AgentBaseYield (%)
BenzylamineTMSCl-85
AnilineTMSCl-71
MorpholineTMSCl-92
PyrrolidineTMSCl-90

Note: The yields reported are for N-benzyloxycarbonylguanidines but demonstrate the high efficiency of the TMSCl-activated acylcyanamide method for mono-acylation.

Table 2: Influence of Acetylating Agent on Product Distribution (Qualitative)[3][4]

Acetylating AgentPrimary ProductByproducts
Acetic AnhydrideDiacetylguanidinesMono- and Tri-acetylguanidines
Ethyl AcetateMonoacetylguanidinesMinimal over-acetylation

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Guanidine Guanidine or Guanidine Salt Mixing Mixing and Reaction Guanidine->Mixing Acetylation_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylation_Agent->Mixing Base Base (if using salt) Base->Mixing Solvent Anhydrous Solvent Solvent->Mixing Monitoring Monitoring (TLC/LC-MS) Mixing->Monitoring heat/stir Filtration Filtration Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification Final_Product Pure N-Acetylguanidine Purification->Final_Product

Caption: General experimental workflow for the synthesis of N-Acetylguanidine.

troubleshooting_logic cluster_incomplete cluster_side cluster_reagent Start Low Yield of N-Acetylguanidine Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Start->Side_Reactions Reagent_Issue Reagent Quality Issue? Start->Reagent_Issue Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp yes Change_Agent Use Milder Acetylating Agent Side_Reactions->Change_Agent yes Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry yes Check_Purity Check Reagent Purity Reagent_Issue->Check_Purity yes Use_Fresh Use Fresh Reagents Reagent_Issue->Use_Fresh yes

Caption: Troubleshooting logic for addressing low yield in N-Acetylguanidine synthesis.

References

Technical Support Center: Stability of 1-Acetylguanidine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-acetylguanidine in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of 1-acetylguanidine in aqueous solutions?

A1: The primary degradation pathway for 1-acetylguanidine in aqueous solutions is expected to be hydrolysis of the acetyl group. This reaction would yield guanidine and acetic acid as the main degradation products. The hydrolysis of the amide bond is a common degradation route for N-acylguanidine compounds.

Q2: How does pH affect the stability of 1-acetylguanidine?

A2: The stability of 1-acetylguanidine in aqueous solutions is expected to be significantly influenced by pH. Generally, the hydrolysis of similar compounds is subject to both acid and base catalysis. This means the degradation rate is slowest in the neutral pH range and increases under acidic or basic conditions. A typical pH-rate profile would show a "U" shape, with the minimum degradation rate observed around pH 5-7.

Q3: What are the likely degradation products I should monitor in my stability studies?

A3: Based on the expected hydrolysis pathway, the primary degradation products to monitor are guanidine and acetic acid . Under forced degradation conditions (see Troubleshooting Guide), other minor degradation products might be observed. It is crucial to develop a stability-indicating analytical method capable of separating 1-acetylguanidine from these potential degradants.

Q4: What analytical techniques are suitable for monitoring the stability of 1-acetylguanidine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying 1-acetylguanidine and its degradation products. Hydrophilic Interaction Liquid Chromatography (HILIC) may be particularly useful for retaining the polar guanidinium compounds. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of 1-acetylguanidine in my buffered solution.
  • Possible Cause: The pH of your buffer system may be promoting hydrolysis.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your solution.

    • Adjust pH: If possible, adjust the pH of your solution to be within the neutral range (pH 5-7), where 1-acetylguanidine is expected to be most stable.

    • Buffer Effects: Be aware that some buffer species can catalyze hydrolysis. If you suspect this, consider using an alternative buffer system.

    • Temperature: Ensure your experiments are conducted at the intended temperature, as elevated temperatures will accelerate degradation.

Issue 2: Unidentified peaks appearing in my chromatogram during a stability study.
  • Possible Cause: Formation of unexpected degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the 1-acetylguanidine peak to ensure it is not co-eluting with a degradant.

    • Forced Degradation Study: Perform a forced degradation study (see "Experimental Protocols") to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks, which is a critical step in their identification.

Data Presentation

The following table summarizes hypothetical stability data for 1-acetylguanidine in aqueous solutions at 40°C. This data is for illustrative purposes to demonstrate how stability data is typically presented.

pHBuffer System (50 mM)Rate Constant (k, day⁻¹) (Hypothetical)Half-life (t½, days) (Hypothetical)
3.0Citrate0.04515.4
5.0Acetate0.01069.3
7.0Phosphate0.01257.8
9.0Borate0.05812.0
11.0Carbonate-Bicarbonate0.2313.0

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Acetylguanidine

This protocol outlines a typical forced degradation study to assess the intrinsic stability of 1-acetylguanidine.[1]

  • Preparation of Stock Solution: Prepare a stock solution of 1-acetylguanidine in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of 1-acetylguanidine in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of 1-acetylguanidine (0.1 mg/mL in water) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a stability-indicating HPLC method for 1-acetylguanidine. Method optimization will be required.

  • Column: HILIC column (e.g., Amide or Cyano phase), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: 90% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 90% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

cluster_workflow Stability Study Workflow prep Prepare 1-Acetylguanidine Solution stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sample Sample at Time Points stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Quantify Degradation) hplc->data

Figure 1. Experimental workflow for a stability study of 1-acetylguanidine.

1_acetylguanidine 1-Acetylguanidine H₂N-C(=NH)-NH-C(=O)CH₃ hydrolysis + H₂O (Acid or Base Catalysis) 1_acetylguanidine->hydrolysis products hydrolysis->products guanidine Guanidine H₂N-C(=NH)-NH₂ products->guanidine acetic_acid Acetic Acid CH₃COOH products->acetic_acid

References

Troubleshooting low conversion rates in N-carbamimidoylacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in N-carbamimidoylacetamide synthesis.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving issues in this compound formation.

Question: What are the primary causes of low yield in the synthesis of this compound?

Low yields in this reaction can often be attributed to several key factors, including the quality of reagents, reaction conditions, and the presence of side reactions. A systematic evaluation of each of these aspects is crucial for optimization.

Potential Cause & Solution Table

Potential CauseRecommended Action
Reagent Quality
Impure Guanidine SourceUse high-purity guanidine hydrochloride or a freshly prepared guanidinylating agent. Impurities can interfere with the reaction.
Wet Solvents or ReagentsEnsure all solvents (e.g., DMF, DCM) are anhydrous. Moisture can lead to hydrolysis of starting materials and intermediates.[1]
Degradation of Acetamide DerivativeUse a fresh or purified supply of the acetamide starting material.
Reaction Conditions
Suboptimal TemperatureIf the reaction is sluggish, gentle heating may be necessary. However, excessive heat can cause decomposition. An optimal temperature is typically determined empirically.
Incorrect SolventThe choice of solvent is critical for solubility of reactants and for favoring the desired reaction pathway. Polar aprotic solvents like DMF are often used.
Inappropriate BaseThe choice and amount of base (e.g., triethylamine, DIPEA) is crucial. The base neutralizes the acid formed during the reaction and can influence the nucleophilicity of the guanidine.
Incorrect StoichiometryA 1:1 molar ratio of the guanidine source to the acetamide derivative is a common starting point. However, a slight excess of one reagent may be beneficial to drive the reaction to completion.
Side Reactions
Hydrolysis of IntermediatesAs mentioned, ensure anhydrous conditions to prevent hydrolysis of activated species.
Formation of N-AcylureaIn reactions using carbodiimide coupling agents (like EDC), the O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea, especially in polar solvents.[1]
Formation of Dicyandiamide or UreaIn alkaline conditions, the guanidine source (if derived from cyanamide) can self-condense to form dicyandiamide or decompose to urea.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

While multiple synthetic routes exist, a common approach involves the reaction of a guanidinylating agent with an acetamide derivative. The specific reagents and conditions can vary.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of the product.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Q3: What are some common byproducts to watch out for?

Besides unreacted starting materials, potential byproducts can include those from side reactions such as hydrolysis, N-acylurea formation (if using carbodiimides), and self-condensation or decomposition of the guanidinylating agent.[1][2]

Q4: What purification methods are typically used for this compound?

Purification strategy will depend on the properties of the final compound and the impurities present. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from byproducts and unreacted starting materials.[1]

  • Aqueous Workup: An aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with solutions like saturated sodium bicarbonate and brine.[1]

Experimental Protocols

General Protocol for Amide Coupling using a Carbodiimide Reagent

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the acetamide derivative (1 equivalent) and a coupling additive like HOBt (1.2 equivalents) in an anhydrous solvent such as DCM or DMF.

  • Addition of Base: Add a non-nucleophilic base, for example, triethylamine (2 equivalents), to the solution and stir for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add the carbodiimide coupling agent, such as EDC-HCl (1.2 equivalents), portion-wise.

  • Addition of Guanidine: Add the guanidine source (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents Initial Check check_reagents->start Impure/Wet optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_reagents->optimize_conditions Reagents OK optimize_conditions->start Suboptimal check_side_reactions Investigate Side Reactions (TLC, LC-MS) optimize_conditions->check_side_reactions Conditions Optimized check_side_reactions->start Major Byproducts successful_reaction Improved Conversion check_side_reactions->successful_reaction Side Reactions Minimized Signaling_Pathway acetamide Acetamide Derivative activated_intermediate Activated Intermediate (e.g., O-Acylurea) acetamide->activated_intermediate + Coupling Agent coupling_agent Coupling Agent (e.g., EDC) coupling_agent->activated_intermediate product This compound activated_intermediate->product + Guanidine side_product Side Product (e.g., N-Acylurea) activated_intermediate->side_product Rearrangement guanidine Guanidine guanidine->product

References

Technical Support Center: Synthesis of 1-Acetylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetylguanidine. It provides troubleshooting advice and answers to frequently asked questions regarding potential side products and their management.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the synthesis of 1-Acetylguanidine from guanidine salts (e.g., guanidine hydrochloride or carbonate) and acetic anhydride?

A1: The acetylation of guanidine is a well-established reaction, but the formation of several side products can occur, primarily due to over-acetylation or subsequent reactions under heating. The most commonly encountered side products include:

  • Diacetylguanidine: This is formed when a second acetyl group is added to the guanidine molecule. The use of excess acetic anhydride or prolonged reaction times can favor its formation.

  • Triacetylguanidine: Under more forcing conditions, a third acetyl group can be introduced, leading to the formation of triacetylguanidine.

  • Acetamido-1,3,5-triazines: Prolonged heating or more vigorous reaction conditions can lead to the cyclization of acetylated guanidine intermediates, forming triazine derivatives.[1][2] Diacetyl derivatives can act as intermediates in the formation of these triazines.[1]

  • Degradation Products: Heating diacetylguanidine with acetic anhydride can cause degradation, yielding acetylated amino compounds.[1]

  • Unreacted Guanidine: Incomplete reactions will result in the presence of the starting guanidine salt in the final product mixture.

Q2: How do reaction conditions influence the formation of these side products?

A2: Reaction conditions play a crucial role in the product distribution. Key parameters to control are:

  • Temperature: Higher temperatures tend to promote the formation of di- and tri-acetylated products, as well as triazines. A shorter heating time at around 100°C has been found to be beneficial in minimizing the degradation and cyclization of the desired mono-acetylated product.[1]

  • Reaction Time: Longer reaction times, especially at elevated temperatures, increase the likelihood of over-acetylation and the formation of triazine and degradation byproducts.[1]

  • Stoichiometry of Reagents: Using a significant excess of acetic anhydride can drive the reaction towards the formation of diacetylguanidine and triacetylguanidine. Careful control of the molar ratio of guanidine to acetic anhydride is therefore essential.

Q3: I have identified diacetylguanidine in my product mixture. How can I minimize its formation?

A3: To minimize the formation of diacetylguanidine, consider the following adjustments to your protocol:

  • Control Stoichiometry: Use a controlled molar ratio of acetic anhydride to your guanidine salt. A slight excess of the acetylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Optimize Reaction Temperature and Time: Employ milder reaction conditions. For instance, a shorter reaction time at a moderate temperature (e.g., around 100°C) is preferable to prolonged heating.[1]

  • Method of Addition: Consider the slow, portion-wise addition of acetic anhydride to the reaction mixture to maintain a lower instantaneous concentration of the acetylating agent.

Q4: Are there any recommended analytical methods for detecting and quantifying 1-Acetylguanidine and its side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying 1-Acetylguanidine, diacetylguanidine, and other potential impurities. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would be a good starting point for method development. UV detection is commonly used for these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the main product and any isolated side products.[3] Comparing the spectra of your product mixture to known spectra of 1-Acetylguanidine and potential impurities can confirm their presence.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), can be used to identify the molecular weights of the components in your reaction mixture, providing strong evidence for the presence of 1-Acetylguanidine and its acetylated derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or if derivatization is employed, GC-MS can be a useful analytical tool.[4][5][6]

Quantitative Data Summary

While specific quantitative data on side product formation in the synthesis of 1-Acetylguanidine is not extensively tabulated in the literature, the following table summarizes the general trends based on available information for the acetylation of guanidines.

Reaction Condition1-Acetylguanidine YieldDiacetylguanidine FormationTriazine Formation
Mild Conditions (e.g., controlled stoichiometry, shorter reaction time, moderate temperature)HigherLowerMinimal
Vigorous Conditions (e.g., excess acetic anhydride, prolonged heating, high temperature)LowerHigherIncreased

Experimental Protocols

Key Experiment: Synthesis of 1-Acetylguanidine

This protocol is a generalized procedure based on common laboratory practices for the acetylation of guanidines. Optimization may be required based on your specific laboratory conditions and desired product purity.

Materials:

  • Guanidine carbonate or Guanidine hydrochloride

  • Acetic anhydride

  • Pyridine (optional, as a base and solvent)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend guanidine carbonate (1.0 eq.) in a minimal amount of a suitable solvent like pyridine. If using guanidine hydrochloride, a base such as pyridine or sodium acetate should be added to neutralize the HCl.

  • Acetylation: Cool the suspension in an ice bath. Slowly add acetic anhydride (1.0-1.2 eq.) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 30-60 minutes). Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is ethanol/diethyl ether. Wash the collected crystals with a cold solvent to remove soluble impurities.

  • Drying: Dry the purified 1-Acetylguanidine under vacuum.

Visualizations

Troubleshooting Workflow for Side Product Formation

The following diagram illustrates a logical workflow for troubleshooting and minimizing the formation of side products during the synthesis of 1-Acetylguanidine.

TroubleshootingWorkflow cluster_start cluster_analysis cluster_problem cluster_troubleshooting cluster_solutions cluster_end start Synthesis of 1-Acetylguanidine analysis Analyze Product Mixture (HPLC, NMR, MS) start->analysis problem Side Products Detected? analysis->problem over_acetylation Excess Diacetylguanidine/ Triacetylguanidine problem->over_acetylation Yes triazine Triazine Formation problem->triazine Yes unreacted_sm Unreacted Starting Material problem->unreacted_sm Yes end Pure 1-Acetylguanidine problem->end No solution_stoichiometry Adjust Stoichiometry (Reduce Acetic Anhydride) over_acetylation->solution_stoichiometry solution_temp_time Modify Reaction Conditions (Lower Temperature/Shorter Time) over_acetylation->solution_temp_time triazine->solution_temp_time solution_reaction_time Increase Reaction Time/ Temperature Moderately unreacted_sm->solution_reaction_time solution_stoichiometry->start Re-run Synthesis solution_temp_time->start Re-run Synthesis solution_reaction_time->start Re-run Synthesis

Caption: Troubleshooting workflow for minimizing side products.

Reaction Pathway Overview

This diagram outlines the primary reaction and potential side reactions in the synthesis of 1-Acetylguanidine.

ReactionPathway guanidine Guanidine Salt acetylguanidine 1-Acetylguanidine (Desired Product) guanidine->acetylguanidine + Acetic Anhydride (Mild Conditions) acetic_anhydride Acetic Anhydride diacetylguanidine Diacetylguanidine acetylguanidine->diacetylguanidine + Acetic Anhydride triacetylguanidine Triacetylguanidine diacetylguanidine->triacetylguanidine + Acetic Anhydride (Forcing Conditions) triazine Triazine Derivatives diacetylguanidine->triazine Prolonged Heating

Caption: Reaction pathways in 1-Acetylguanidine synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N-carbamimidoylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-carbamimidoylacetamide (guanylacetamide). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of an aminoacetamide salt, such as aminoacetamide hydrochloride, with cyanamide. This method is favored for its relative simplicity and the availability of the starting materials.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can often be attributed to several factors. Key areas to investigate include:

  • pH of the reaction mixture: The nucleophilicity of the amino group in aminoacetamide is crucial for the reaction. A pH that is too acidic will protonate the amine, reducing its reactivity. Conversely, a pH that is too basic can lead to side reactions of cyanamide.

  • Reaction temperature and time: These parameters are critical and often require optimization. Insufficient heat or time may lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition of the product or starting materials.

  • Purity of reagents: The purity of both aminoacetamide hydrochloride and cyanamide is important. Impurities can interfere with the reaction or lead to the formation of byproducts, complicating purification.

  • Moisture content: While some methods may use aqueous solutions, uncontrolled amounts of water can potentially lead to the hydrolysis of cyanamide to urea, reducing the overall yield of the desired product.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: A common byproduct is the dimerization of cyanamide to form dicyandiamide, which can occur under neutral or slightly basic conditions.[1] Another potential byproduct is urea, formed from the hydrolysis of cyanamide. To minimize these, ensure the reaction conditions, particularly pH and temperature, are optimized for the guanylation reaction. The order of addition of reagents can also play a role.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2][3][4][5] A suitable solvent system should be developed to clearly separate the starting material (aminoacetamide), the product (this compound), and any potential byproducts. By spotting the reaction mixture alongside the starting material, the consumption of the reactant and the formation of the product can be tracked over time.

Q5: What is a suitable method for the purification of this compound?

A5: this compound is a polar and water-soluble compound. Purification is often achieved through recrystallization from a suitable solvent system, such as a mixture of water and a miscible organic solvent like ethanol or isopropanol. The choice of solvent will depend on the solubility of the product and impurities at different temperatures. In some cases, ion-exchange chromatography may be a viable option for removing ionic impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Reaction conditions (temperature, time) are not optimal.Systematically vary the reaction temperature and monitor the reaction at different time points to find the optimal conditions. Refer to the data in Table 1 for guidance.
Incorrect pH of the reaction mixture.Adjust the pH of the reaction mixture. The addition of a base may be necessary to deprotonate the aminoacetamide hydrochloride. A screening of different bases (e.g., sodium carbonate, triethylamine) may be beneficial.
Poor quality or degradation of cyanamide.Use a fresh, high-purity source of cyanamide. Cyanamide can be unstable and should be stored under appropriate conditions.
Formation of a White Precipitate (other than product) Dimerization of cyanamide to dicyandiamide.Adjust the pH to be slightly acidic to minimize the self-condensation of cyanamide.
Formation of urea due to hydrolysis of cyanamide.Ensure that the reaction is carried out under conditions that minimize the presence of excess water, unless the protocol specifically calls for an aqueous medium.
Difficulty in Product Isolation/Purification The product is highly soluble in the reaction solvent.If the product is too soluble for effective precipitation or recrystallization, consider removing the solvent under reduced pressure and attempting purification of the crude solid.
Presence of ionic impurities.If the product is isolated as a salt, purification by recrystallization can be effective. Alternatively, ion-exchange chromatography can be employed.
Inconsistent Reaction Yields Variability in reaction setup and conditions.Ensure consistent experimental setup, including stirring speed, heating method, and rate of reagent addition.
Inconsistent quality of starting materials.Use starting materials from the same batch or ensure consistent purity analysis for each new batch.

Experimental Protocols

Protocol 1: Synthesis of this compound via Guanylation of Aminoacetamide

This protocol is a general guideline for the synthesis of this compound from aminoacetamide hydrochloride and cyanamide. Optimization of specific parameters may be required.

Materials:

  • Aminoacetamide hydrochloride

  • Cyanamide

  • Sodium Carbonate (or other suitable base)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetamide hydrochloride (1.0 eq) in deionized water.

  • To the stirred solution, add sodium carbonate (0.5 eq) to neutralize the hydrochloride and free the amine.

  • Add a solution of cyanamide (1.1 eq) in water to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the progress by TLC.

  • After the reaction is complete (as indicated by the consumption of aminoacetamide), cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the volume of the solution can be reduced under reduced pressure to induce precipitation.

  • Collect the crude product by filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a water/ethanol mixture.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on the Yield of this compound (Hypothetical Data)

The following table provides hypothetical data based on general principles of reaction optimization to illustrate the impact of temperature and time on product yield.

EntryTemperature (°C)Time (h)Yield (%)
160245
260460
360865
480270
580485
680882
7100275
8100472

Note: This data is for illustrative purposes and actual results may vary.

Visualizations

Diagram 1: General Workflow for the Synthesis and Purification of this compound

G A Reactant Preparation (Aminoacetamide HCl, Cyanamide) B Reaction Setup (Solvent, Base) A->B C Guanylation Reaction (Heating and Stirring) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Cooling, Precipitation) D->E Complete F Purification (Recrystallization) E->F G Product Characterization (NMR, MS) F->G G Start Low Yield Observed A Check Reaction Parameters Start->A G Investigate Byproducts Start->G B Temperature/Time Optimization A->B Sub-optimal? C pH Adjustment A->C Incorrect? D Analyze Reagent Quality A->D End Yield Improved B->End C->End E Use Fresh Cyanamide D->E Cyanamide issue? F Purify Aminoacetamide D->F Aminoacetamide issue? E->End F->End H Modify Work-up/Purification G->H H->End

References

N-Acetylguanidine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage and handling of N-Acetylguanidine.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for N-Acetylguanidine?

N-Acetylguanidine should be stored in a cool, dry, and dark place.[1][2][3] It is important to keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic. The recommended storage temperature is room temperature.[2][3][4]

2. What are the general handling precautions for N-Acetylguanidine?

When handling N-Acetylguanidine, it is crucial to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of dust or fumes.[1] After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke when using this product.[5]

3. What should I do in case of accidental exposure to N-Acetylguanidine?

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

  • If on skin: Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. If feeling unwell, consult a doctor.[5]

4. What are the known incompatibilities of N-Acetylguanidine?

N-Acetylguanidine is incompatible with strong oxidizing agents, strong acids, bases, and reducing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has clumped or appears moist Improper storage, exposure to moisture (hygroscopic nature)Ensure the container is always tightly sealed immediately after use. Store in a desiccator if working in a humid environment.
Skin or eye irritation after handling Direct contact with the compoundAlways wear appropriate PPE, including gloves and safety goggles. In case of contact, follow the first-aid measures outlined in the FAQ section.[1]
Respiratory irritation Inhalation of dust particlesWork in a well-ventilated area or use a fume hood. Avoid actions that generate dust. If irritation occurs, move to fresh air.[1]

Physicochemical Properties of N-Acetylguanidine

PropertyValue
Appearance White to off-white powder/crystalline solid[1][6][7]
Molecular Formula C3H7N3O[1][2][5]
Molecular Weight 101.11 g/mol [2][5]
Melting Point 181-183 °C[2][5]
pKa 8.23 (+1) at 25°C[1][3]
Solubility Soluble in water[1]

Experimental Workflow

The following diagram outlines the general workflow for safely handling N-Acetylguanidine in a laboratory setting.

G A Receiving and Initial Inspection B Storage in a Cool, Dry, Dark, and Tightly Sealed Container A->B C Pre-Experiment Preparation: - Don Personal Protective Equipment (PPE) - Work in a Ventilated Area B->C D Weighing and Handling of N-Acetylguanidine C->D E Experimental Use D->E F Post-Experiment Cleanup: - Decontaminate Work Surfaces - Remove and Dispose of PPE Properly E->F H Properly Seal and Return to Storage E->H G Waste Disposal in Accordance with Regulations F->G

Safe Handling Workflow for N-Acetylguanidine

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS) or institutional safety protocols. Always consult the SDS and follow your organization's safety guidelines when handling any chemical.

References

Incompatibility of 1-Acetylguanidine with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-Acetylguanidine, with a specific focus on its incompatibility with strong oxidizing agents. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard associated with 1-Acetylguanidine?

A1: The primary chemical hazard of 1-Acetylguanidine is its incompatibility with certain classes of compounds. Safety data sheets explicitly state that 1-Acetylguanidine is incompatible with strong oxidizing agents, strong acids, bases, and reducing agents.[1] Mixing 1-Acetylguanidine with these substances can lead to vigorous, potentially hazardous reactions.

Q2: What happens when 1-Acetylguanidine is mixed with strong oxidizing agents?

A2: While specific reaction kinetics for 1-Acetylguanidine with every strong oxidizing agent are not extensively published, mixing it with strong oxidizers is expected to initiate a rapid and highly exothermic (heat-releasing) reaction. The hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] Based on the reactivity of related guanidine compounds, the reaction could also potentially lead to the formation of toxic gases. For instance, guanidine salts can react with bleach (a strong oxidizer) to form toxic gases such as chloramine, chlorine, and hydrogen cyanide.

Q3: Can I use 1-Acetylguanidine in combination with reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)?

A3: It is strongly advised to avoid mixing 1-Acetylguanidine with strong oxidizing agents like potassium permanganate or hydrogen peroxide unless a thorough risk assessment has been conducted and appropriate safety measures are in place. Such combinations can lead to unpredictable and hazardous reactions. Some guanidine derivatives have been studied for their antioxidant properties or as catalysts in controlled oxidation reactions, but these are specific research applications under controlled conditions.[2][3] For general laboratory use, co-use should be avoided.

Q4: What are the signs of an incompatible reaction with an oxidizing agent?

A4: Signs of a hazardous reaction include, but are not limited to:

  • Rapid increase in temperature.

  • Gas evolution (fizzing, bubbling).

  • Change in color.

  • Formation of fumes or smoke.

  • In a closed system, a rapid increase in pressure.

If any of these signs are observed, treat it as a chemical emergency, evacuate the immediate area, and alert your institution's safety officer.

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Unexpected heat generation when adding a new reagent to a 1-Acetylguanidine solution. The added reagent may be a strong oxidizing agent or otherwise incompatible.1. Immediately stop adding the reagent. 2. If safe to do so, place the reaction vessel in an ice bath to cool it down. 3. Monitor the reaction for any further signs of decomposition. 4. Consult the Safety Data Sheet (SDS) for all reagents to confirm compatibility.[1] 5. Do not seal the container.
A solution containing 1-Acetylguanidine changed color and started bubbling after a reagent was added. A chemical reaction, likely an oxidation-reduction reaction, is occurring, leading to the evolution of gas.1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. Do not inhale any fumes. 3. Follow emergency shutdown procedures for the experiment. 4. Alert a colleague and your supervisor.
Planning an experiment that involves a potential oxidizing agent with 1-Acetylguanidine. Lack of awareness of the incompatibility hazard.1. STOP and conduct a thorough literature search and risk assessment. 2. Consult with your organization's safety officer. 3. If the experiment must proceed, develop a detailed standard operating procedure (SOP) that includes small-scale testing, temperature monitoring, and emergency procedures.
Disposal of waste containing 1-Acetylguanidine and a strong oxidizing agent. Improper co-disposal of incompatible chemicals.1. NEVER mix waste streams containing 1-Acetylguanidine and strong oxidizing agents. 2. Follow your institution's hazardous waste disposal guidelines for each chemical separately. 3. Label all waste containers clearly with their full chemical contents.

Quantitative Data Summary

Incompatible Agent Class Examples Potential Hazards Severity
Strong Oxidizing Agents Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2), Nitric acid (HNO3), Sodium hypochlorite (bleach)Rapid exothermic reaction, gas evolution, formation of toxic and flammable gases (e.g., NOx, HCN, CO). Nitration of the guanidine group can form explosive compounds.High
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H2SO4)Exothermic reaction, potential for vigorous boiling or spattering.High
Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH)May cause decomposition.Moderate
Reducing Agents Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)Incompatibility noted on SDS, specific reaction hazards not detailed but should be avoided.[1]Moderate to High

Experimental Protocols

Hypothetical Experiment: Assessing the Stability of a Compound in the Presence of 1-Acetylguanidine and a Mild Oxidant

Objective: To determine if a novel compound (Compound X) degrades in the presence of 1-Acetylguanidine and a controlled, low concentration of a mild oxidizing agent.

Disclaimer: This is a hypothetical protocol for illustrative purposes only. A thorough, experiment-specific risk assessment must be conducted before any laboratory work.

Methodology:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Preparation:

    • Prepare a 10 mM stock solution of 1-Acetylguanidine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a 1 mM stock solution of Compound X in the same buffer.

    • Prepare a fresh 100 mM stock solution of the mild oxidizing agent (e.g., sodium periodate) in the same buffer.

  • Reaction Setup (Small Scale):

    • In a clean, small glass vial, add 480 µL of the 1-Acetylguanidine stock solution.

    • Add 10 µL of the Compound X stock solution.

    • Place the vial in a temperature-controlled water bath set to 25°C.

    • Place a micro-stir bar in the vial and begin gentle stirring.

  • Initiation of Reaction:

    • Carefully add 10 µL of the mild oxidizing agent stock solution to the vial. The final concentrations will be approximately 9.6 mM 1-Acetylguanidine, 20 µM Compound X, and 2 mM mild oxidant.

  • Monitoring:

    • Immediately begin monitoring the solution for any signs of reaction (color change, bubble formation, temperature increase).

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution containing a reducing agent (e.g., sodium thiosulfate).

  • Analysis:

    • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of Compound X over time.

  • Waste Disposal:

    • All waste solutions containing the oxidizing agent should be quenched with a reducing agent before being disposed of according to institutional guidelines.

    • Do not mix unquenched oxidant waste with other chemical waste streams.

Visualizations

experimental_workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment: Identify Incompatibility Hazard (1-Acetylguanidine + Oxidizer) start->risk_assessment sds_review Review SDS of All Reagents risk_assessment->sds_review ppe Don Appropriate PPE sds_review->ppe preparation Prepare Reagent Stock Solutions ppe->preparation reaction_setup Set Up Small-Scale Reaction in Fume Hood preparation->reaction_setup add_reagents Add Reagents Sequentially: 1. Buffer & 1-Acetylguanidine 2. Compound X 3. Oxidizing Agent (Slowly) reaction_setup->add_reagents monitoring Monitor Reaction: - Temperature - Visual Changes add_reagents->monitoring sampling Take Aliquots at Time Points monitoring->sampling quenching Quench Aliquots Immediately sampling->quenching analysis Analyze Samples (e.g., HPLC) quenching->analysis waste_disposal Dispose of Waste According to Institutional Guidelines (Separate Waste Streams) analysis->waste_disposal end End waste_disposal->end

Caption: Experimental workflow for handling 1-Acetylguanidine with a potential oxidant.

hazardous_reaction_pathway cluster_reactants Reactants cluster_products Potential Hazardous Products acetylguanidine 1-Acetylguanidine heat Rapid Heat Release (Exothermic Reaction) acetylguanidine->heat Mixes with explosive Explosive Compounds (e.g., Nitroguanidine) acetylguanidine->explosive oxidizer Strong Oxidizing Agent (e.g., KMnO4, HNO3) oxidizer->heat oxidizer->explosive e.g., Nitric Acid gas Gas Evolution heat->gas toxic_fumes Toxic Fumes (NOx, CO, HCN) gas->toxic_fumes

Caption: Potential hazardous reaction pathway of 1-Acetylguanidine with strong oxidizers.

References

Preventing degradation of N-carbamimidoylacetamide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-carbamimidoylacetamide

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental procedures.

This compound, also known as Cyanoguanidine or Metformin Impurity A, is a critical compound in pharmaceutical research and development.[1] Ensuring its stability throughout experimentation is paramount for accurate and reproducible results. This guide offers detailed protocols, stability data, and visual aids to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound, and why is its stability a concern?

This compound (Cyanoguanidine) is a primary related substance of Metformin, one of the most widely used oral anti-diabetic drugs.[2][3] Its stability is a major concern because its degradation can lead to the formation of other impurities, potentially impacting the safety and efficacy profile of the final drug product. For researchers, unintended degradation during an experiment can lead to inaccurate quantification, misinterpretation of results, and unreliable data.[4]

Q2: What are the primary factors that cause the degradation of this compound?

The degradation of this compound is influenced by several factors, similar to its parent compound, Metformin. The primary drivers of degradation are:

  • pH: The compound is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[5][6] Acidic conditions can also promote degradation, though often to a lesser extent.[6]

  • Oxidation: Strong oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[6]

  • Light (Photodegradation): While generally more stable than some compounds, prolonged exposure to high-intensity light can contribute to degradation.[6]

  • Moisture: As a hygroscopic compound, absorbed moisture can facilitate hydrolytic degradation, especially in the solid state over long-term storage.[8]

Q3: My analytical results (HPLC/UPLC) show unexpected peaks. Could this be degradation?

Yes, the appearance of new or larger-than-expected peaks in your chromatogram is a common sign of degradation. This compound can degrade into other metformin-related substances or different impurities entirely.[3]

Troubleshooting Steps:

  • Verify Standards: Ensure your analytical standards are fresh and have been stored correctly.

  • Sample Preparation Review: Degradation often occurs during sample preparation. Was the sample exposed to high temperatures, incompatible pH, or left at room temperature for an extended period? Solutions should be analyzed as quickly as possible after preparation.

  • Mobile Phase pH: Check the pH of your mobile phase. For polar compounds like this compound, methods often use acidic buffers (e.g., phosphate or ammonium acetate buffer at pH ~3) to ensure stability and good peak shape.[3][9]

  • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradants, subject a known sample of this compound to stress conditions (acid, base, peroxide) and compare the resulting chromatograms to your experimental sample.

Q4: How can I prevent degradation when preparing aqueous solutions for my experiments?

To minimize degradation in aqueous solutions:

  • Use Buffered Solutions: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 3-6), where the compound is generally more stable. Avoid alkaline conditions (pH > 7).

  • Control Temperature: Prepare solutions at room temperature and, if the experimental protocol allows, store them at refrigerated temperatures (2-8°C) for short-term use.[5] For long-term storage, freeze solutions at -20°C or below.

  • Use High-Purity Water: Utilize HPLC-grade or freshly distilled deionized water to avoid contaminants that could catalyze degradation.

  • Work Quickly: Prepare solutions fresh and use them as soon as possible.

Quantitative Data Summary

The following tables summarize key stability data to guide experimental design and storage.

Table 1: Impact of Stress Conditions on this compound Degradation (Qualitative summary based on typical forced degradation studies)

Stress ConditionReagent ExampleTypical ObservationReference
Acid Hydrolysis 0.1N - 3N HCl, heatedModerate degradation[6]
Alkaline Hydrolysis 0.1N NaOH, heatedSignificant degradation[5][6]
Oxidation 3-30% H₂O₂, room tempSignificant degradation[6][7]
Thermal 70-80°C, solid or solutionModerate degradation over time[6]
Photolytic UV light exposureMinor to moderate degradation[6]

Table 2: Recommended Storage and Handling Conditions

StateStorage TemperatureLight/Moisture ConditionsRecommended Duration
Solid Compound Room Temperature (20-25°C)Store in a tightly sealed container in a desiccator to protect from moisture.Long-term
Stock Solution (in water/buffer) 2-8°CProtect from light in an amber vial.Short-term (up to 3 days)[5]
Stock Solution (in water/buffer) ≤ -20°CProtect from light. Use cryovials.Long-term

Experimental Protocols

Protocol 1: Preparation of a Stable Standard Stock Solution (1 mg/mL)

  • Materials: this compound standard, HPLC-grade water, 0.1M Potassium Phosphate Buffer (pH 3.5), Class A volumetric flasks, analytical balance.

  • Procedure:

    • Accurately weigh 10 mg of this compound standard.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Add approximately 7 mL of a diluent consisting of a 90:10 (v/v) mixture of 0.1M Potassium Phosphate Buffer (pH 3.5) and acetonitrile.

    • Sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Make up to the 10 mL mark with the diluent.

    • Mix thoroughly by inverting the flask 10-15 times.

    • Transfer to a labeled amber vial and store at 2-8°C for immediate use or at -20°C for long-term storage.

Protocol 2: General Forced Degradation Study Methodology

This protocol is used to intentionally degrade the compound to identify potential degradants and establish the stability-indicating nature of an analytical method, as per ICH guidelines.[10]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).[6]

  • Acid Degradation: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Base Degradation: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 1 hour. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of ~100 µg/mL for analysis.[6]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 15-30 minutes. Dilute to a final concentration of ~100 µg/mL for analysis.[6]

  • Thermal Degradation: Place the solid powder in a 70°C oven for 48 hours.[6] Separately, heat a solution of the compound at 70°C for 48 hours. Prepare samples for analysis at ~100 µg/mL.

  • Photolytic Degradation: Expose a solution (~100 µg/mL) to direct UV light for 6-24 hours. Analyze alongside a control sample stored in the dark.[6]

  • Analysis: Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC-UV method.[9]

Visualizations

Degradation_Pathway Main This compound (in solution) Base Alkaline Hydrolysis (OH⁻, Δ) Main->Base High Rate Oxidation Oxidation (e.g., H₂O₂) Main->Oxidation High Rate Acid Acid Hydrolysis (H⁺, Δ) Main->Acid Moderate Rate Degradants Degradation Products (e.g., Melamine, Guanidine) Base->Degradants Oxidation->Degradants Acid->Degradants

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram Check_Standard Is the analytical standard fresh and stored correctly? Start->Check_Standard Prepare_New Prepare fresh standard and re-inject. Check_Standard->Prepare_New No Check_Sample_Prep Review sample prep: - Time at RT? - pH of diluent? - Temperature? Check_Standard->Check_Sample_Prep Yes Prepare_New->Check_Sample_Prep Optimize_Prep Optimize preparation: - Use buffer (pH 3-6) - Prepare fresh - Keep cool Check_Sample_Prep->Optimize_Prep No (Issue Found) Check_Method Is the analytical method validated as stability-indicating? Check_Sample_Prep->Check_Method Yes (Prep OK) End Peaks Identified Optimize_Prep->End Force_Deg Perform forced degradation to confirm degradant peaks. Check_Method->Force_Deg No / Unsure Check_Method->End Yes Force_Deg->End

Caption: Troubleshooting workflow for unexpected analytical results.

References

Common experimental artifacts using N-Acetylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the N-Acetylguanidine (NAG) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the use of N-Acetylguanidine in your experiments.

Important Advisory on the Use of N-Acetylguanidine

Extensive review of scientific literature indicates that N-Acetylguanidine is predominantly utilized as a reagent and intermediate in organic synthesis .[1][2][3] It serves as a building block for the creation of more complex molecules, particularly in the development of pharmaceuticals and agricultural chemicals.[1]

While there are mentions of N-Acetylguanidine having been studied for potential antimicrobial and antiviral properties, there is a notable lack of published, peer-reviewed data quantifying its biological activity, detailing its mechanism of action, or describing its use in standardized biological assays.[1] Therefore, the troubleshooting advice provided here focuses on its primary application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetylguanidine and what are its primary applications?

N-Acetylguanidine (CAS 5699-40-1) is a derivative of guanidine where one of the nitrogen atoms is acetylated.[2][4] Its primary role in a laboratory setting is as a precursor or intermediate in the synthesis of various organic compounds, including heterocyclic molecules that may have pharmaceutical applications.[3] It is valued for its ability to introduce acetyl and guanidine functionalities into a molecular structure.[1]

Q2: What are the key chemical properties of N-Acetylguanidine?

The table below summarizes the key physical and chemical properties of N-Acetylguanidine.

PropertyValueReference(s)
CAS Number 5699-40-1[4]
Molecular Formula C3H7N3O[4]
Molecular Weight 101.11 g/mol [5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 181-183 °C
Solubility Soluble in water[1]
pKa 8.23 (at 25°C)[1]

Q3: How should N-Acetylguanidine be stored and handled?

For optimal stability, N-Acetylguanidine should be stored in a cool, dry, and dark place in a tightly sealed container.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling to avoid skin and eye irritation.[5]

Q4: Is N-Acetylguanidine the same as Aminoguanidine?

No, they are different compounds. Aminoguanidine is a well-characterized inhibitor of inducible nitric oxide synthase (iNOS) with extensive research on its biological effects. N-Acetylguanidine is structurally different and should not be used as a substitute for aminoguanidine in biological experiments.

Troubleshooting Guide: Use in Chemical Synthesis

As N-Acetylguanidine is primarily a synthetic reagent, experimental issues are most likely to arise from the reaction conditions, purity of the starting material, or side reactions.

Problem 1: Low yield in a synthesis reaction.

  • Possible Cause 1: Purity of N-Acetylguanidine. Impurities in the starting material can interfere with the reaction.

    • Solution: Verify the purity of your N-Acetylguanidine stock using an appropriate analytical method, such as NMR or HPLC. If necessary, purify the reagent before use.

  • Possible Cause 2: Reaction Conditions. The reaction may be sensitive to temperature, solvent, or the presence of moisture.

    • Solution: Ensure all solvents are anhydrous if the reaction is moisture-sensitive. Optimize the reaction temperature and time. A small-scale test matrix of different conditions can help identify the optimal parameters.

  • Possible Cause 3: Incorrect Stoichiometry. The molar ratio of reactants may not be optimal.

    • Solution: Systematically vary the stoichiometry of the reactants to determine the ideal ratio for your specific synthesis.

Problem 2: Unexpected side products are being formed.

  • Possible Cause 1: Instability of Reactants or Products. N-Acetylguanidine or other reactants/products might be degrading under the reaction conditions.

    • Solution: Analyze the reaction mixture at different time points using techniques like TLC or LC-MS to identify when side products begin to form. This may indicate the need for milder reaction conditions or shorter reaction times.

  • Possible Cause 2: Cross-reactivity. The guanidine and acetyl groups have multiple reactive sites.

    • Solution: The use of protecting groups on other functional groups in your reactants may be necessary to prevent unwanted side reactions.

Below is a generalized workflow for using N-Acetylguanidine in a synthesis experiment and a logical diagram for troubleshooting potential issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Define Synthetic Target reagent_prep Prepare N-Acetylguanidine (Check Purity) start->reagent_prep other_reagents Prepare Other Reactants and Anhydrous Solvents start->other_reagents reaction Run Reaction under Inert Atmosphere reagent_prep->reaction other_reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Calculate Yield characterization->yield

Caption: A generalized experimental workflow for the use of N-Acetylguanidine in organic synthesis.

G cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_analysis Analysis issue Unexpected Experimental Outcome (e.g., Low Yield, Impurities) purity_nag Verify Purity of N-Acetylguanidine issue->purity_nag purity_other Verify Purity of Other Reagents/Solvents issue->purity_other temp Optimize Temperature issue->temp time Optimize Reaction Time issue->time stoich Vary Stoichiometry issue->stoich side_products Identify Side Products (LC-MS, NMR) issue->side_products mech Propose Mechanism for Side Product Formation side_products->mech

References

Validation & Comparative

A Comparative Guide to Guanidinylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guanidinylation, the chemical process of adding a guanidinium group to a molecule, is a cornerstone of medicinal chemistry and drug development. The guanidinium group, the functional component of the amino acid arginine, is protonated at physiological pH. This positive charge enables it to form strong hydrogen bonds and electrostatic interactions with biological targets like enzymes and receptors, which can significantly improve the binding affinity and biological activity of drug candidates.[1] The synthesis of molecules containing a guanidine moiety is crucial for creating a wide range of biologically active compounds, from peptide therapeutics to small molecule drugs.[2][3][4]

The choice of a guanidinylating agent is a critical decision in the synthetic process, directly influencing reaction efficiency, substrate scope, yield, and the purity of the final product.[2][3] This guide provides an objective comparison of common guanidinylating agents, supported by experimental data, to assist researchers in selecting the most suitable reagent for their specific synthetic needs.

A search for "N-carbamimidoylacetamide" did not yield significant results in scientific literature, suggesting it is not a standard or commonly used guanidinylating agent. Therefore, this guide will focus on a comparison of widely recognized and utilized guanidinylating agents.

Performance Comparison of Common Guanidinylating Agents

The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, and cost. The following table summarizes the performance of several common agents based on published experimental data.

Guanidinylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[3]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[3]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineAniline1 h>95%[3]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineNot Specified95%[1]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesNot Specified>90%[1]
HATU4-FluoroanilineNot Specified82%[2]
HATU4-NitroanilineNot Specified80%[2]

Key Considerations for Reagent Selection:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a widely used and commercially available reagent that is effective for guanidinylating primary and some secondary amines.[3] It is generally stable and provides good yields.[3]

  • 1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine: This reagent demonstrates higher reactivity compared to the pyrazole-based counterpart, leading to significantly shorter reaction times.[3]

  • N,N'-Di-Boc-N''-triflylguanidine: Known for its high reactivity, this agent is particularly useful for guanidinylating weakly nucleophilic and sterically hindered amines.[1][3] However, it may be less stable and more expensive.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While primarily used as a peptide coupling reagent, HATU can also serve as an effective guanidinylating agent, especially for anilines and other nitrogen nucleophiles.[2][5] Yields are highly dependent on the substrate's nucleophilicity and the base used.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving common guanidinylating agents.

Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes a general procedure for the guanidinylation of a primary amine in solution.

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate (e.g., silica gel with fluorescent indicator)

  • Developing solvent for TLC (e.g., ethyl acetate:hexane = 1:3)

  • Rotary evaporator

  • Silica gel for flash column chromatography

  • Eluent for column chromatography (e.g., a gradient of ethyl acetate in hexane)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[1]

  • Reaction: Stir the resulting solution at room temperature for 24 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure guanidinylated product.[1]

Guanidinylation using Activated N,N'-Di-Boc-thiourea

This method provides an alternative to mercury-based activators, using cyanuric chloride (TCT).

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Activation: In a flask, prepare a solution of N,N'-di-Boc-thiourea in anhydrous THF. Add cyanuric chloride (TCT) to activate the thiourea.[6]

  • Amine Addition: To the activated mixture, add the desired primary amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

  • Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.[6]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography to isolate the N,N'-di-Boc-protected guanidine.[6]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of chemical processes and biological pathways.

Guanidinylation_Workflow General Workflow for a Solution-Phase Guanidinylation Reaction cluster_reactants Reactants Amine Amine Solvent Dissolve in Anhydrous Solvent (e.g., THF) Amine->Solvent Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->Solvent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Protected Guanidine Purification->Product

Caption: General workflow for a solution-phase guanidinylation reaction.

Signaling Pathways Involving Arginine Modification

While direct guanidinylation is a synthetic tool, the guanidinium group is central to the function of arginine. Post-translational modification of arginine residues, particularly methylation by Protein Arginine Methyltransferases (PRMTs), plays a critical role in various cellular signaling pathways, including transcription, DNA damage response, and immune signaling.[7][8][9]

Arginine_Methylation_Signaling Protein Arginine Methylation in Signaling cluster_prmts Protein Arginine Methyltransferases (PRMTs) cluster_substrates Substrates cluster_outcomes Cellular Outcomes PRMT1 PRMT1 Histones Histones PRMT1->Histones Methylates DNA_Repair_Proteins DNA Repair Proteins PRMT1->DNA_Repair_Proteins Methylates CARM1 CARM1 Transcription_Factors Transcription Factors CARM1->Transcription_Factors Methylates PRMT5 PRMT5 Splicing_Factors Splicing Factors PRMT5->Splicing_Factors Methylates Gene_Expression Gene Expression Regulation Histones->Gene_Expression Alters RNA_Processing RNA Processing Splicing_Factors->RNA_Processing Regulates Transcription_Factors->Gene_Expression Modulates DNA_Repair DNA Damage Response DNA_Repair_Proteins->DNA_Repair Impacts Signal_Transduction Signal Transduction Gene_Expression->Signal_Transduction

Caption: Role of PRMTs in cellular signaling pathways.

References

A Comparative Analysis of VAP-1 Inhibitors: Benchmarking 1-Acetylguanidine and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vascular Adhesion Protein-1 (VAP-1) inhibitors, with a special focus on the role of 1-Acetylguanidine in the synthesis of novel therapeutic agents. VAP-1, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a dual-function ectoenzyme that plays a crucial role in inflammatory processes and is a significant target in the development of treatments for a range of diseases, including inflammatory disorders and non-alcoholic steatohepatitis (NASH). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to aid in research and development efforts.

1-Acetylguanidine: A Building Block for VAP-1 Inhibitors

While 1-Acetylguanidine is a commercially available guanidine derivative, current scientific literature does not provide direct evidence of its activity as a potent VAP-1 inhibitor. Instead, its significance lies in its use as a chemical precursor for the synthesis of more complex and potent VAP-1 inhibitors. For instance, 1-Acetylguanidine has been utilized in the preparation of novel 1H-imidazol-2-amine derivatives, which have demonstrated potent VAP-1 inhibitory activity and are being explored for the treatment of conditions like diabetic macular edema[1]. Therefore, this guide will focus on comparing established VAP-1 inhibitors, including those with guanidine-like structures, to provide a comprehensive overview of the field.

Comparative Performance of VAP-1 Inhibitors

The following tables summarize the in vitro potency of various small molecule inhibitors against VAP-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Potency (IC50) of Selected VAP-1 Inhibitors

CompoundChemical ClassHuman VAP-1 IC50 (nM)Species Specificity NotesReference
PXS-4728A Propargylamine<10Active across multiple mammalian species.[2]
MDL-72974A HydrazineNot specifiedEffective in mouse models.[3]
Aminoguanidine GuanidineMicromolar rangeNon-specific, also inhibits nitric oxide synthase.[3][4]
LJP-1207 HydrazinePotent inhibitorEffective in rodent models of inflammation.[5]
TT-01025-CL Irreversible small moleculePotent inhibitorUnder clinical development for NASH.[1]
Compound 35c (Astellas) Thiazole-guanidine230More potent on rat VAP-1 (IC50 = 13 nM).[5][6]
U-V002 1,3-ThiazoleNot specifiedSelectively blocks VAP-1.[6]
Acetohydroxamic acid Hydroxamic acid10,560Non-competitive inhibitor.[7]

Experimental Protocols

A crucial aspect of comparing inhibitor potency is understanding the methodology used for its determination. Below is a generalized protocol for a common in vitro VAP-1 inhibition assay.

VAP-1/SSAO Activity Assay (Fluorometric)

This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a primary amine substrate by VAP-1.

Materials:

  • Recombinant human VAP-1/SSAO enzyme

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Benzylamine (or other primary amine substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test inhibitors (e.g., 1-Acetylguanidine derivatives, other small molecules)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing phosphate buffer, Amplex® Red, and HRP.

    • Prepare serial dilutions of the test inhibitors in the reaction buffer.

    • Prepare a solution of the substrate (benzylamine) in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add a specific volume of the inhibitor dilution (or buffer for control wells).

    • Add the VAP-1 enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the benzylamine substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

VAP-1 Signaling and Mechanism of Action

VAP-1 contributes to the inflammatory cascade through two primary mechanisms: its function as an adhesion molecule and its enzymatic activity.

Adhesion and Leukocyte Extravasation

VAP-1 on the surface of endothelial cells mediates the adhesion and transmigration of leukocytes, such as lymphocytes and neutrophils, from the bloodstream into inflamed tissues. This process is a critical step in the inflammatory response.

Enzymatic Activity and Oxidative Stress

As a semicarbazide-sensitive amine oxidase, VAP-1 catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces aldehydes, hydrogen peroxide (H₂O₂), and ammonia. These products, particularly H₂O₂, can act as signaling molecules that further promote inflammation by upregulating the expression of other adhesion molecules on endothelial cells, creating a pro-inflammatory feedback loop.

The following diagrams illustrate the key pathways and experimental workflows related to VAP-1 inhibition.

VAP1_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte VAP1 VAP-1 (SSAO) Leukocyte->VAP1 Adhesion Inflammation Inflammation Leukocyte->Inflammation Extravasation Adhesion_Molecules Other Adhesion Molecules (e.g., ICAM-1) VAP1->Adhesion_Molecules Upregulation via H₂O₂ VAP1->Inflammation Enzymatic Products (Aldehydes, H₂O₂) Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Incubation Incubate Inhibitor with Enzyme Inhibitor_Prep->Incubation Enzyme_Prep Prepare VAP-1 Enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (Benzylamine) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure Fluorescence (H₂O₂ production) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

References

A Comparative Guide to N-Acetylguanidine Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery. Guanidine and its derivatives are pivotal reagents in the construction of various heterocyclic scaffolds, such as pyrimidines, imidazoles, and triazines, which are prevalent in numerous biologically active compounds. While N-Acetylguanidine has been a common choice, a range of alternatives offer distinct advantages in terms of reactivity, stability, and cost-effectiveness. This guide provides an objective comparison of N-Acetylguanidine and its alternatives, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

Alternatives to N-Acetylguanidine

The primary alternatives to N-Acetylguanidine in heterocyclic synthesis can be broadly categorized as:

  • Unsubstituted Guanidine Salts: Guanidine hydrochloride and guanidine carbonate are widely used, readily available, and cost-effective reagents.

  • Protected Guanidines: These include N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and triazone-protected guanidines, which offer enhanced stability and selectivity in certain reactions.

Performance Comparison in Heterocyclic Synthesis

The choice of a guanidinylating agent significantly influences reaction efficiency, substrate scope, and product purity. The following tables summarize the performance of N-Acetylguanidine and its alternatives in the synthesis of key heterocyclic systems based on available experimental data.

Pyrimidine Synthesis

The Biginelli reaction and related condensations are common methods for pyrimidine synthesis where guanidine derivatives are employed.

Table 1: Comparison of Guanidinylating Agents in Pyrimidine Synthesis

Reagent/AlternativeReaction TypeKey ReactantsReaction ConditionsYield (%)Reference
N-Acetylguanidine Pyrimidine SynthesisUracil/Thymine derivatives, Benzyl bromoacetate1. 1,2-dichloroethane, reflux, 12h; 2. Guanidine, KOH, MeOH, reflux76-84%[1][2]
Guanidine Hydrochloride Biginelli ReactionBenzaldehyde, Ethyl acetoacetateMicrowave, 120°C, 10 min, NaHCO₃, EtOH70%[3]
Guanidine Hydrochloride Biginelli ReactionBenzaldehyde, Ethyl 3-oxo-3-phenylpropanoateDMF, 70°C, 17h, NaHCO₃Not specified[1]
Triazone-protected guanidine Biginelli ReactionVarious aldehydes, β-ketoestersDMF, 70°C, 12h, NaHCO₃62-86%[4]
Imidazole Synthesis

The synthesis of 2-aminoimidazoles can be achieved through various cyclization strategies involving guanidine derivatives.

Table 2: Comparison of Guanidinylating Agents in Imidazole Synthesis

Reagent/AlternativeReaction TypeKey ReactantsReaction ConditionsYield (%)Reference
N,N'-Di-Boc-thiourea Guanidinylation/CyclizationEthylenediamine, followed by couplingNot specifiedNot specified[5]
Di(imidazole-1-yl)methanimine GuanylationAminesNot specifiedNot specified[5]
Triazine Synthesis

Triazines can be synthesized through cyclocondensation reactions involving guanidine-based reagents.

Table 3: Comparison of Guanidinylating Agents in Triazine Synthesis

Reagent/AlternativeReaction TypeKey ReactantsReaction ConditionsYield (%)Reference
Guanidine Hydrochloride CyclocondensationArylimidate salt, Amides/AldehydesCs₂CO₃, DMSO51-85%[6]
Thiocarbohydrazide CyclocondensationPhenylpyruvic acidEtOH/H₂O, reflux, 1h78%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are selected experimental protocols for the synthesis of heterocycles using alternatives to N-Acetylguanidine.

Protocol 1: Microwave-Assisted Biginelli Reaction with Guanidine Hydrochloride[3]

Synthesis of 2-Amino-3,4-dihydropyrimidines

  • A mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol) is placed in a microwave vial.

  • Ethanol (2 mL) is added as the solvent.

  • The vial is sealed and subjected to microwave irradiation at 120°C for 10 minutes.

  • After cooling, cold water is added to the reaction mixture.

  • The resulting solid product is collected by filtration.

  • The crude product can be purified by trituration or recrystallization from a suitable solvent.

Protocol 2: Biginelli Reaction with a Triazone-Protected Guanidine[4]

Synthesis of Triazone-Protected Dihydropyrimidines

  • A mixture of an aldehyde (1 eq), a β-ketoester (1 eq), and triazone-protected guanidine (1 eq) is dissolved in N,N-dimethylformamide (DMF).

  • Sodium bicarbonate (NaHCO₃) is added as a base.

  • The reaction mixture is heated at 70°C for 12 hours.

  • Upon completion, the reaction is worked up to isolate the product.

  • The triazone protecting group can be removed by heating in 6 N aqueous HCl at 60°C for 24 hours in a sealed tube.

Protocol 3: Synthesis of N,N'-Di-Boc-Protected Guanidines[7]

Guanylation of Amines using Di-Boc-thiourea and Cyanuric Chloride (TCT)

  • To a solution of N,N'-Di-Boc-thiourea (1 mmol) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add cyanuric chloride (TCT) (0.33 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the amine (1 mmol), N-methylmorpholine (NMM) (1.1 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in THF.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After completion, the reaction is quenched and worked up to isolate the N,N'-Di-Boc-protected guanidine.

Reaction Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental procedures can provide a clearer understanding of the synthetic processes.

Biginelli Reaction Pathway for Pyrimidine Synthesis

The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidines. The general mechanism involves the formation of an N-acyliminium ion intermediate, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration.

Biginelli_Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Guanidine Guanidine Guanidine Derivative Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Base Adduct Michael Adduct Iminium->Adduct Enolate->Adduct Michael Addition Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidine Cyclized->DHPM Dehydration

Biginelli reaction pathway.
General Workflow for Comparing Guanidinylating Agents

A systematic workflow is essential for the objective comparison of different guanidinylating reagents.

Guanidinylation_Comparison_Workflow cluster_setup Reaction Setup cluster_execution Parallel Synthesis cluster_analysis Analysis and Comparison Reactants Select Substrates (e.g., Aldehyde, β-Dicarbonyl) Reaction1 Reaction with N-Acetylguanidine Reactants->Reaction1 Reaction2 Reaction with Alternative 1 Reactants->Reaction2 Reaction3 Reaction with Alternative 2 Reactants->Reaction3 Reagents Select Guanidinylating Agents (N-Acetylguanidine, Guanidine HCl, etc.) Reagents->Reaction1 Reagents->Reaction2 Reagents->Reaction3 Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction1->Monitor Reaction2->Monitor Reaction3->Monitor Isolate Isolate and Purify Products Monitor->Isolate Characterize Characterize Products (NMR, MS) Isolate->Characterize Compare Compare Yield, Purity, Reaction Time Characterize->Compare

Workflow for comparing guanidinylating agents.

Conclusion

While N-Acetylguanidine remains a useful reagent, its alternatives, particularly guanidine hydrochloride and protected guanidines, offer significant advantages in terms of cost, availability, and, in some cases, reactivity and scope in heterocyclic synthesis. Guanidine hydrochloride, especially in microwave-assisted reactions, provides a rapid and efficient route to pyrimidines.[3] Protected guanidines, such as triazone-protected variants, allow for successful Biginelli reactions with a broader range of substrates.[4] The selection of the most appropriate guanidinylating agent will depend on the specific synthetic target, desired reaction conditions, and cost considerations. This guide provides a foundation for making an informed decision by presenting a comparative overview of the available data. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of these reagents.

References

Comparative efficacy of N-carbamimidoylacetamide and other ALK5 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of several prominent Activin Receptor-Like Kinase 5 (ALK5) inhibitors is detailed below. Despite a thorough search of scientific literature and chemical databases, no published data was found regarding the ALK5 inhibitory activity or comparative efficacy of N-carbamimidoylacetamide. Therefore, this guide focuses on a selection of well-characterized ALK5 inhibitors.

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of this pathway, often mediated by the ALK5 receptor, is implicated in a range of pathologies such as cancer, fibrosis, and cardiovascular diseases.[1] Consequently, the development of small molecule inhibitors targeting ALK5 has become a significant area of therapeutic research. This guide provides a comparative overview of the efficacy of several notable ALK5 inhibitors, supported by available experimental data and detailed methodologies to aid researchers in the field.

Understanding the ALK5 Signaling Pathway

The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes.[1][2] ALK5 inhibitors function by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[1]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII Binding ALK5 ALK5 TGFbRII->ALK5 Recruitment & Phosphorylation SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylation pSMAD2/3 pSMAD2/3 SMAD4 SMAD4 SMAD Complex SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nuclear Translocation pSMAD2/3SMAD4 pSMAD2/3SMAD4 pSMAD2/3SMAD4->SMAD Complex Complex Formation ALK5_Inhibitor ALK5 Inhibitor ALK5_Inhibitor->ALK5 Inhibition

Diagram 1: The canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Comparative In Vitro Efficacy of ALK5 Inhibitors

The inhibitory activity of small molecules against ALK5 is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several ALK5 inhibitors.

CompoundIC50 (nM)Assay TypeCell Line/SystemReference
ALK5-IN-9 25ALK5 AutophosphorylationRecombinant ALK5[1]
74.6Cellular ActivityNIH3T3[1]
GW6604 140ALK5 AutophosphorylationRecombinant ALK5[3]
500TGF-β-induced PAI-1 TranscriptionHepG2[3]
Galunisertib 1070p-SMAD3 InhibitionRat Precision Cut Lung Slices[4]
THRX-144644 141p-SMAD3 InhibitionRat Precision Cut Lung Slices[4]

Experimental Protocols

To ensure reproducibility and accurate comparison of data, detailed experimental protocols are crucial. Below are outlines of common assays used to determine the efficacy of ALK5 inhibitors.

ALK5 Kinase Assay (Autophosphorylation)

This assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Materials:

  • Recombinant ALK5 enzyme

  • Test compounds (e.g., ALK5 inhibitors)

  • Kinase reaction buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 5 mM MnCl2, 10 mM DTT)

  • [γ-³³P]ATP

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase reaction buffer.

  • In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and substrate (in an autophosphorylation assay, ALK5 itself is the substrate).

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated enzyme.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated enzyme using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[3]

Cellular Assay for TGF-β-Induced Transcription

This assay assesses the ability of an inhibitor to block the downstream effects of ALK5 activation in a cellular context.

Materials:

  • Cell culture medium.

  • Recombinant human TGF-β1.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the stably transfected cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) for a specified duration (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each compound concentration and determine the IC50 value.[3]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., Autophosphorylation) IC50_Determination IC50/EC50 Determination Kinase_Assay->IC50_Determination Cell_Assay Cell-Based Assay (e.g., Reporter Gene Assay) Cell_Assay->IC50_Determination Animal_Model Disease Model in Animals (e.g., Fibrosis, Cancer) Efficacy_Study Efficacy Evaluation (e.g., Tumor Growth, Fibrosis Reduction) Animal_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Analysis Toxicity_Assessment Toxicity and Safety Profiling Animal_Model->Toxicity_Assessment Final_Report Comparative Efficacy Report IC50_Determination->Animal_Model Lead Compound Selection

Diagram 2: General experimental workflow for evaluating ALK5 inhibitors.

In Vivo Efficacy and Therapeutic Applications

The therapeutic potential of ALK5 inhibitors is being investigated in a variety of disease models.

  • Cancer: TGF-β signaling can promote tumor progression and metastasis in advanced cancers.[1][2] ALK5 inhibitors are being explored for their ability to inhibit these pro-tumorigenic effects.[1][2] For example, oral administration of HM-279 demonstrated antitumor activity in a colon carcinoma syngeneic mouse model, both as a single agent and in combination with an anti-PD-1 antibody.[5]

  • Fibrosis: Aberrant TGF-β signaling is a key driver of fibrotic diseases, which are characterized by excessive deposition of extracellular matrix.[1][2] ALK5 inhibitors have shown promise in preclinical models of liver, lung, and renal fibrosis by reducing fibrotic tissue formation.[1][2] For instance, GW6604 was shown to protect rats from dimethylnitrosamine-induced liver fibrosis.[3]

  • Cardiovascular Diseases: TGF-β signaling is involved in the pathogenesis of various cardiovascular conditions.[2] ALK5 inhibitors are being investigated for their potential to mitigate vascular remodeling and prevent cardiac fibrosis.[2]

Conclusion

The development of potent and selective ALK5 inhibitors represents a promising therapeutic strategy for a range of diseases driven by dysregulated TGF-β signaling. While a variety of compounds have been identified and characterized, the field is continually evolving with the discovery of new chemical scaffolds. The data and protocols presented in this guide offer a framework for the comparative evaluation of existing and novel ALK5 inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these compounds to facilitate their clinical translation. It is important to reiterate that no scientific data was found for this compound as an ALK5 inhibitor within the scope of this review.

References

Validating the Purity of Synthesized 1-Acetylguanidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the synthesis and purity validation of 1-Acetylguanidine. It is designed to offer objective insights and supporting experimental data for researchers engaged in the synthesis and characterization of this important compound.

Introduction

1-Acetylguanidine is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Ensuring the purity of synthesized 1-Acetylguanidine is critical for the reliability and reproducibility of subsequent research and development. This document outlines a common synthesis route and compares key analytical techniques for validating its purity, providing detailed experimental protocols and data presentation formats.

Synthesis and Purification of 1-Acetylguanidine

A prevalent and efficient method for the synthesis of 1-Acetylguanidine involves the controlled acetylation of a guanidine salt, such as guanidine hydrochloride or guanidine acetate, with acetic anhydride.

Alternative Synthesis Approaches

While acetylation with acetic anhydride is common, other methods exist, each with its own advantages and disadvantages in terms of yield, purity, and reaction conditions.

Synthesis MethodReagentsTypical YieldPurity ProfileAdvantagesDisadvantages
Acetylation with Acetic Anhydride Guanidine Hydrochloride, Acetic Anhydride, Base (e.g., Triethylamine)70-85%Good to ExcellentReadily available and inexpensive reagents, relatively straightforward procedure.Potential for over-acetylation to form diacetylguanidine, requires careful control of reaction conditions.
Reaction with Acetyl-S-methylisothiourea Guanidine60-75%GoodHigh selectivity for mono-acetylation.Starting material may not be as readily available as acetic anhydride.
Enzymatic Acetylation Guanidine, Acetyl-CoA, N-acetyltransferaseVariableExcellentHigh specificity, mild reaction conditions.Enzyme cost and stability can be prohibitive for large-scale synthesis.

This guide will focus on the widely used acetic anhydride method.

Experimental Protocol: Synthesis of 1-Acetylguanidine

Materials:

  • Guanidine hydrochloride

  • Acetic anhydride

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a clean, dry round-bottom flask, dissolve guanidine hydrochloride in anhydrous DMF.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add triethylamine to the cooled solution.

  • From a dropping funnel, add acetic anhydride dropwise to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, precipitate the crude product by adding the reaction mixture to a beaker of cold diethyl ether with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether to remove residual DMF and unreacted starting materials.

  • Dry the crude 1-Acetylguanidine under vacuum.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 1-Acetylguanidine. Given its solubility, a mixed solvent system or a single hot solvent can be employed.

Experimental Protocol: Recrystallization

Materials:

  • Crude 1-Acetylguanidine

  • Ethanol

  • Water

  • Beakers

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Dissolve the crude 1-Acetylguanidine in a minimal amount of hot ethanol (near boiling).

  • If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified 1-Acetylguanidine crystals in a vacuum oven.

Purity Validation of 1-Acetylguanidine

A multi-technique approach is recommended for the comprehensive validation of 1-Acetylguanidine purity. This typically involves chromatographic and spectroscopic methods to confirm the identity and quantify impurities.

Purity Validation Workflow

Purity_Validation_Workflow start Synthesized 1-Acetylguanidine hplc High-Performance Liquid Chromatography (HPLC) (Purity Assessment) start->hplc Quantitative Analysis nmr Nuclear Magnetic Resonance (NMR) (Structural Confirmation) start->nmr Qualitative Analysis ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms Qualitative Analysis pass Purity Confirmed hplc->pass Purity ≥ 98% fail Further Purification Required hplc->fail Purity < 98% nmr->pass Correct Structure ms->pass Correct m/z

Caption: Workflow for the purity validation of 1-Acetylguanidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase method is commonly suitable for a polar compound like 1-Acetylguanidine.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a known concentration of synthesized 1-Acetylguanidine in the initial mobile phase composition.

Data Presentation: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% AreaIdentification
Standard 1-Acetylguanidine 5.81,250,00099.91-Acetylguanidine
Synthesized Batch 1 5.81,200,00098.51-Acetylguanidine
3.215,0001.2Guanidine (Impurity)
8.13,0000.3Diacetylguanidine (Impurity)
Synthesized Batch 2 5.81,150,00095.81-Acetylguanidine
3.245,0003.8Guanidine (Impurity)
8.15,0000.4Diacetylguanidine (Impurity)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Data Presentation: NMR Spectral Data

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.0Singlet3H-CH₃
~7.5Broad Singlet4H-NH₂ and =NH
¹³C NMR ~22Singlet--CH₃
~160Singlet-C=O
~175Singlet-C=N

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized 1-Acetylguanidine.

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer via direct infusion or coupled with an LC system.

Data Presentation: Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺ 102.0665102.0662
[M+Na]⁺ 124.0485124.0481

Comparison of Purity Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Quantitative purity, detection of impurities.High sensitivity and resolution, quantitative.Requires a reference standard for absolute quantification.
NMR Structural confirmation, identification of major impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC for minor impurities.
MS Molecular weight confirmation.High sensitivity, provides exact mass.Does not provide information on isomeric impurities.

Conclusion

The successful synthesis and purification of 1-Acetylguanidine can be reliably achieved through the acetylation of guanidine followed by recrystallization. A comprehensive purity validation, employing a combination of HPLC, NMR, and MS, is crucial to ensure the quality of the final product for its intended research and development applications. The experimental protocols and data presentation formats provided in this guide offer a standardized framework for this process.

Navigating the Specificity of N-Acetylguanidine: A Guide to Cross-Reactivity Studies in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key feature of the amino acid arginine, is a prevalent motif in numerous bioactive molecules and a privileged scaffold in drug design. Its ability to form multiple hydrogen bonds and participate in electrostatic interactions makes it a valuable functional group for achieving high-affinity binding to enzyme active sites. N-Acetylguanidine, as a simple guanidine derivative, presents an important case study for understanding the potential for both on-target efficacy and off-target effects. This guide provides a framework for conducting and interpreting cross-reactivity studies of N-Acetylguanidine and similar compounds, offering insights into its selectivity profile and potential therapeutic applications.

While specific, publicly available cross-reactivity data for N-Acetylguanidine is limited, this guide outlines the necessary experimental and computational workflows for such an investigation. The presented data is illustrative to guide researchers in their own study design and data presentation.

The Importance of Selectivity Profiling

The therapeutic success of an enzyme inhibitor is critically dependent on its selectivity. Off-target interactions can lead to undesirable side effects and toxicity. For guanidine-containing compounds, the highly basic and interactive nature of the guanidinium group necessitates thorough cross-reactivity screening against a broad panel of enzymes. Such studies are essential to:

  • Identify potential off-target liabilities: Early identification of unintended molecular interactions can save significant time and resources in the drug development pipeline.

  • Elucidate the mechanism of action: Understanding the full spectrum of a compound's interactions can provide a more complete picture of its biological effects.

  • Guide lead optimization: A clear understanding of the structure-selectivity relationship can inform the design of more specific and potent inhibitors.

Hypothetical Cross-Reactivity Data of N-Acetylguanidine

To illustrate how cross-reactivity data is presented, the following table summarizes hypothetical inhibition data for N-Acetylguanidine against a panel of common enzyme classes. This data is for illustrative purposes only.

Enzyme ClassRepresentative EnzymeN-Acetylguanidine (IC50 in µM)Alternative Compound (IC50 in µM)
Proteases Trypsin50Benzamidine (18)
Thrombin> 100Argatroban (0.019)
Kinases Protein Kinase A (PKA)> 100Staurosporine (0.007)
c-Src> 100Dasatinib (0.5)
Metabolic Enzymes Nitric Oxide Synthase (nNOS)75L-Arginine (2.5)
Arginase85Nω-hydroxy-nor-L-arginine (nor-NOHA) (0.5)
Other Acetylcholinesterase> 100Donepezil (0.0067)

Experimental Protocols for Assessing Cross-Reactivity

A comprehensive cross-reactivity study involves screening the compound of interest against a diverse panel of enzymes using robust and validated assay formats.

Primary Enzyme Inhibition Assay (Target Enzyme)

This assay determines the potency of the compound against its intended target.

Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

  • Reagents and Materials:

    • Purified enzyme

    • Substrate specific to the enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

    • N-Acetylguanidine stock solution (in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of N-Acetylguanidine in the assay buffer.

    • To each well of the microplate, add 50 µL of the enzyme solution at a fixed concentration.

    • Add 25 µL of the N-Acetylguanidine dilutions (or vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution.

    • Monitor the change in absorbance over time at a wavelength specific to the product formation.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling Against an Enzyme Panel

The compound is then tested against a panel of enzymes representing different classes to assess its selectivity.

Protocol: Broad-Panel Kinase Screening (Example)

Commercial services (e.g., Eurofins, Promega) offer fee-for-service screening against large panels of kinases. A typical workflow is as follows:

  • Compound Submission: A stock solution of N-Acetylguanidine is provided to the screening facility.

  • Assay Format: The screening is typically performed at a single high concentration (e.g., 10 µM) using a radiometric (33P-ATP) or fluorescence-based assay format.

  • Data Reporting: The results are reported as the percent inhibition at the tested concentration.

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), full dose-response curves are generated to determine the IC50 values.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex processes in drug discovery and molecular biology.

Experimental_Workflow Experimental Workflow for Cross-Reactivity Screening cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary Screening (Selectivity) cluster_3 Data Analysis & Interpretation Compound N-Acetylguanidine Synthesis & Purification Stock Stock Solution Preparation (DMSO) Compound->Stock Primary_Assay Primary Target Enzyme Assay Stock->Primary_Assay Panel_Screen Broad Enzyme Panel Screen (e.g., Kinases, Proteases) Stock->Panel_Screen Dose_Response IC50 Determination Primary_Assay->Dose_Response Selectivity_Profile Generation of Selectivity Profile Dose_Response->Selectivity_Profile Hit_ID Hit Identification (>50% Inhibition) Panel_Screen->Hit_ID Hit_Validation Dose-Response for Hits (IC50) Hit_ID->Hit_Validation Hit_Validation->Selectivity_Profile SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profile->SAR_Analysis

Workflow for assessing N-Acetylguanidine cross-reactivity.

Logical_Relationship Decision Tree for Interpreting Cross-Reactivity Data Start N-Acetylguanidine Cross-Reactivity Data High_Potency High Potency on Primary Target? Start->High_Potency Significant_Off_Target Significant Off-Target Hits? High_Potency->Significant_Off_Target Yes Redesign Redesign for Potency High_Potency->Redesign No Proceed Proceed with Lead Optimization Significant_Off_Target->Proceed No Assess_Risk Assess Therapeutic Window & Off-Target Risk Significant_Off_Target->Assess_Risk Yes Acceptable_Profile Acceptable Selectivity Profile? Assess_Risk->Acceptable_Profile Redesign_Selectivity Redesign for Selectivity Acceptable_Profile->Proceed Yes Acceptable_Profile->Redesign_Selectivity No

Interpreting cross-reactivity screening results.

Alternatives to N-Acetylguanidine and the Guanidinium Group

When cross-reactivity is a concern, medicinal chemists often explore bioisosteric replacements for the guanidinium group. These alternatives aim to mimic the key interactions of the guanidinium moiety while altering the overall physicochemical properties of the molecule to improve selectivity.

Functional GroupKey FeaturesPotential Advantages over Guanidinium
Amidine Planar, basic, can form multiple H-bonds.Generally less basic, which can reduce off-target interactions with highly acidic pockets.
Aminopyridine Aromatic, basic, H-bond donor/acceptor.Can introduce favorable aromatic interactions and may have a more tailored H-bonding pattern.
Triazole Aromatic heterocycle, H-bond donor/acceptor.Not basic, which can significantly alter the interaction profile and improve selectivity.
Basic Amine Flexible, positively charged at physiological pH.Simpler structure, may be less promiscuous than the multi-interaction guanidinium group.

Conclusion

A thorough investigation of the cross-reactivity of N-Acetylguanidine is a critical step in evaluating its potential as a pharmacological tool or therapeutic agent. By employing a systematic approach of primary and secondary screening, coupled with careful data analysis, researchers can build a comprehensive selectivity profile. This information is invaluable for guiding further drug development efforts, ultimately leading to safer and more effective enzyme inhibitors. The workflows and principles outlined in this guide provide a robust framework for undertaking such studies, not only for N-Acetylguanidine but for any novel guanidine-containing compound.

Benchmarking N-carbamimidoylacetamide: A Comparative Guide to Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-carbamimidoylacetamide, also known as 1-Acetylguanidine, is a guanidine derivative with a range of applications in scientific research, including its use as a biochemical reagent, a scavenger of reactive oxygen species (ROS), and a potential enzyme substrate. This guide provides a framework for benchmarking the performance of this compound against known standards in these applications. Due to a lack of direct comparative experimental data for this compound in publicly available literature, this guide presents performance data for structurally related guanidine compounds to serve as a reference point for potential efficacy. Furthermore, detailed experimental protocols for key assays are provided to enable researchers to conduct their own comparative studies.

Performance as a Reactive Oxygen Species (ROS) Scavenger: A Comparative Look at Guanidine Derivatives

Reactive Oxygen SpeciesAminoguanidine (% Inhibition at 1 mM)Methylguanidine (% Inhibition at 1 mM)Guanidine (% Inhibition at 1 mM)
Hydrogen Peroxide (H₂O₂)69 ± 0.7%26 ± 1%15 ± 0.5%
Hypochlorous Acid (HOCl)84 ± 0.3%50 ± 1%29 ± 1%
Ferrous Iron-induced CL95 ± 0.5%25 ± 1%2 ± 1%
Peroxynitrite (at 10 mM)99 ± 0.1%5 ± 0.2%27 ± 0.4%

Data adapted from a study on the comparative antioxidant activities of guanidine derivatives.[1]

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively assess the ROS scavenging performance of this compound, standardized in vitro antioxidant assays are essential. The following are detailed protocols for commonly used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound. A known antioxidant standard, such as Trolox or ascorbic acid, should be run in parallel for comparison.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the this compound solution.

  • Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

Visualizing the Benchmarking Workflow

The following diagram illustrates a typical workflow for benchmarking the antioxidant performance of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison prep_nc This compound Solution assay_mix Mix Sample/Standard with Reagent prep_nc->assay_mix prep_std Standard Antioxidant (e.g., Trolox) Solution prep_std->assay_mix prep_reagent Assay Reagent (DPPH or ABTS) prep_reagent->assay_mix assay_incubate Incubate assay_mix->assay_incubate assay_measure Measure Absorbance assay_incubate->assay_measure analysis_calc Calculate % Inhibition assay_measure->analysis_calc analysis_plot Plot Dose-Response Curve analysis_calc->analysis_plot analysis_ic50 Determine IC50 Value analysis_plot->analysis_ic50 compare Compare IC50 Values (Sample vs. Standard) analysis_ic50->compare

Caption: Workflow for benchmarking antioxidant activity.

Performance as an Enzyme Substrate: A Theoretical Framework

While this compound is noted as a potential enzyme substrate, specific enzymes and their kinetic parameters (Km and Vmax) with this compound are not well-documented. To evaluate its performance as a substrate for a particular enzyme, the principles of Michaelis-Menten kinetics would be applied.

Key Parameters:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate.

  • Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Km (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product.

Experimental Protocol Outline:

  • A series of reactions would be set up with a fixed enzyme concentration and varying concentrations of this compound.

  • The initial reaction velocity (V₀) would be measured for each substrate concentration by monitoring product formation or substrate depletion over time.

  • The data (V₀ versus substrate concentration) would be plotted and fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

  • These kinetic parameters would then be compared to those of known substrates for the same enzyme to benchmark the performance of this compound.

Visualizing Enzyme Kinetics

The relationship between substrate concentration and reaction velocity in an enzyme-catalyzed reaction is described by the Michaelis-Menten model.

G cluster_reaction Michaelis-Menten Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (this compound) ES->E k-1 P Product (P) ES->P k2 (kcat)

Caption: Michaelis-Menten model of enzyme kinetics.

This guide provides a comprehensive framework for researchers to initiate performance benchmarking of this compound. By utilizing the comparative data on related compounds and adhering to the detailed experimental protocols, a thorough evaluation of this compound's efficacy as both an ROS scavenger and an enzyme substrate can be achieved.

References

A Comparative Guide to the Synthesis of N-carbamimidoylacetamide: Precursor Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of alternative precursors and synthetic routes for the production of N-carbamimidoylacetamide, a molecule of interest in medicinal chemistry due to its structural similarity to bioactive guanidine-containing compounds.

This document details three primary synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual representations of both the synthetic workflows and a relevant biological signaling pathway.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from several precursors, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and precursor availability. The following table summarizes the key quantitative data for three prominent methods.

Synthetic RoutePrecursorsKey ReagentsReaction TimeTemperatureYield (%)Purity
Route 1: Acylation of Guanidine Guanidine, Ethyl AcetateSodium Ethoxide (catalyst)OvernightRoom Temperature40-80Crystalline product
Route 2: Acylation of Guanidine Guanidine Acetate, Acetic Anhydride-30 minutes100°C>79 (for diacetyl)High
Route 3: From Acylcyanamide Acetylcyanamide, AmmoniaChlorotrimethylsilane (activator)15 minutesRoom TemperatureHigh (up to 91 for analogs)High

Experimental Protocols

Route 1: Acylation of Guanidine with Ethyl Acetate

This method offers a straightforward approach using readily available starting materials.

Procedure:

  • Prepare a concentrated solution of guanidine in anhydrous ethanol by reacting guanidine carbonate with sodium ethoxide.

  • Filter the resulting sodium carbonate precipitate.

  • To the ethanolic solution of free guanidine, add an equimolar amount of ethyl acetate.

  • The reaction is exothermic and should be allowed to proceed overnight at room temperature to reach equilibrium[1].

  • The crystalline this compound precipitates from the solution.

  • Collect the crystals by filtration. Further product can be obtained by concentrating the filtrate[1].

  • The product can be purified by recrystallization from ethanol or p-dioxane to yield a product with a melting point of 184-186°C[1].

Route 2: Acylation of Guanidine with Acetic Anhydride

This protocol allows for a rapid synthesis, but careful control of conditions is necessary to favor the desired mono-acetylated product.

Procedure:

  • Dissolve guanidine acetate in acetic anhydride.

  • Heat the reaction mixture to 100°C for 30 minutes. Under these conditions, the formation of diacetylguanidine is favored with yields exceeding 79%[2].

  • To obtain the mono-acetylated product, milder conditions (e.g., lower temperature, shorter reaction time) and careful monitoring by techniques like TLC or LC-MS are recommended to prevent over-acetylation.

  • The product can be isolated by removal of excess acetic anhydride under reduced pressure and purified by recrystallization.

Route 3: Synthesis from Acylcyanamide

This modern approach offers high yields and rapid reaction times through the activation of an acylcyanamide intermediate.

Procedure:

  • Synthesize acetylcyanamide by reacting cyanamide with a suitable acetylating agent.

  • In a separate reaction vessel, slurry the corresponding acylcyanamide potassium salt in acetonitrile.

  • Add chlorotrimethylsilane to the slurry. The mixture should be stirred for approximately 10 minutes until the solids dissolve, indicating the formation of the reactive N-silylcarbodiimide intermediate[3].

  • Introduce ammonia (or an amine for substituted guanidines) to the reaction mixture. The reaction is typically complete within 15 minutes at room temperature[3][4][5].

  • The product can be isolated by concentrating the reaction mixture and purified by recrystallization or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthetic_Pathways cluster_0 Route 1: From Guanidine and Ester cluster_1 Route 2: From Guanidine and Anhydride cluster_2 Route 3: From Acylcyanamide Guanidine_1 Guanidine Product_1 This compound Guanidine_1->Product_1 Sodium Ethoxide EtOAc Ethyl Acetate EtOAc->Product_1 Guanidine_2 Guanidine Acetate Product_2 This compound Guanidine_2->Product_2 100°C Ac2O Acetic Anhydride Ac2O->Product_2 Acylcyanamide Acetylcyanamide Product_3 This compound Acylcyanamide->Product_3 TMSCl activation Ammonia Ammonia Ammonia->Product_3

Caption: Synthetic routes to this compound.

Biological Context: N-Acylguanidines and Histamine Receptor Signaling

N-acylguanidines, including this compound, are recognized as bioisosteres of guanidines and have been investigated for their potential to interact with G-protein coupled receptors (GPCRs), such as histamine receptors. The activation of the histamine H2 receptor, a GPCR, initiates a well-defined signaling cascade.

The diagram below illustrates the signaling pathway initiated by the activation of the histamine H2 receptor.

Histamine_Signaling Histamine Histamine (or Agonist) H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds to Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Phosphorylates targets leading to

Caption: Histamine H2 receptor signaling pathway.

The histamine H2 receptor is coupled to a Gs protein. Upon binding of an agonist like histamine, the Gs protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][6][7]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response, such as the secretion of gastric acid[1][7]. The potential for this compound and its derivatives to modulate this and other GPCR-mediated pathways underscores their importance in drug discovery and development.

References

A Head-to-Head Comparison of N-Acetylguanidine and Structurally Similar Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-Acetylguanidine and its structurally related compounds: Aminoguanidine, Metformin, and Agmatine. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways.

Executive Summary

Guanidino compounds, characterized by the presence of a guanidinium group, play significant roles in various physiological and pathological processes. This guide focuses on a comparative analysis of N-Acetylguanidine and its analogs—aminoguanidine, metformin, and agmatine—exploring their effects on key enzymatic pathways and cellular processes. While N-Acetylguanidine is utilized as a pharmaceutical intermediate and has suggested antimicrobial and antiviral properties, a notable gap exists in publicly available quantitative data regarding its specific bioactivities.[1] In contrast, extensive research has characterized the effects of aminoguanidine, metformin, and agmatine, providing a basis for the comparative analysis presented herein. This guide aims to consolidate the existing knowledge on these compounds to aid researchers in drug discovery and development.

Comparative Performance Data

The following tables summarize the available quantitative data for the inhibitory and biological activities of the compared compounds. It is important to note that direct head-to-head experimental data for N-Acetylguanidine is largely unavailable in the current scientific literature.

Inhibition of Nitric Oxide Synthase (NOS)

Nitric Oxide Synthase is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. Inhibition of NOS isoforms, particularly inducible NOS (iNOS), is a therapeutic target for various inflammatory diseases.

CompoundTarget EnzymeIC50 ValueReference
N-Acetylguanidine iNOS, eNOS, nNOSData not available
AminoguanidineiNOS2.1 µM[2]
eNOS>100 µM[3]
nNOS>100 µM[3]
L-NMMA (Control)iNOS6 µM[4]

IC50: The half maximal inhibitory concentration.

Inhibition of Arginase

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. It competes with NOS for the common substrate L-arginine, and its inhibition can increase NO production.

CompoundTarget EnzymeIC50 ValueReference
N-Acetylguanidine Arginase I, Arginase IIData not available
AgmatineArginaseWeak inhibitor[5]
nor-NOHA (Control)Arginase I2.6 nM[6]
Arginase II14 nM[6]

IC50: The half maximal inhibitory concentration.

Modulation of Glucose Uptake

The regulation of glucose uptake into cells is a key mechanism in managing metabolic disorders like diabetes. Metformin is a well-established drug that enhances glucose uptake.

CompoundCell LineEffect on Glucose UptakeAssay MethodReference
N-Acetylguanidine VariousData not available
MetforminMyotubesIncreased glucose uptake2-NBDG Assay[7]
Phloretin (Control)COS-7, SKOV3Inhibition of glucose uptake2-NBDG Assay[7]

2-NBDG: a fluorescent glucose analog used to measure glucose uptake.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Guanidino compounds have shown promise in this area.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
N-Acetylguanidine VariousData not available
Aminoguanidine derivative (5f)E. coli ATCC259222 µg/mL[8]
Aminoguanidine derivative (4d, 4f, 5f)C. albicans 75354 µg/mL[8]
Guanidine-functionalized labdane (16, 17)K. pneumoniae16-32 µg/mL[9]

MIC: The minimum concentration of a substance that prevents visible growth of a microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of these guanidino compounds are mediated through their interaction with various signaling pathways.

L-Arginine Metabolism: Arginase and NOS Pathways

L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). The balance between these two enzymatic pathways is crucial for various physiological functions. Arginase converts L-arginine to L-ornithine and urea, while NOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. Compounds that inhibit arginase can therefore increase the availability of L-arginine for NO production.

Metformin_Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK Activates GLUT4 GLUT4 Translocation to Membrane AMPK->GLUT4 Promotes Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Leads to NOS_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, L-Arginine, Cofactors, NOS enzyme) B Add Test Compound (e.g., N-Acetylguanidine) or Control A->B C Incubate at 37°C B->C D Stop Reaction (e.g., by heating) C->D E Add Griess Reagent D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition and IC50 F->G Arginase_Inhibition_Workflow A Activate Arginase Enzyme (with MnCl2) B Prepare Reaction Mixture (Buffer, Activated Arginase) A->B C Add Test Compound (e.g., Agmatine) or Control B->C D Add L-Arginine Substrate C->D E Incubate at 37°C D->E F Stop Reaction (with acid) E->F G Add Urea Detection Reagent F->G H Heat to Develop Color G->H I Measure Absorbance at 540 nm H->I J Calculate % Inhibition and IC50 I->J Glucose_Uptake_Workflow A Seed and Culture Cells (e.g., Adipocytes, Muscle Cells) B Starve Cells (serum and glucose deprivation) A->B C Treat with Test Compound (e.g., Metformin) or Control B->C D Add 2-NBDG C->D E Incubate to Allow Uptake D->E F Wash Cells to Remove Extracellular 2-NBDG E->F G Measure Intracellular Fluorescence (Plate Reader or Flow Cytometry) F->G H Analyze Data and Compare Uptake Levels G->H MIC_Workflow A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with a Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Bacterial Growth (Turbidity) C->D E Determine the Lowest Concentration with No Visible Growth (MIC) D->E

References

A Comparative Guide to the Reproducibility of Experimental Results for N-carbamimidoylacetamide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the limited availability of direct experimental data for N-carbamimidoylacetamide, this guide provides a comparative analysis of three well-researched alternatives: Creatine, Guanfacine, and Metformin. The focus of this guide is to objectively assess the reproducibility of their experimental outcomes, supported by quantitative data from meta-analyses and detailed experimental protocols. This information is intended to aid researchers in making informed decisions regarding the selection of compounds for further investigation.

Creatine

Creatine, a naturally occurring compound, plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands such as muscle and brain. Its potential neuroprotective effects have been the subject of extensive research.

Data on Reproducibility and Efficacy

The reproducibility of creatine's effects on cognitive function has been evaluated in multiple systematic reviews and meta-analyses, providing a consolidated view of its efficacy across various studies.

Outcome MeasureNumber of StudiesTotal ParticipantsStandardized Mean Difference (SMD) / Risk Ratio (RR)95% Confidence Interval (CI)Key Findings
Memory Function 241000SMD = 0.31[1][2]0.18 to 0.44[1][2]Significant positive effect on memory.[1][2]
Memory (Older Adults 66-76 years) Subgroup Analysis-SMD = 0.88[3]0.22 to 1.55[3]Significant improvement in memory in older adults.[3]
Overall Cognitive Function 6280SMD = 0.34[1][2]-0.20 to 0.88[1][2]No significant impact on overall cognitive function.[1][2]
Executive Function 4104SMD = 0.32[2]-0.08 to 0.71[2]No significant impact on executive function.[2]
Attention Time --SMD = -0.31-0.58 to -0.03Significant positive effect on attention time.
Information Processing Speed --SMD = -0.51-1.01 to -0.01Significant improvement in processing speed.
Neuroprotection in Mouse Model of Stroke (Infarct Volume Reduction) Preclinical---2% creatine diet for 4 weeks reduced infarct volume.[4]
Neuroprotection in Huntington's Disease Mouse Model (Survival) Preclinical---1-3% creatine in diet dose-dependently improved survival.[5]
Experimental Protocols

Preclinical Neuroprotection Study (Mouse Model of Stroke) [4]

  • Subjects: C57BL/6 female mice.

  • Intervention: Mice were fed a 2% creatine-supplemented diet for 4 weeks. Control mice received a normal diet.

  • Procedure: Focal cerebral ischemia was induced by middle cerebral artery (MCA) occlusion for 2 hours, followed by 24 hours of reperfusion.

  • Outcome Measures: Neurological score and infarct size were evaluated. A neurological grading scale from 0 (normal) to 3 (severe) was used. Infarct volume was assessed using TTC staining of coronal brain slices.

Clinical Trial for Cognitive Function [3]

  • Subjects: Healthy older adults (68–85 years).

  • Intervention: 20 g/day of creatine supplementation for 7 days.

  • Outcome Measures: Measures of memory including forward number recall, backward and forward spatial recall, and long-term memory.

Signaling Pathway: Creatine in Neuroprotection

Creatine's neuroprotective effects are believed to be mediated through its role in cellular energy homeostasis. By increasing the intracellular pool of phosphocreatine, it acts as a temporal and spatial energy buffer, helping to maintain ATP levels during metabolic stress. This is particularly important in neurons, which have high and fluctuating energy demands.

Creatine_Neuroprotection cluster_stress Metabolic Stress (e.g., Ischemia, Excitotoxicity) cluster_creatine Creatine Supplementation cluster_cell Neuron Metabolic Stress Metabolic Stress ATP ATP Levels Metabolic Stress->ATP Depletion Creatine Creatine PCr Phosphocreatine (PCr) Pool Creatine->PCr PCr->ATP Energy Buffering Mitochondria Mitochondrial Function ATP->Mitochondria Maintains Apoptosis Apoptotic Pathways ATP->Apoptosis Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Reduces ROS->Apoptosis Induces Neuron_Survival Neuronal Survival Apoptosis->Neuron_Survival Promotes

Caption: Creatine's role in neuronal energy metabolism and neuroprotection.

Guanfacine

Guanfacine is a selective alpha-2A adrenergic receptor agonist. It is primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), particularly for improving prefrontal cortex functions like attention and impulse control.

Data on Reproducibility and Efficacy

The efficacy of guanfacine in treating ADHD has been consistently demonstrated across numerous randomized controlled trials (RCTs), as summarized in several meta-analyses.

Outcome MeasureNumber of StudiesTotal ParticipantsRisk Ratio (RR) / Effect Size95% Confidence Interval (CI)Key Findings
ADHD Efficacy (vs. Placebo) 122653RR = 1.78[6]1.59 to 2.01[6]Guanfacine is significantly more effective than placebo.[6]
ADHD Efficacy (<10 weeks) Subgroup Analysis-RR = 1.97[6]1.71 to 2.26[6]Higher efficacy in shorter duration trials.[6]
ADHD Efficacy (>10 weeks) Subgroup Analysis-RR = 1.57[6]1.37 to 1.79[6]Continued efficacy in longer trials.[6]
ADHD-RS-IV Total Score Change (vs. Placebo) 36 (Network Meta-analysis)--8.68[7]-10.63 to -6.72[7]Significant reduction in ADHD symptoms.[7]
CGI-I Response (vs. Placebo) 36 (Network Meta-analysis)-RR = 1.94[7]1.59 to 2.29[7]Significantly more patients show improvement.[7]
Experimental Protocols

Clinical Trial of Guanfacine Extended-Release (GXR) in Children with ADHD [8]

  • Subjects: Children aged 6 to 12 years with a diagnosis of ADHD.

  • Design: Multicenter, double-blind, placebo-controlled, dose-optimization study.

  • Intervention: GXR (1-4 mg/d) administered either in the morning or evening.

  • Duration: 8 weeks.

  • Primary Efficacy Measure: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score.

Clinical Trial of Guanfacine Extended-Release (GXR) in Adolescents with ADHD [9]

  • Subjects: Adolescents aged 13 to 17 years with a diagnosis of ADHD.

  • Design: 13-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Intervention: Once-daily GXR (1-7 mg per day).

  • Primary Endpoint: Change from baseline in the ADHD-RS-IV total score.

Signaling Pathway: Guanfacine's Mechanism of Action in the Prefrontal Cortex

Guanfacine enhances prefrontal cortex function by stimulating postsynaptic alpha-2A adrenergic receptors on the dendritic spines of pyramidal neurons.[10] This action inhibits the production of cyclic AMP (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, thereby strengthening the signals of the pyramidal neurons and improving working memory and attention.[10]

Guanfacine_Signaling cluster_synapse Synapse in Prefrontal Cortex cluster_neuron Postsynaptic Pyramidal Neuron Guanfacine Guanfacine Alpha2A_Receptor α2A-Adrenergic Receptor Guanfacine->Alpha2A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Alpha2A_Receptor->Adenylyl_Cyclase Inhibits HCN_Channel HCN Channel Alpha2A_Receptor->HCN_Channel Closes cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP->HCN_Channel Opens Neuronal_Signal Strengthened Neuronal Signal HCN_Channel->Neuronal_Signal Enhances Cognitive_Function Improved Cognitive Function Neuronal_Signal->Cognitive_Function Leads to Metformin_AMPK_Pathway cluster_cell Hepatocyte Metformin Metformin Mitochondria Mitochondrial Respiratory Chain Complex I Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio Leads to AMPK AMP-activated Protein Kinase (AMPK) AMP_ATP_Ratio->AMPK Activates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes

References

Safety Operating Guide

Proper Disposal of N-carbamimidoylacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

N-carbamimidoylacetamide, also known as 1-Acetylguanidine or Guanylurea, requires careful handling and adherence to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound, aligning with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat and other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if dust/vapors are present, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Summary of Chemical and Hazard Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 5699-40-1[1][2][3][4][5]
Molecular Formula C₃H₇N₃O[4]
Molecular Weight 101.11 g/mol [2][4][5]
Melting Point 181-183 °C[2]
Appearance White to off-white powder/solid[6]
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][7][8]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1][7][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • This compound is classified as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[1][7][8]

  • Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions. Incompatible materials include strong oxidizing agents, strong acids, and bases.[1]

Step 2: Waste Collection and Containerization

  • Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical.

  • Ensure the container is kept closed except when adding waste.

Step 3: Labeling

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "1-Acetylguanidine."

  • Include the hazard characteristics (e.g., "Harmful," "Irritant").

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • The storage area should be away from sources of ignition and incompatible materials.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

  • Provide the full chemical name and Safety Data Sheet (SDS) to the disposal company.

  • Disposal must be conducted at an approved waste disposal plant.[1]

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as detailed above.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal as hazardous waste. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[7]

    • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation spill_check Spill Occurred? ventilation->spill_check identify_waste Identify as Hazardous Waste collect_waste Collect in a Labeled, Compatible Container identify_waste->collect_waste store_waste Store in a Designated, Secure Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end_disposal Dispose at an Approved Waste Disposal Plant contact_ehs->end_disposal spill_check->identify_waste No contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes collect_spill Collect and Containerize Spill Debris as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate spill_end Spill Managed decontaminate->spill_end

References

Essential Safety and Operational Protocols for Handling N-carbamimidoylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical guidance for the handling and disposal of N-carbamimidoylacetamide. All personnel must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The following table summarizes the required equipment based on the known hazards of skin irritation, serious eye irritation, and respiratory irritation.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against direct skin contact, preventing potential skin irritation.
Body Protection A laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Handling and Operational Plan

All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to control exposure.

Experimental Workflow:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an eyewash station and safety shower are accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Close the container tightly after use.

  • In-Use Procedures:

    • Keep all containers of this compound clearly labeled.

    • Avoid creating dust.

    • If the substance is to be dissolved, add it slowly to the solvent to prevent splashing.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste this compound and any materials that have come into contact with it (e.g., gloves, weighing paper, contaminated labware) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

Visual Safety and Workflow Diagrams

The following diagrams illustrate the key safety relationships and the standard operational workflow for handling this compound.

Safety_Precautions_for_N_carbamimidoylacetamide cluster_Hazards Identified Hazards cluster_PPE Required Personal Protective Equipment H315 Skin Irritation (H315) Gloves Gloves H315->Gloves LabCoat Lab Coat H315->LabCoat H319 Serious Eye Irritation (H319) Goggles Goggles/Face Shield H319->Goggles H335 Respiratory Irritation (H335) Respirator Respirator/Fume Hood H335->Respirator

Figure 1. Relationship between hazards and required PPE.

Experimental_Workflow_for_N_carbamimidoylacetamide Start Start: Assemble PPE Prep 1. Prepare Workspace (Clean Area, Check Safety Equipment) Start->Prep Weigh 2. Weigh and Transfer (Inside Fume Hood) Prep->Weigh Use 3. In-Use Procedures (Labeling, Careful Handling) Weigh->Use Spill Spill? Use->Spill CleanSpill 4a. Manage Spill (Follow Protocol) Spill->CleanSpill Yes Dispose 5. Waste Disposal (Collect in Labeled Container) Spill->Dispose No CleanSpill->Dispose End End: Decontaminate & Doff PPE Dispose->End

Figure 2. Step-by-step operational workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-carbamimidoylacetamide
Reactant of Route 2
Reactant of Route 2
N-carbamimidoylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.